molecular formula C8H15NO3 B1267261 N-Acetyl-dl-norleucine CAS No. 7682-16-8

N-Acetyl-dl-norleucine

Cat. No.: B1267261
CAS No.: 7682-16-8
M. Wt: 173.21 g/mol
InChI Key: JDMCEGLQFSOMQH-UHFFFAOYSA-N
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Description

2-(Acetylamino)hexanoic acid is a N-acyl-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMCEGLQFSOMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032822
Record name N-Acetyl-DL-norleucine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7682-16-8, 54896-21-8
Record name N-Acetyl-DL-norleucine
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Record name NSC203817
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Record name 7682-16-8
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Record name N-Acetyl-DL-norleucine
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Record name N-ACETYL-DL-NORLEUCINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Acetyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational and educational purposes only. All chemical syntheses should be conducted by trained professionals in a properly equipped laboratory, adhering to all applicable safety regulations and best practices.

Introduction

N-Acetyl-dl-norleucine is an acetylated derivative of the racemic form of norleucine, an isomer of leucine. It is a compound of interest in pharmaceutical research and development. While the synthesis of N-acetylated amino acids is a relatively standard procedure, the user's request to synthesize this compound specifically from L-leucine presents a significant chemical challenge. The core difficulty lies in the transformation of the isobutyl side chain of leucine into the n-butyl side chain of norleucine. A direct and efficient method for this specific skeletal rearrangement is not well-documented in standard chemical literature.

Therefore, this guide presents a robust and well-established two-step synthetic route to this compound, commencing from a more conventional and readily available precursor, 2-bromohexanoic acid. This approach ensures a higher yield and purity of the final product, which are critical parameters in pharmaceutical applications.

Overall Synthetic Pathway

The synthesis is a two-step process:

  • Synthesis of dl-Norleucine: The first step involves the synthesis of the racemic amino acid, dl-norleucine, from 2-bromohexanoic acid via an ammonolysis reaction.

  • N-Acetylation of dl-Norleucine: The synthesized dl-norleucine is then acetylated using acetic anhydride to yield the final product, this compound.

G A 2-Bromohexanoic Acid B dl-Norleucine A->B Ammonolysis (NH4OH) C This compound B->C N-Acetylation (Acetic Anhydride)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of dl-Norleucine from 2-Bromohexanoic Acid

This procedure details the synthesis of dl-norleucine via the ammonolysis of 2-bromohexanoic acid.

Reaction:

Materials and Equipment:

  • 2-Bromohexanoic acid

  • Concentrated ammonium hydroxide (28-30%)

  • Ethanol

  • Round-bottom flask with a reflux condenser

  • Stir plate and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 2-bromohexanoic acid.

  • Add a significant excess of concentrated ammonium hydroxide. A molar ratio of at least 10:1 of ammonia to the bromo-acid is recommended to minimize the formation of secondary amines.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the excess ammonia and water are removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue, containing dl-norleucine and ammonium bromide, is dissolved in a minimal amount of hot water.

  • Ethanol is added to the aqueous solution to precipitate the dl-norleucine, as it is less soluble in ethanol-water mixtures than ammonium bromide.

  • The mixture is cooled in an ice bath to maximize precipitation.

  • The precipitated dl-norleucine is collected by vacuum filtration, washed with cold ethanol, and dried in a vacuum oven.

G cluster_0 Ammonolysis A Combine 2-Bromohexanoic Acid and excess NH4OH B Stir at room temperature for 24-48 hours A->B C Remove volatiles (rotary evaporator) B->C D Dissolve residue in minimal hot water C->D E Precipitate with ethanol D->E F Isolate product by filtration E->F G Wash with cold ethanol and dry F->G H dl-Norleucine G->H

Figure 2: Experimental workflow for the synthesis of dl-Norleucine.
Step 2: N-Acetylation of dl-Norleucine

This protocol describes the acetylation of dl-norleucine to produce this compound.

Reaction:

Materials and Equipment:

  • dl-Norleucine

  • Acetic anhydride

  • Glacial acetic acid (optional, as a solvent)

  • Sodium hydroxide solution (for pH adjustment during workup)

  • Hydrochloric acid (for acidification)

  • Erlenmeyer flask or beaker

  • Ice bath

  • Stir plate and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve dl-norleucine in water, potentially with the addition of a base like sodium hydroxide to aid dissolution.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with vigorous stirring. The amount of acetic anhydride should be in slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the dl-norleucine.

  • During the addition, maintain the pH of the solution in the range of 8-10 by the concurrent addition of a sodium hydroxide solution.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid.

  • The this compound will precipitate out of the acidic solution.

  • Cool the mixture in an ice bath to ensure complete crystallization.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from water or an ethanol-water mixture to improve purity.

G cluster_1 N-Acetylation A Dissolve dl-Norleucine in aqueous base B Cool in ice bath A->B C Add acetic anhydride while maintaining pH 8-10 B->C D Stir at room temperature for 1-2 hours C->D E Acidify to pH 2-3 with HCl D->E F Crystallize product in ice bath E->F G Isolate by filtration F->G H Wash with cold water, dry, and recrystallize G->H I This compound H->I

Figure 3: Experimental workflow for the N-Acetylation of dl-Norleucine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound starting from 10g of 2-bromohexanoic acid.

Parameter2-Bromohexanoic Aciddl-NorleucineAcetic AnhydrideThis compound
Molecular Formula C6H11BrO2C6H13NO2C4H6O3C8H15NO3
Molar Mass ( g/mol ) 195.05131.17102.09173.21
Starting Amount (g) 10.0-5.74-
Moles 0.051-0.056-
Molar Equivalents 1.0-1.1-
Theoretical Yield (g) -6.69-8.83
Typical Yield -60-70%-80-90%
Physical Appearance LiquidWhite crystalline solidColorless liquidWhite crystalline powder

The Synthesis of N-Acetyl-dl-norleucine: A Technical Guide to Racemization and Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical synthesis of N-Acetyl-dl-norleucine, a derivative of the non-proteinogenic amino acid norleucine. This compound and its analogs, such as N-Acetyl-dl-leucine, are of significant interest in pharmaceutical development for their potential therapeutic applications. This document outlines detailed experimental protocols for the acetylation of norleucine and the racemization of its N-acetylated form, supported by quantitative data and mechanistic insights.

Introduction

This compound is a racemic mixture of the N-acetylated forms of D- and L-norleucine. The acetylation of the amino group can alter the parent molecule's physicochemical properties, such as solubility and stability, and its biological activity. The synthesis of the racemic mixture often starts from an enantiomerically pure precursor, such as L-norleucine, necessitating a racemization step either before or after acetylation. This guide details two primary pathways for achieving this transformation.

Acetylation of Norleucine

The most common method for the N-acetylation of amino acids is the Schotten-Baumann reaction, which involves the use of an acylating agent, typically acetic anhydride, in the presence of a base.

Experimental Protocol: Acetylation of dl-norleucine

This protocol describes the acetylation of racemic norleucine. The same procedure can be applied to an enantiomerically pure starting material, such as L-norleucine, to produce N-Acetyl-L-norleucine.

Materials:

  • dl-norleucine

  • Acetic anhydride

  • 2N Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Activated carbon

  • Ice bath

  • Stir plate and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve dl-norleucine in a 2N NaOH solution with heating to facilitate dissolution.

  • Cooling: Cool the solution to approximately 5°C in an ice bath.

  • Acetylation: While maintaining the low temperature and stirring, slowly add acetic anhydride dropwise to the reaction mixture. A molar ratio of approximately 1.0 to 1.5 moles of acetic anhydride per mole of norleucine is typically used.[1]

  • Reaction: After the addition is complete, continue stirring the mixture at a low temperature for about 30 minutes.

  • Decolorization and Neutralization: Heat the solution to around 60°C and add a small amount of activated carbon to decolorize the solution. After a short period, filter the hot solution to remove the carbon.

  • Precipitation: Carefully add concentrated HCl to the filtrate to adjust the pH to approximately 2.5-3.0. This will cause the this compound to precipitate out of the solution.[1]

  • Crystallization and Isolation: Cool the mixture to 4°C to ensure complete crystallization. Collect the solid product by suction filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then dry. For higher purity, the product can be recrystallized from a suitable solvent like water or an ethanol-water mixture.

Quantitative Data: Acetylation

The following table summarizes typical reaction parameters and expected outcomes for the acetylation of amino acids. Note that yields can vary based on the specific amino acid and reaction scale.

ParameterValueReference
Starting MaterialL-leucine (100g)Patent CN103772221A
NaOH Solution1000 mL of 2N NaOHPatent CN103772221A
Acetic Anhydride80 mLPatent CN103772221A
Reaction Temperature5°C (acetylation), 60°C (decolorization)Patent CN103772221A
Final pH for Precipitation2.5Patent CN103772221A
Yield 118g Patent CN103772221A

Racemization of N-Acetyl-norleucine

For the synthesis of this compound from an enantiomerically pure starting material, a racemization step is essential. This can be achieved through several methods, with two prominent mechanisms being the formation of a Schiff base intermediate and the formation of an oxazolone intermediate.

Mechanism 1: Racemization via Schiff Base Formation

This method involves the use of an aldehyde, such as salicylaldehyde, to form a Schiff base with the amino acid. The resulting imine tautomerizes, leading to the loss of stereochemistry at the alpha-carbon.

Schiff_Base_Racemization cluster_start Starting Material cluster_process Racemization Process cluster_end Product L-Norleucine L-Norleucine Schiff_Base_Formation Schiff Base Formation (+ Salicylaldehyde, Base) L-Norleucine->Schiff_Base_Formation Catalyst Tautomerization Tautomerization Schiff_Base_Formation->Tautomerization Intermediate Hydrolysis Hydrolysis Tautomerization->Hydrolysis Loss of Chirality dl-Norleucine dl-Norleucine Hydrolysis->dl-Norleucine

Caption: Racemization of L-Norleucine via a Schiff Base Intermediate.

Experimental Protocol: Racemization with Salicylaldehyde followed by Acetylation

This integrated protocol starts with L-norleucine, racemizes it, and then proceeds with acetylation in the same reaction vessel.

Materials:

  • L-norleucine

  • 2N Sodium hydroxide (NaOH) solution

  • Salicylaldehyde

  • Acetic anhydride

  • Concentrated Hydrochloric acid (HCl)

  • Activated carbon

  • Heating mantle and condenser

  • Ice bath

  • Stir plate and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolution and Racemization Catalyst Addition: Dissolve L-norleucine in 2N NaOH solution with heating. Add a catalytic amount of salicylaldehyde (e.g., 1-3 mL for 100g of L-norleucine).

  • Racemization: Heat the mixture to around 95°C and maintain this temperature for approximately 3 hours to effect racemization. The completion of racemization can be monitored by measuring the optical rotation of the solution, which should approach zero.

  • Cooling and Acetylation: Cool the reaction mixture to 5°C in an ice bath. Slowly add acetic anhydride dropwise while stirring.

  • Work-up: Follow steps 4-8 from the acetylation protocol (Section 2.1) to decolorize, precipitate, isolate, and purify the final this compound product.

Quantitative Data: Integrated Racemization and Acetylation

The following table presents data from a patent describing this integrated process for leucine, which is analogous to norleucine.

ParameterValue (Example 1)Value (Example 3)Reference
Starting Material100g L-leucine100g L-leucinePatent CN103772221A
NaOH Solution1000 mL 2N NaOH1000 mL 2N NaOHPatent CN103772221A
Salicylaldehyde1 mL2 mLPatent CN103772221A
Racemization Temp.95°C95°CPatent CN103772221A
Racemization Time3 hours3 hoursPatent CN103772221A
Acetic Anhydride80 mL80 mLPatent CN103772221A
Final pH2.53.0Patent CN103772221A
Yield 118g 120g Patent CN103772221A
Mechanism 2: Racemization via Oxazolone (Azlactone) Formation

When an N-acetylated amino acid is treated with acetic anhydride, particularly at elevated temperatures, it can cyclize to form an oxazolone (also known as an azlactone). The proton at the alpha-carbon of the oxazolone is acidic and can be removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in racemization.

Oxazolone_Racemization cluster_start Starting Material cluster_process Racemization Process cluster_end Product N_Acetyl_L_Norleucine N-Acetyl-L-Norleucine Cyclization Cyclization (+ Acetic Anhydride) N_Acetyl_L_Norleucine->Cyclization Oxazolone_Formation Oxazolone Intermediate Cyclization->Oxazolone_Formation Deprotonation Deprotonation (Base) Oxazolone_Formation->Deprotonation Enolate_Formation Achiral Enolate Deprotonation->Enolate_Formation Reprotonation Reprotonation Enolate_Formation->Reprotonation N_Acetyl_dl_Norleucine This compound Reprotonation->N_Acetyl_dl_Norleucine

Caption: Racemization of N-Acetyl-L-Norleucine via an Oxazolone Intermediate.

Experimental Protocol: Racemization of N-Acetyl-L-norleucine with Acetic Anhydride

This protocol is for the racemization of pre-synthesized N-Acetyl-L-norleucine.

Materials:

  • N-Acetyl-L-norleucine

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Heating mantle

  • Reaction vessel with condenser

Procedure:

  • Reaction Setup: In a reaction vessel, combine N-Acetyl-L-norleucine with acetic anhydride and sodium hydroxide. The base facilitates the deprotonation step in the oxazolone mechanism.

  • Heating: Heat the mixture to a temperature between 70°C and 110°C. The reaction time will vary depending on the temperature, but can be on the order of minutes to hours. A patent suggests that at these temperatures, racemization can be substantially complete (>98% yield).[1]

  • Work-up: After the reaction is complete, the mixture can be worked up by acidification to precipitate the this compound, followed by filtration, washing, and drying, similar to the acetylation protocol.

Quantitative Data: Racemization with Acetic Anhydride

The following table summarizes conditions described in a patent for the racemization of N-acetyl-leucine, which is a close structural analog of N-acetyl-norleucine.

ParameterValueReference
Starting MaterialBase addition salt of N-acetyl-L-leucinePatent WO2012038515A1
ReagentAcetic AnhydridePatent WO2012038515A1
Molar Ratio (Acetic Anhydride : N-acetyl-L-leucine salt)2.5 to 3.5Patent WO2012038515A1
Reaction Temperature70°C to 110°CPatent WO2012038515A1
Racemization Yield >98% Patent WO2012038515A1

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis of this compound from L-norleucine, incorporating both racemization and acetylation steps.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Steps cluster_end Final Product L_Norleucine L-Norleucine Racemization Racemization (e.g., with Salicylaldehyde/Base) L_Norleucine->Racemization Acetylation Acetylation (Acetic Anhydride) Racemization->Acetylation dl-Norleucine intermediate Purification Purification (Recrystallization) Acetylation->Purification Final_Product This compound Purification->Final_Product

Caption: General Workflow for the Synthesis of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a combination of racemization and acetylation steps. The choice of methodology will depend on the starting material and desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds. Careful control of reaction conditions such as temperature, pH, and reactant stoichiometry is crucial for achieving high yields and purity. Further analytical characterization (e.g., NMR, IR, and melting point analysis) is recommended to confirm the identity and purity of the final product.

References

Chemical properties and structure of N-Acetyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-dl-norleucine is a synthetic derivative of the straight-chain amino acid norleucine. As a racemic mixture of its D and L enantiomers, this compound holds interest within various scientific domains, including peptide synthesis, biochemical research, and as a potential modulator of biological pathways. Its structural similarity to other N-acetylated amino acids that have demonstrated therapeutic potential, such as N-acetyl-leucine, suggests that this compound may also possess noteworthy biological activities. This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological relevance of this compound, supported by experimental methodologies and data presented for clarity and practical application.

Chemical Properties and Structure

This compound is a white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below. The structure consists of a hexanoic acid backbone with an acetamido group at the alpha-carbon, existing as a mixture of both (R)- and (S)-enantiomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₅NO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 173.21 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 7682-16-8--INVALID-LINK--
Appearance White powder--INVALID-LINK--
Melting Point 108 °C--INVALID-LINK--
Boiling Point 378.3 °C at 760 mmHg--INVALID-LINK--
Solubility Soluble in Methanol. The related compound N-acetyl-D-leucine is soluble in ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers.--INVALID-LINK--, --INVALID-LINK--
pKa Not experimentally determined for the dl-norleucine derivative. The carboxylic acid moiety is expected to have a pKa in the range of 3-4, similar to other N-acetylated amino acids.Inferred from related compounds
Storage 0-8°C--INVALID-LINK--

Chemical Structure:

Caption: Chemical structure of N-Acetyl-norleucine.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the racemization of an enantiomerically pure starting material (e.g., L-norleucine) followed by acetylation. Alternatively, direct acetylation of DL-norleucine can be performed. The following protocol is adapted from established methods for the synthesis of N-acetyl-DL-amino acids.[1]

Step 1: Racemization of L-Norleucine (if starting from an L- or D-enantiomer)

  • Dissolve L-norleucine in an aqueous solution of a base, such as sodium hydroxide.

  • Add a catalytic amount of an aldehyde, for example, salicylaldehyde, to facilitate the formation of a Schiff base intermediate.

  • Heat the mixture to induce racemization. The progress of the racemization can be monitored by measuring the optical rotation of the solution, with completion indicated by a rotation of zero.

  • Cool the reaction mixture.

Step 2: Acetylation

  • To the cooled solution containing the racemized norleucine, add acetic anhydride dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed, which may involve gentle warming.

  • Acidify the reaction mixture with an acid, such as hydrochloric acid, to a pH of approximately 2-3. This will precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

G cluster_synthesis Synthesis Workflow L_Norleucine L-Norleucine Racemization Racemization (Base + Aldehyde Catalyst, Heat) L_Norleucine->Racemization DL_Norleucine DL-Norleucine Racemization->DL_Norleucine Acetylation Acetylation (Acetic Anhydride) DL_Norleucine->Acetylation Acidification Acidification (e.g., HCl) Acetylation->Acidification Precipitation Precipitation & Filtration Acidification->Precipitation Final_Product This compound Precipitation->Final_Product G cluster_analysis Analytical Workflow Sample This compound Sample Purity_Analysis Purity Analysis Sample->Purity_Analysis Enantiomeric_Analysis Enantiomeric Analysis Sample->Enantiomeric_Analysis Structural_Verification Structural Verification Sample->Structural_Verification Titration Acid-Base Titration Purity_Analysis->Titration HPLC_Purity HPLC (Achiral) Purity_Analysis->HPLC_Purity Chiral_HPLC Chiral HPLC Enantiomeric_Analysis->Chiral_HPLC LC_MS LC-MS Enantiomeric_Analysis->LC_MS NMR NMR Spectroscopy (¹H, ¹³C) Structural_Verification->NMR G cluster_pathway Hypothesized mTORC1 Pathway Modulation NA_dl_Nle This compound (Hypothesized) mTORC1 mTORC1 NA_dl_Nle->mTORC1 Modulates Autophagy Autophagy mTORC1->Autophagy Inhibits G cluster_pH Hypothesized Cellular pH Modulation Extracellular Extracellular Space Intracellular Intracellular Space NA_dl_Nle_extra This compound Transporter Membrane Transporter NA_dl_Nle_extra->Transporter NA_dl_Nle_intra This compound Transporter->NA_dl_Nle_intra Metabolism Metabolic Processes NA_dl_Nle_intra->Metabolism pH_regulation Intracellular pH Regulation Metabolism->pH_regulation

References

N-Acetyl-dl-norleucine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-dl-norleucine is a synthetic amino acid derivative with growing interest in the fields of biochemistry and pharmaceutical development. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and its emerging role in neuroscience, particularly in the context of neurodegenerative diseases such as Parkinson's. Detailed experimental protocols and pathway diagrams are presented to facilitate further research and application of this compound.

Chemical and Physical Properties

This compound, a derivative of the amino acid norleucine, is characterized by the addition of an acetyl group to the nitrogen atom of the amino group. This modification alters its chemical properties, influencing its biological activity and stability.

PropertyValueReference
CAS Number 7682-16-8[1][2][3][4][5]
Molecular Formula C8H15NO3[1][2][4][5]
Molecular Weight 173.21 g/mol [1][2][5][6]
Appearance White to off-white powder or crystals[4]
Melting Point 108 °C[1]
Solubility Soluble in Methanol[1]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the acetylation of the L-enantiomer of norleucine, followed by a racemization step to yield the dl-racemic mixture. The following protocol is adapted from established methods for the synthesis of similar N-acetyl-dl-amino acids.[5]

Experimental Protocol: Acetylation and Racemization

Materials:

  • L-norleucine

  • 2N Sodium Hydroxide (NaOH) solution

  • Salicylaldehyde (catalyst for racemization)

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Activated carbon

Procedure:

  • Dissolution and Racemization:

    • In a suitable reaction vessel, dissolve L-norleucine in a 2N NaOH solution with heating.

    • Add a catalytic amount of salicylaldehyde to the solution.

    • Maintain the temperature at 95°C for approximately 3 hours to facilitate racemization. The completion of racemization can be monitored by measuring the optical rotation of the solution, which should be close to zero.

  • Acetylation:

    • Cool the reaction mixture to 5°C in an ice bath.

    • Slowly add acetic anhydride dropwise to the solution while maintaining the temperature.

    • After the addition is complete, allow the reaction to proceed for an additional 30 minutes.

  • Purification and Isolation:

    • Increase the temperature of the solution to 60°C.

    • Add a small amount of activated carbon to decolorize the solution and stir for a short period.

    • Filter the hot solution to remove the activated carbon.

    • Carefully adjust the pH of the filtrate to approximately 2.5-3.0 by adding HCl. This will precipitate the this compound.

    • Cool the mixture to 4°C to ensure complete crystallization.

    • Collect the crystalline product by suction filtration and wash with cold water.

    • Dry the final product under vacuum.

G cluster_synthesis Synthesis Workflow L-Norleucine L-Norleucine Dissolution_in_NaOH Dissolution_in_NaOH L-Norleucine->Dissolution_in_NaOH 1. Racemization Racemization Dissolution_in_NaOH->Racemization 2. Salicylaldehyde, 95°C Acetylation Acetylation Racemization->Acetylation 3. Acetic Anhydride, 5°C Decolorization Decolorization Acetylation->Decolorization 4. Activated Carbon Precipitation Precipitation Decolorization->Precipitation 5. HCl to pH 2.5-3.0 Crystallization Crystallization Precipitation->Crystallization 6. Cool to 4°C Isolation Isolation Crystallization->Isolation 7. Filtration & Drying This compound This compound Isolation->this compound

Figure 1. Workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. For non-chromophoric amino acids like norleucine, pre-column derivatization is often employed to enhance detection by UV or fluorescence detectors.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate

  • Ortho-phthalaldehyde (OPA) for derivatization (optional, for fluorescence detection)

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions (Isocratic Method):

  • Mobile Phase: A mixture of 2.5 mM Potassium dihydrogen phosphate (pH adjusted to 2.85) and acetonitrile (25:75 v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (if no derivatization is used). For higher sensitivity with derivatization, fluorescence detection with excitation at 340 nm and emission at 455 nm can be used.[8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • For unknown samples, dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

G cluster_hplc HPLC Analysis Workflow Sample_Preparation Sample_Preparation HPLC_Injection HPLC_Injection Sample_Preparation->HPLC_Injection Separation Separation HPLC_Injection->Separation C18 Column Detection Detection Separation->Detection UV or FLD Data_Analysis Data_Analysis Detection->Data_Analysis

Figure 2. General workflow for HPLC analysis.

Role in Neuroscience and Potential Therapeutic Applications

Recent research has highlighted the potential of N-acetylated amino acids, including the leucine derivative, in the treatment of neurodegenerative diseases. Studies on N-acetyl-L-leucine have shown promising results in models of Parkinson's disease.[2][3][4] The proposed mechanism of action involves the modulation of several key cellular pathways.

Proposed Mechanism of Action in Parkinson's Disease

N-acetyl-L-leucine has been shown to exert its neuroprotective effects through a multi-faceted mechanism that includes:

  • Enhancement of Lysosomal and Mitochondrial Function: Treatment with N-acetyl-L-leucine leads to the upregulation of proteins involved in lysosomal and mitochondrial function.[2][4] This is crucial as dysfunction in these organelles is a hallmark of Parkinson's disease.

  • Reduction of Pathological α-Synuclein: The compound has been observed to decrease the levels of phosphorylated α-synuclein (pS129-syn), a key pathological marker in Parkinson's disease.[2][3][4]

  • Upregulation of Parkin: N-acetyl-L-leucine treatment increases the expression of Parkin, a protein that plays a critical role in the clearance of damaged mitochondria and misfolded proteins.[2][3]

  • Improvement of Synaptic Function: By promoting the stability of the dopamine transporter (DAT) and increasing synaptic membrane-associated synaptojanin-1, N-acetyl-L-leucine helps to restore synaptic function.[2]

G cluster_pathway Proposed Neuroprotective Pathway of this compound This compound This compound Lysosomal_Upregulation Lysosomal_Upregulation This compound->Lysosomal_Upregulation Mitochondrial_Upregulation Mitochondrial_Upregulation This compound->Mitochondrial_Upregulation Parkin_Upregulation Parkin_Upregulation This compound->Parkin_Upregulation Alpha_Synuclein_Clearance Alpha_Synuclein_Clearance Lysosomal_Upregulation->Alpha_Synuclein_Clearance enhances Improved_Synaptic_Function Improved_Synaptic_Function Mitochondrial_Upregulation->Improved_Synaptic_Function Parkin_Upregulation->Alpha_Synuclein_Clearance promotes DAT_Stabilization DAT_Stabilization Parkin_Upregulation->DAT_Stabilization increases Reduced_pS129_Syn Reduced_pS129_Syn Alpha_Synuclein_Clearance->Reduced_pS129_Syn leads to Neuroprotection Neuroprotection Reduced_pS129_Syn->Neuroprotection DAT_Stabilization->Improved_Synaptic_Function Improved_Synaptic_Function->Neuroprotection

Figure 3. Signaling pathway of this compound in neuroprotection.

Conclusion

This compound is a compound with significant potential for research and therapeutic development. Its straightforward synthesis and the availability of robust analytical methods make it an accessible molecule for further investigation. The emerging evidence of its neuroprotective effects, particularly through the modulation of lysosomal and mitochondrial pathways, opens up new avenues for the development of treatments for neurodegenerative disorders. This guide provides a foundational resource for scientists and researchers to explore the multifaceted applications of this compound.

References

N-Acetyl-dl-norleucine: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-dl-norleucine is an acetylated derivative of the amino acid norleucine, a compound of interest in various research and pharmaceutical development contexts. A thorough understanding of its solubility and stability is fundamental for its application in laboratory settings and for the development of potential therapeutic agents. This technical guide provides an in-depth overview of the solubility and stability of this compound, including detailed experimental protocols for characterization and data from closely related compounds where direct data is not publicly available.

Solubility Profile

Precise quantitative solubility data for this compound in a broad range of common laboratory solvents is not extensively documented in publicly available literature. However, data from the closely related compound, N-acetyl-D-leucine, can provide valuable initial estimates. One source indicates that this compound is soluble in ethanol at a concentration of 50 mg/mL (200mg in 4ml), which suggests good solubility in polar protic solvents.[1] Another source states it is soluble in methanol.

Table 1: Reported Solubility of Related N-Acetylated Amino Acids

CompoundSolventSolubility (approx.)Temperature (°C)
N-acetyl-D-leucineEthanol~1 mg/mLNot Specified
N-acetyl-D-leucineDimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified
N-acetyl-D-leucineDimethylformamide (DMF)~30 mg/mLNot Specified
N-acetyl-D-leucineAqueous Buffers (e.g., PBS pH 7.2 with 20% DMSO)Sparingly soluble (~0.2 mg/mL)Not Specified
N-Acetyl-dl-leucineEthanol50 mg/mLNot Specified

Note: The data for N-acetyl-D-leucine is provided as a proxy due to the lack of comprehensive public data for this compound. Researchers should determine the solubility of this compound experimentally for their specific applications.

Experimental Protocols for Solubility Determination

To address the data gap, researchers can employ established methods to determine the solubility of this compound. The choice between kinetic and thermodynamic solubility assays depends on the stage of research, with kinetic assays often used for high-throughput screening and thermodynamic assays providing the true equilibrium solubility for later-stage development.[2][3][4]

Kinetic Solubility Assay (Shake-Flask Method)

This method is rapid and suitable for early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

  • Assay Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) in a thermomixer.[5]

  • Separation of Undissolved Compound: After incubation, separate any precipitated compound by filtration using a solubility filter plate or by centrifugation.

  • Quantification: Analyze the clear filtrate or supernatant to determine the concentration of dissolved this compound. This can be done using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve of the compound in the same buffer/DMSO mixture is used for quantification.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the compound and is crucial for pre-formulation and later-stage development.[6][7]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, ethanol, buffer at various pH values). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.[4][6]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6][8]

  • Phase Separation: After equilibration, allow the samples to stand, and then carefully separate the saturated solution from the excess solid by filtration or centrifugation.

  • Quantification: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method (e.g., HPLC-UV, LC-MS/MS). The pH of the aqueous samples should be measured at the end of the experiment.[4]

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare Stock Solution (e.g., 20 mM in DMSO) k_add Add stock to buffer in 96-well plate stock->k_add solid Weigh Excess Solid Compound t_add Add solid to solvent in vials solid->t_add k_shake Shake for 2h @ 25°C k_add->k_shake k_filter Filter or Centrifuge k_shake->k_filter k_quant Quantify by LC-MS/MS k_filter->k_quant t_shake Shake for 24-72h @ 25°C t_add->t_shake t_filter Filter or Centrifuge t_shake->t_filter t_quant Quantify by HPLC-UV t_filter->t_quant start->stock start->solid

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical parameter for its handling, storage, and formulation. While specific stability data for this compound is scarce, a product information sheet for N-acetyl-D-leucine indicates it is stable for at least four years when stored at -20°C.[9] However, aqueous solutions are not recommended for storage for more than one day.[9]

For a comprehensive stability assessment, forced degradation (stress testing) studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[10][11][12]

Table 2: Recommended Stress Conditions for Stability Testing of this compound

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess degradation in alkaline conditions, particularly hydrolysis of the acetyl group.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidative degradation.
Thermal Degradation Solid compound at 60-80°C for up to 7 daysTo determine the impact of heat on the solid-state stability.
Photostability Exposure to a light source providing ≥1.2 million lux hours and ≥200 W h/m² of UVA light.[13] A dark control should be run in parallel.To assess degradation upon exposure to light, as per ICH Q1B guidelines.[14][15][16]

Experimental Protocol for Stability and Stress Testing

A stability-indicating analytical method is essential for these studies. This is typically a gradient HPLC method that can separate the parent compound from all potential degradation products.

Methodology:

  • Method Development: Develop and validate a stability-indicating HPLC-UV or LC-MS/MS method capable of resolving this compound from its potential degradation products (e.g., norleucine) and other impurities.

  • Sample Preparation: Prepare solutions of this compound in the appropriate medium for each stress condition (e.g., dissolved in 0.1 M HCl for acid hydrolysis). For solid-state thermal and photostability, the compound is exposed directly.

  • Stress Application: Expose the samples to the stress conditions outlined in Table 2 for predetermined time points.

  • Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the sample (for acid/base hydrolysis) before dilution to a suitable concentration for analysis.

  • Data Evaluation: Analyze the samples using the validated stability-indicating method. Calculate the percentage of remaining this compound and quantify any major degradation products. The degradation pathway can be elucidated by identifying the structure of the degradation products, often using mass spectrometry.

G cluster_setup Study Setup cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis & Evaluation api This compound (Drug Substance) method Develop & Validate Stability-Indicating Method (HPLC/LC-MS) api->method hydrolysis Hydrolysis (Acid & Base) oxidation Oxidation (H₂O₂) thermal Thermal (Heat) photo Photolysis (Light - ICH Q1B) analyze Analyze Samples at Time Points hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze quantify Quantify Parent Compound & Degradation Products analyze->quantify pathway Identify Degradants & Elucidate Degradation Pathway quantify->pathway spec Establish Storage Conditions & Shelf Life pathway->spec

Caption: Logical Workflow for a Forced Degradation Study.

Conclusion

While comprehensive public data on the solubility and stability of this compound is limited, this guide provides a framework for researchers to generate this critical information. By utilizing data from structurally similar compounds as a starting point and employing the detailed experimental protocols outlined, scientists and drug development professionals can effectively characterize this compound. This will enable its appropriate handling in research and facilitate its potential development into new therapeutic agents. The provided workflows and adherence to ICH guidelines will ensure the generation of robust and reliable data essential for regulatory submissions and successful product development.

References

The Biological Activity of N-Acetyl-dl-Norleucine in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-dl-norleucine is a synthetic derivative of the non-proteinogenic amino acid norleucine. As a member of the N-acetylated amino acid class, it holds potential for diverse biological activities, drawing parallels from its more extensively studied structural analog, N-Acetyl-dl-leucine. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound in cellular models, with a focus on its potential anticancer and neuroprotective effects. Due to the limited direct research on this compound, this guide incorporates data from studies on closely related N-acetylated amino acids to provide a foundational understanding of its likely mechanisms of action and to guide future research. This document details experimental protocols for assessing its biological activity and presents key signaling pathways potentially modulated by this compound.

Quantitative Data Summary

Direct quantitative data on the biological activity of this compound is not extensively available in the current literature. The following tables summarize representative quantitative data for closely related N-acetylated amino acid derivatives to provide a comparative context for future studies on this compound.

Table 1: Cytotoxicity of Amino Acid Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Pyxinol Derivative 2e HepG2MTT11.26 ± 0.43[1]
9-Acridinyl Amino Acid Derivative 8 A549MTT~6[2]
9-Acridinyl Amino Acid Derivative 9 A549MTT~6[2]

Table 2: Effects of N-Acetyl-Amino Acids on Cellular Processes

CompoundCell ModelEffectQuantitative MeasureReference
N-Acetyl-l-leucine (NALL)TBI Mouse ModelAttenuation of Cortical Cell DeathSignificant decrease in TUNEL-positive cells[3]
N-acetylleucine amideJurkat (Human Leukemia T cells)G1 Cell Cycle ArrestInhibition of serum-induced p70(S6k) activation[4]
N-Acetyl-l-cysteine (NAC)Melanoma Mouse ModelImproved T cell persistence in tumors~40% of NAC-cultured T cells detected vs. 1.2% of standard[5]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit biological effects in two primary areas: oncology and neuroprotection.

Anticancer Activity: Induction of Apoptosis

N-acetylated amino acids have been investigated for their potential as anticancer agents. Studies on derivatives of the related amino acid, leucine, suggest that this compound may induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

A proposed mechanism involves the upregulation of the tumor suppressor protein p53.[6] Increased p53 levels can, in turn, modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes mitochondrial membrane permeabilization and the release of cytochrome c, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[6]

Neuroprotective Effects

N-Acetyl-l-leucine has demonstrated neuroprotective effects in various models of neurological disorders.[3][7] These effects are attributed to several mechanisms, including the attenuation of neuronal cell death and the reduction of neuroinflammation.[3] A key aspect of its neuroprotective action may be the partial restoration of autophagy flux, a cellular process for clearing damaged components, which is often impaired in neurodegenerative conditions.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on data from its leucine analog.

Hypothesized Apoptotic Pathway of this compound in Cancer Cells NADN This compound p53 p53 Upregulation NADN->p53 Bax Bax (Pro-apoptotic) p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Apoptotic Pathway

Potential Neuroprotective Mechanism via Autophagy Modulation NADN This compound Autophagy Autophagy Flux Restoration NADN->Autophagy Clearance Clearance of Protein Aggregates and Damaged Organelles Autophagy->Clearance Neuroinflammation Reduced Neuroinflammation Clearance->Neuroinflammation CellDeath Attenuated Neuronal Cell Death Clearance->CellDeath Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection CellDeath->Neuroprotection

Potential Neuroprotective Mechanism

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the biological activity of this compound in cellular models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins in cells treated with this compound.[8][9]

Materials:

  • Cells treated with this compound as described above.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Autophagy Flux Assay (LC3-II Turnover)

This protocol is for assessing the effect of this compound on autophagy flux in neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • This compound.

  • Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine).

  • Reagents for Western blotting as described above.

  • Primary antibody against LC3.

Procedure:

  • Cell Treatment: Treat neuronal cells with this compound at various concentrations for a specified time. In a parallel set of experiments, co-treat the cells with an autophagy inhibitor for the last 2-4 hours of the this compound treatment.

  • Western Blotting: Perform Western blotting as described above, using an anti-LC3 antibody.

  • Analysis: The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, is a marker of autophagosome formation. Autophagy flux is determined by comparing the levels of LC3-II in the presence and absence of the autophagy inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagy flux.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for conducting the experiments described above.

Experimental Workflow for Cell Viability (MTT) Assay Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 24/48/72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 2-4h MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Workflow for Cell Viability Assay

Workflow for Western Blot Analysis of Apoptosis Start Cell Treatment with This compound Lyse Cell Lysis and Protein Quantification Start->Lyse SDS SDS-PAGE Lyse->SDS Transfer Protein Transfer to Membrane SDS->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Band Densitometry and Analysis Detect->Analyze

Workflow for Western Blot Analysis

Conclusion

While direct experimental evidence for the biological activity of this compound in cellular models is currently limited, the available data on its structural analogs, particularly N-Acetyl-dl-leucine, provide a strong rationale for its investigation as a potential therapeutic agent. The hypothesized mechanisms, including the induction of apoptosis in cancer cells and the modulation of autophagy for neuroprotection, offer promising avenues for future research. The experimental protocols and workflows detailed in this guide provide a solid framework for scientists to systematically evaluate the efficacy and mechanisms of action of this compound. Further studies are warranted to elucidate the specific cellular targets and signaling pathways modulated by this compound, which will be crucial for its potential development as a novel therapeutic.

References

Unraveling the Biochemical Pathways of N-Acetyl-dl-norleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable scarcity of in-depth research specifically elucidating the mechanism of action of N-Acetyl-dl-norleucine in biochemical pathways. While this compound is utilized in biochemical research for studies involving protein synthesis and enzyme activity, detailed investigations into its specific molecular interactions, metabolic fate, and influence on signaling cascades are not extensively documented.

In contrast, its structural isomer, N-Acetyl-dl-leucine, has been the subject of considerable scientific inquiry, particularly its pharmacologically active L-enantiomer, N-Acetyl-l-leucine. Given the structural similarity, the well-documented mechanisms of N-Acetyl-l-leucine may offer potential avenues for future investigation into the biochemical activity of this compound. This guide, therefore, will present a detailed overview of the established mechanism of action for N-Acetyl-l-leucine as a proxy, with the explicit understanding that these are not direct findings for this compound and require experimental validation for the latter.

The Mechanism of Action of N-Acetyl-l-leucine: A Potential Framework

The therapeutic effects of N-Acetyl-l-leucine are primarily attributed to its influence on cellular transport, metabolism, and the function of key organelles such as lysosomes and mitochondria.

Cellular Uptake and Metabolism

N-Acetyl-l-leucine enters cells predominantly through monocarboxylate transporters (MCTs), with MCT1 being a key transporter.[1] Once inside the cell, it is metabolized, likely through deacetylation, to the essential amino acid L-leucine.[2] This metabolic conversion is a critical step, as the subsequent effects are believed to be mediated by the resulting increase in intracellular L-leucine concentrations.

The D-enantiomer, N-Acetyl-d-leucine, is not readily metabolized and can competitively inhibit the uptake and metabolism of the L-enantiomer.[2]

cluster_extracellular Extracellular Space cluster_cell Intracellular Space N-Acetyl-dl-leucine N-Acetyl-dl-leucine N-Acetyl-l-leucine_in N-Acetyl-l-leucine N-Acetyl-dl-leucine->N-Acetyl-l-leucine_in MCT1 Transporter L-leucine L-leucine N-Acetyl-l-leucine_in->L-leucine Deacetylation Lysosome Lysosome L-leucine->Lysosome Modulates Function Mitochondrion Mitochondrion L-leucine->Mitochondrion Metabolic Fuel mTORC1 mTORC1 L-leucine->mTORC1 Activates ATP_Production ATP Production Mitochondrion->ATP_Production Autophagy Autophagy mTORC1->Autophagy Inhibits

Proposed cellular uptake and metabolic pathway of N-Acetyl-l-leucine.

Modulation of Lysosomal and Mitochondrial Function

A key aspect of N-Acetyl-l-leucine's mechanism of action is its ability to positively influence lysosomal and mitochondrial function. Studies have shown that treatment with N-Acetyl-l-leucine can lead to an upregulation of lysosomal and mitochondrial proteins.[1] This is significant in the context of various neurodegenerative diseases where lysosomal storage and mitochondrial dysfunction are common pathological features.

The enhanced mitochondrial function is associated with an increase in ATP production, the primary energy currency of the cell.[3] This improvement in cellular energy metabolism may contribute to the observed neuroprotective effects.

Influence on mTORC1 Signaling and Autophagy

L-leucine is a well-known activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. However, some studies suggest that N-Acetyl-l-leucine may modulate this pathway differently, potentially leading to the induction of autophagy.[4] Autophagy is a cellular recycling process that degrades and removes damaged organelles and protein aggregates, a process that is often impaired in neurodegenerative disorders.

Quantitative Data

Specific quantitative data for the interaction of this compound with biochemical targets is not available in the reviewed literature. The following table summarizes pharmacokinetic data for the enantiomers of N-Acetyl-dl-leucine in mice, which highlights the differential handling of the D- and L-forms.

ParameterN-Acetyl-d-leucineN-Acetyl-l-leucineReference
Cmax (ng/mL) 86,1003,410[2]
AUC (h*ng/mL) 57,8002,560[2]

Data from oral administration of N-Acetyl-dl-leucine (100 mg/kg) in mice.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available. The following outlines a general experimental workflow that could be adapted from studies on N-Acetyl-l-leucine to investigate this compound.

cluster_workflow Experimental Workflow for Investigating this compound A Cell Culture (e.g., neuronal cell lines) B Treatment with this compound (various concentrations and time points) A->B C Cellular Uptake Assays (e.g., using radiolabeled compound or LC-MS) B->C D Metabolism Analysis (LC-MS to detect norleucine) B->D E Mitochondrial Function Assays (e.g., Seahorse XF Analyzer for OCR and ECAR) B->E F Lysosomal Function Assays (e.g., LysoTracker staining, enzyme activity assays) B->F G Western Blot Analysis (for signaling pathways like mTORC1) B->G H Gene Expression Analysis (qPCR or RNA-seq for target genes) B->H

A potential experimental workflow for studying this compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on its isomer, N-Acetyl-l-leucine, provides a valuable starting point for future investigations. Key areas for future research should include:

  • Cellular Transport: Identifying the specific transporters responsible for the uptake of this compound and its enantiomers.

  • Metabolic Fate: Characterizing the enzymatic pathways involved in the metabolism of this compound and determining the biological activity of its metabolites.

  • Molecular Targets: Identifying the direct molecular targets of this compound and its metabolites to understand their effects on cellular signaling.

  • Comparative Studies: Directly comparing the biochemical and physiological effects of this compound and N-Acetyl-dl-leucine to understand the impact of the isomeric difference.

Such studies will be crucial to unlock the full therapeutic potential of this compound and to develop a comprehensive understanding of its role in biochemical pathways.

References

N-Acetyl-dl-norleucine: A Technical Guide to its Synthesis, Research Applications, and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-dl-norleucine, a synthetic derivative of the non-proteinogenic amino acid norleucine, has primarily carved a niche in biochemical and pharmaceutical research as a versatile building block and analytical tool. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, applications in peptide chemistry, and its role in the enzymatic resolution of amino acids. While its structural analog, N-Acetyl-dl-leucine, has garnered significant attention for its therapeutic potential in neurological disorders, research into the specific biological activities of this compound is less extensive. This document will summarize the existing quantitative data, provide detailed experimental protocols for its synthesis and key applications, and present visual workflows to elucidate these processes.

Introduction

This compound is an acetylated derivative of dl-norleucine, a racemic mixture of the D and L enantiomers of 2-aminohexanoic acid. Unlike its branched-chain isomer, leucine, norleucine is not a proteinogenic amino acid, though it can be found in small amounts in some bacterial strains and can be incorporated into peptides through synthetic methods.[1][2] The acetylation of the amino group in norleucine modifies its chemical properties, making it a useful tool in various research applications.[3][4]

Historically, acetylated amino acids like this compound have been instrumental in the enzymatic resolution of racemic amino acid mixtures.[5] In contemporary research, its primary role is as a building block in peptide synthesis, where the acetyl group serves as a protecting group for the N-terminus, preventing unwanted side reactions.[3][4][6] While there is extensive research on the therapeutic effects of N-Acetyl-dl-leucine, particularly its L-enantiomer, in neurological conditions, the direct biological and pharmacological effects of this compound have not been as thoroughly investigated.[7][8][9] This guide will focus on the established scientific knowledge surrounding this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of dl-norleucine. A common method involves the use of acetic anhydride as the acetylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • dl-norleucine

  • Acetic anhydride

  • Sodium hydroxide (or another suitable base)

  • Hydrochloric acid (for acidification)

  • Appropriate organic solvents (e.g., for extraction and recrystallization)

Procedure:

  • Dissolution: Dissolve dl-norleucine in an aqueous solution of sodium hydroxide. The base deprotonates the amino group, increasing its nucleophilicity.

  • Acetylation: Slowly add acetic anhydride to the solution with vigorous stirring. The reaction is typically carried out at a controlled temperature, often cool to manage the exothermic nature of the reaction. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the N-acetyl bond.

  • Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to protonate the carboxyl group of the this compound, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: The crude this compound can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield a white crystalline powder.[3]

Synthesis_of_N_Acetyl_dl_norleucine dl_norleucine dl-Norleucine dissolution Dissolution dl_norleucine->dissolution acetic_anhydride Acetic Anhydride acetylation Acetylation acetic_anhydride->acetylation base Base (e.g., NaOH) base->dissolution acid Acid (e.g., HCl) acidification Acidification acid->acidification deprotonated_norleucine Deprotonated dl-Norleucine deprotonated_norleucine->acetylation n_acetyl_dl_norleucine_salt N-Acetyl-dl-norleucinate n_acetyl_dl_norleucine_salt->acidification n_acetyl_dl_norleucine This compound isolation Isolation & Purification n_acetyl_dl_norleucine->isolation purified_product Purified this compound dissolution->deprotonated_norleucine acetylation->n_acetyl_dl_norleucine_salt acidification->n_acetyl_dl_norleucine isolation->purified_product

Figure 1: General workflow for the synthesis of this compound.

Applications in Research

Peptide Synthesis

A primary application of this compound is in the synthesis of peptides.[3][4] The acetyl group serves as a protecting group for the N-terminal amino group, preventing it from participating in peptide bond formation during the stepwise elongation of the peptide chain. This ensures that the peptide is synthesized with the correct sequence.[6] The incorporation of the unnatural amino acid norleucine can also be used to probe the structure-activity relationships of peptides, as it is nearly isosteric with methionine but lacks the sulfur atom.[2]

Enzymatic Resolution of Amino Acids

Historically, N-acetylated racemic amino acids have been crucial for the enzymatic resolution of dl-amino acid mixtures.[5] This technique exploits the stereospecificity of certain enzymes, such as acylases, which selectively hydrolyze the N-acetyl group from one enantiomer (typically the L-enantiomer) while leaving the other untouched.

Table 1: Quantitative Data on Enzymatic Activity with this compound

EnzymeSource OrganismSubstrateRelative Activity (%)Reference
D-aminoacylaseAlcaligenes denitrificans MI-4This compound69[3]

Note: Relative activity is compared to N-acetyl-D-methionine (100%).

Experimental Protocol: Enzymatic Resolution of this compound

Materials:

  • This compound

  • Acylase enzyme (e.g., from Aspergillus oryzae)

  • Buffer solution (to maintain optimal pH for the enzyme)

  • Hydrochloric acid

  • Ethyl acetate (or other suitable organic solvent for extraction)

Procedure:

  • Enzymatic Hydrolysis: Dissolve this compound in a buffer solution at the optimal pH for the chosen acylase. Add the acylase and incubate the mixture at the optimal temperature. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding L-norleucine and acetic acid, while leaving N-Acetyl-d-norleucine intact.

  • Separation:

    • Acidification: After the reaction, acidify the mixture with hydrochloric acid.

    • Extraction: Extract the mixture with an organic solvent like ethyl acetate. The unreacted N-Acetyl-d-norleucine will be more soluble in the organic phase, while the free L-norleucine will remain in the aqueous phase.

  • Isolation:

    • N-Acetyl-d-norleucine: Evaporate the organic solvent to obtain N-Acetyl-d-norleucine.

    • L-norleucine: The aqueous phase can be further processed (e.g., by ion-exchange chromatography) to isolate pure L-norleucine.

  • Hydrolysis of N-Acetyl-d-norleucine: The isolated N-Acetyl-d-norleucine can be chemically hydrolyzed (e.g., by heating with acid) to obtain D-norleucine.

Enzymatic_Resolution start This compound hydrolysis Enzymatic Hydrolysis (Acylase) start->hydrolysis mixture Mixture: L-Norleucine & N-Acetyl-d-norleucine hydrolysis->mixture separation Separation (Extraction) l_norleucine L-Norleucine separation->l_norleucine Aqueous Phase n_acetyl_d_norleucine N-Acetyl-d-norleucine separation->n_acetyl_d_norleucine Organic Phase isolation_d Isolation of D-enantiomer hydrolysis_d Chemical Hydrolysis isolation_d->hydrolysis_d isolation_l Isolation of L-enantiomer d_norleucine D-Norleucine hydrolysis_d->d_norleucine mixture->separation l_norleucine->isolation_l n_acetyl_d_norleucine->isolation_d

Figure 2: Workflow for the enzymatic resolution of this compound.

Biological Activity and Future Directions

The biological activity of this compound is not as well-defined as that of N-Acetyl-dl-leucine. Research on the latter has shown that the L-enantiomer is the pharmacologically active form, with proposed mechanisms including modulation of cellular pH, regulation of autophagy, and improvement of cellular energy metabolism.[9][10] Given the structural similarity, it is plausible that this compound could interact with similar biological pathways, but this remains an area for further investigation.

Future research could explore the potential neuroprotective or metabolic effects of this compound and its individual enantiomers. Comparative studies with N-Acetyl-dl-leucine would be valuable to elucidate the role of the side chain structure in their biological activities. Furthermore, its use in creating peptidomimetics with enhanced therapeutic properties is an emerging area of interest.[5]

Conclusion

This compound has a well-established history as a valuable tool in chemical and biochemical research. Its primary applications are in the synthesis of peptides and the enzymatic resolution of amino acids. While the body of research on its specific biological effects is currently limited, its structural similarity to the therapeutically promising N-Acetyl-dl-leucine suggests that it may warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting its synthesis, key applications, and the potential for future discoveries.

References

N-Acetyl-dl-norleucine: A Technical Guide to Its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-dl-norleucine, a synthetic derivative of the straight-chain amino acid norleucine, is a compound with emerging interest in various scientific fields. While extensive research has focused on its close structural analog, N-acetyl-dl-leucine, for neurological disorders, the direct therapeutic applications of this compound are less established. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biochemical roles, potential therapeutic avenues, and the experimental methodologies required for its investigation. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future exploration into the therapeutic utility of this compound.

Introduction

This compound is an acetylated form of norleucine, a non-proteinogenic amino acid that is an isomer of leucine. The acetylation of amino acids can modify their physicochemical properties, such as solubility and stability, and influence their biological activity. While the racemic mixture N-acetyl-dl-leucine has been investigated for its therapeutic effects, particularly its L-enantiomer in treating vertigo and rare neurological diseases, this compound has primarily been utilized in biochemical research and as a building block in pharmaceutical synthesis.[1] This guide will delve into the known applications and explore the potential therapeutic landscape for this compound.

Biochemical and Pharmaceutical Profile

This compound serves as a versatile tool in various research and development settings. Its primary established applications are in peptide synthesis and as a component in the development of novel therapeutic agents.[1]

Table 1: Established Applications of this compound

Application AreaDescription
Pharmaceutical Development Serves as a building block in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.[1]
Biochemical Research Used in studies involving protein synthesis and enzyme activity to understand metabolic pathways and protein interactions.[1]
Nutritional Science Explored for potential benefits in dietary supplements, particularly for enhancing muscle recovery and performance in athletes.[1]

Potential Therapeutic Applications

While direct clinical evidence for the therapeutic applications of this compound is limited, its structural similarity to N-acetyl-dl-leucine and its role in metabolic modulation suggest several potential areas of investigation.

Neurological Disorders

The therapeutic efficacy of N-acetyl-L-leucine, the active enantiomer of N-acetyl-dl-leucine, in conditions like Niemann-Pick disease type C, GM2 gangliosidoses, and ataxia telangiectasia is well-documented.[2][3][4] The proposed mechanisms for N-acetyl-L-leucine involve the modulation of neuronal function and cellular metabolism.[2][4] Given the structural similarities, it is plausible that this compound could exert similar effects.

Potential Mechanisms of Action (Hypothesized):

  • Modulation of Neuronal Membrane Potential: N-acetyl-dl-leucine is thought to restore the membrane potential of hyperpolarized or depolarized neurons.[4]

  • Interaction with Membrane Phospholipids: It may interact with phospholipids like phosphatidylinositol 4,5-bisphosphate, thereby influencing ion channel activity.[4]

Metabolic Disorders

This compound is suggested to have the ability to modulate metabolic pathways, which could be beneficial in managing weight and improving muscle recovery.[1] This opens up possibilities for its use in metabolic disorders. The non-proteinogenic nature of norleucine means it can be used to probe metabolic pathways without being incorporated into proteins, which can be an advantage in certain experimental setups.

Experimental Protocols

In Vitro Cellular Models
  • Objective: To assess the effect of this compound on cellular phenotypes associated with specific diseases (e.g., lysosomal storage in Niemann-Pick disease).

  • Methodology:

    • Culture relevant cell lines (e.g., fibroblasts from patients with a specific genetic disorder).

    • Treat cells with varying concentrations of this compound and its individual enantiomers.

    • Utilize fluorescent dyes (e.g., LysoTracker) to visualize and quantify cellular changes (e.g., lysosomal volume).

    • Perform statistical analysis to determine dose-dependent effects.

In Vivo Animal Models
  • Objective: To evaluate the pharmacokinetic and pharmacodynamic properties of this compound in a living organism.

  • Methodology:

    • Select an appropriate animal model that mimics the human disease of interest.

    • Administer this compound orally to the animals.

    • Collect plasma and tissue samples at predetermined time points.

    • Use liquid chromatography/mass spectrometry (LC/MS) to quantify the concentrations of the D- and L-enantiomers.

    • Calculate pharmacokinetic parameters such as Cmax, AUC, and half-life using non-compartmental analysis.[5][6]

Signaling Pathways and Experimental Workflows (Hypothetical)

The following diagrams illustrate potential signaling pathways and experimental workflows that could be relevant for investigating this compound, based on the mechanisms of related compounds.

G Hypothesized Cellular Uptake and Action of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Transporter Transporter This compound->Transporter Uptake Intracellular this compound Intracellular this compound Transporter->Intracellular this compound Metabolic Modulation Metabolic Modulation Intracellular this compound->Metabolic Modulation Signaling Cascade Signaling Cascade Intracellular this compound->Signaling Cascade Therapeutic Effect Therapeutic Effect Metabolic Modulation->Therapeutic Effect Signaling Cascade->Therapeutic Effect G Experimental Workflow for Preclinical Evaluation In Vitro Studies In Vitro Studies Cellular Models Cellular Models In Vitro Studies->Cellular Models Mechanism of Action Mechanism of Action Cellular Models->Mechanism of Action In Vivo Studies In Vivo Studies Mechanism of Action->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics Efficacy & Safety Efficacy & Safety Animal Models->Efficacy & Safety Clinical Trial Design Clinical Trial Design Pharmacokinetics->Clinical Trial Design Efficacy & Safety->Clinical Trial Design

References

Methodological & Application

Application Notes and Protocols for the Use of N-Acetyl-dl-norleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-dl-norleucine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation, typically at the N-terminus, can significantly influence the pharmacological properties of a peptide. The N-terminal acetylation mimics a common post-translational modification, which can enhance peptide stability against enzymatic degradation, modulate biological activity, and alter physicochemical properties such as solubility and membrane permeability.[1][2][3] The use of the dl-racemic mixture of N-Acetyl-norleucine introduces chirality at the N-terminus, resulting in a pair of diastereomeric peptides. This application note provides detailed protocols for the incorporation of this compound in SPPS, methods for the analysis and purification of the resulting diastereomeric peptides, and an overview of its potential applications.

Norleucine, an isomer of leucine, is often used in peptide chemistry to probe the structural and functional roles of methionine residues, as its side chain is of similar size and polarity but lacks the oxidizable sulfur atom.[4] N-terminal acetylation neutralizes the positive charge of the N-terminal amino group, which can impact protein folding, interactions, and subcellular localization.[5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Appearance White to off-white powder
Chirality Racemic (mixture of D and L enantiomers)
Solubility Soluble in water and polar organic solvents

Table 2: Typical Reagents and Solvents for SPPS Incorporating this compound

Reagent/SolventPurposeRecommended Grade
Rink Amide ResinSolid support for peptide synthesis100-200 mesh, ~0.5-1.0 mmol/g loading
Fmoc-protected Amino AcidsBuilding blocks for peptide chain elongationHigh purity (>99%)
N,N-Dimethylformamide (DMF)Primary solvent for washing and couplingPeptide synthesis grade
Dichloromethane (DCM)Solvent for resin swelling and washingACS grade or higher
PiperidineReagent for Fmoc-deprotection20% (v/v) in DMF
Acetic AnhydrideAcetylating agent for N-terminal cappingReagent grade
N,N-Diisopropylethylamine (DIEA)Base for coupling and acetylation reactionsPeptide synthesis grade
HBTU/HATUCoupling reagentHigh purity (>98%)
Trifluoroacetic Acid (TFA)Reagent for cleavage of the peptide from the resinReagent grade
Triisopropylsilane (TIS)Scavenger during cleavageReagent grade
HPLC Grade AcetonitrileMobile phase for purificationHPLC grade
HPLC Grade WaterMobile phase for purificationHPLC grade

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the synthesis of a model peptide with N-terminal acetylation using this compound.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[7]

2. Fmoc-Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[7]

  • After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

5. N-Terminal Acetylation with this compound:

  • After the final Fmoc-deprotection and subsequent DMF washes, add a solution of this compound (5 equivalents), HBTU (5 equivalents), and DIEA (10 equivalents) in DMF to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Alternatively, a standard capping procedure with acetic anhydride can be performed as described in Protocol 2 if N-acetylation is desired without the norleucine moiety.

6. Cleavage and Deprotection:

  • Wash the acetylated peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Standard N-Terminal Acetylation (Capping)

This protocol is used for general N-terminal acetylation and can be adapted for using acetic anhydride.

1. Final Fmoc-Deprotection:

  • Follow steps 2.1 and 2.2 of Protocol 1 to remove the N-terminal Fmoc group.

2. Acetylation (Capping):

  • Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., 1:2:7 v/v/v). A common alternative is a solution of 10% acetic anhydride in DMF.[8]

  • Add the capping solution to the deprotected peptide-resin.

  • Agitate for 30 minutes at room temperature.[5]

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).[6][7]

3. Cleavage and Deprotection:

  • Proceed with step 6 of Protocol 1.

Mandatory Visualizations

experimental_workflow Resin 1. Resin Swelling Deprotection 2. Fmoc-Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Elongation 4. Chain Elongation (Repeat 2 & 3) Coupling->Elongation N_Acetylation 5. N-Terminal Acetylation (this compound) Elongation->N_Acetylation Cleavage 6. Cleavage & Deprotection N_Acetylation->Cleavage Purification 7. HPLC Purification Cleavage->Purification Analysis 8. MS & HPLC Analysis Purification->Analysis

Caption: Experimental workflow for SPPS incorporating this compound.

Challenges and Considerations with this compound

The use of a racemic mixture of this compound will result in the synthesis of two diastereomeric peptides. These diastereomers will have identical mass but may exhibit different physicochemical and biological properties.[9]

  • Synthesis: The D- and L-enantiomers of N-Acetyl-norleucine are expected to have similar reactivity during the N-terminal capping step, leading to an approximately 1:1 mixture of the two diastereomeric peptides.

  • Purification: The resulting diastereomers can often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC) due to subtle differences in their three-dimensional structures and hydrophobic interactions with the stationary phase.[10][11]

  • Analysis: Mass spectrometry will confirm the correct mass for both diastereomers, but HPLC or chiral chromatography is necessary to determine the ratio of the two products.

  • Biological Activity: Diastereomeric peptides can exhibit significantly different biological activities. One isomer may be highly active while the other is inactive or even has an antagonistic effect.[12] Therefore, separation and individual testing of the diastereomers are often necessary.

Protocol 3: RP-HPLC Purification of Diastereomeric Peptides

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column is typically used for peptide purification.[11]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient of increasing mobile phase B is recommended to achieve optimal separation of the diastereomers. For example, a linear gradient of 20-50% B over 30-60 minutes. The exact gradient will need to be optimized for the specific peptide sequence.

  • Flow Rate: Typically 1 mL/min for an analytical column and scaled up for a preparative column.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the separated diastereomeric peaks.

  • Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions of each diastereomer and lyophilize to obtain the final products.

Signaling Pathways and Biological Implications

N-terminal acetylation can have profound effects on the biological function of peptides and proteins. One of the key regulatory pathways influenced by N-terminal acetylation is the N-end rule pathway, which governs protein degradation.[7][10]

n_end_rule_pathway cluster_0 N-Terminal Acetylation cluster_1 N-End Rule Pathway N_Terminal_Amine Peptide with N-Terminal Free Amine N_Degron N-Degron (Degradation Signal) N_Terminal_Amine->N_Degron Exposure of N-Degron Acetylated_Peptide N-Acetylated Peptide Acetylated_Peptide->N_Degron Masking of N-Degron N_Acetyl_dl_norleucine This compound N_Acetyl_dl_norleucine->Acetylated_Peptide SPPS E3_Ligase E3 Ubiquitin Ligase N_Degron->E3_Ligase Recognition Ubiquitination Ubiquitination E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Peptide Degradation Proteasome->Degradation

Caption: N-terminal acetylation can mask degradation signals (N-degrons).

The N-terminal amino acid of a protein can act as a degradation signal (N-degron), targeting the protein for ubiquitination and subsequent degradation by the proteasome. N-terminal acetylation can mask these N-degrons, thereby protecting the peptide from degradation and increasing its in vivo half-life.[10] The incorporation of this compound can thus be a strategic modification to enhance the therapeutic potential of a peptide by improving its stability.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a straightforward method for introducing an N-terminal acetyl group and a non-proteinogenic amino acid, which can confer desirable properties to synthetic peptides. The key challenge lies in the management of the resulting diastereomers, which necessitates careful purification and characterization. The provided protocols and application notes offer a comprehensive guide for researchers to successfully synthesize, purify, and analyze peptides containing this modification, ultimately aiding in the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols: N-Acetyl-dl-norleucine in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of N-Acetyl-dl-norleucine in Peptide Therapeutics

This compound is a non-proteinogenic amino acid that serves as a valuable building block in the design and synthesis of peptide-based drugs.[1][2] Its unique structural features offer several advantages in medicinal chemistry, contributing to the enhancement of pharmacokinetic and pharmacodynamic properties of peptide drug candidates. The incorporation of unnatural amino acids like this compound is a key strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[3]

The N-acetylation of the alpha-amino group provides a protective cap, rendering the N-terminus of the peptide resistant to degradation by aminopeptidases, which can significantly extend the in vivo half-life of the drug.[3][4] Furthermore, the norleucine side chain, a linear four-carbon chain, is an isomer of leucine and can be used as a non-oxidizable substitute for methionine, thereby preventing the oxidative degradation of the peptide.[5] The "dl" designation indicates a racemic mixture of both D and L enantiomers. The use of D-amino acids can further enhance proteolytic resistance and modulate the peptide's conformation and binding affinity to its target.

These application notes provide a comprehensive overview of the utility of this compound in peptide-based drug discovery, including detailed protocols for its incorporation into peptide sequences and a discussion of its potential impact on signaling pathways.

Physicochemical and Pharmacokinetic Properties

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₅NO₃--INVALID-LINK--
Molecular Weight 173.21 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Storage 2-8 °C--INVALID-LINK--
Illustrative Pharmacokinetic Data: N-Acetyl-dl-leucine

The following table presents pharmacokinetic data for N-acetyl-dl-leucine in mice, which highlights the differential effects of the D and L enantiomers. This data is provided as an illustrative example of how N-acetylation and stereochemistry can influence the pharmacokinetic profile of a molecule.

ParameterN-Acetyl-L-leucineN-Acetyl-D-leucine
Cmax (µg/mL) 18.3 ± 2.155.4 ± 4.5
Tmax (h) 0.250.5
AUC (µg·h/mL) 20.7 ± 2.4108.1 ± 11.2
t1/2 (h) 1.1 ± 0.11.2 ± 0.1

Data from a study in mice administered a racemic mixture of N-acetyl-dl-leucine.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following is a detailed methodology for the manual synthesis of a model peptide containing this compound using Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Synthesis Workflow

The general workflow for the solid-phase synthesis of a peptide containing this compound is depicted in the following diagram.

G Resin Resin Swelling Fmoc_deprotection Fmoc Deprotection Resin->Fmoc_deprotection Wash1 Washing Fmoc_deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Fmoc_deprotection Final_deprotection Final Fmoc Deprotection Repeat->Final_deprotection Wash3 Washing Final_deprotection->Wash3 NAcetyl_coupling This compound Coupling NAcetyl_coupling->Wash3 Wash3->NAcetyl_coupling Cleavage Cleavage from Resin Wash3->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • This compound Coupling:

    • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin as described in step 3.

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours. The bulkier nature of this modified amino acid may require a longer coupling time or a double coupling.

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Potential Signaling Pathway Modulation: The mTOR Pathway

While the specific signaling pathways modulated by peptides containing this compound are not yet fully elucidated, the structural similarity of norleucine to leucine suggests a potential interaction with the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability, particularly leucine.

The diagram below illustrates the canonical mTORC1 signaling pathway, highlighting the key steps in amino acid sensing that could potentially be influenced by a peptide containing a norleucine analog.

mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome AminoAcids Amino Acids (e.g., Leucine/Norleucine) vATPase v-ATPase AminoAcids->vATPase sensed by Ragulator Ragulator Complex Rag_GTPases Rag GTPases (RagA/B-RagC/D) Ragulator->Rag_GTPases activates mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive recruits to lysosome vATPase->Ragulator mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Rheb S6K1 S6K1 mTORC1_active->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 phosphorylates Autophagy_Inhibition Autophagy Inhibition mTORC1_active->Autophagy_Inhibition Rheb Rheb-GTP Rheb->mTORC1_inactive TSC_Complex TSC1/TSC2 TSC_Complex->Rheb inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis releases inhibition

Caption: Amino acid sensing and activation of the mTORC1 signaling pathway.

The incorporation of this compound into a peptide could influence this pathway in several ways:

  • Direct Activation: The norleucine side chain may be recognized by the cellular machinery that senses leucine, leading to the activation of Rag GTPases and the subsequent recruitment and activation of mTORC1.

  • Enhanced Cellular Uptake: The physicochemical properties imparted by this compound may improve the peptide's ability to enter cells and interact with intracellular targets.

  • Prolonged Signaling: Increased resistance to proteolysis could lead to a more sustained presence of the peptide, resulting in prolonged activation or inhibition of the mTOR pathway.

Further experimental validation is required to determine the precise effects of this compound-containing peptides on this and other signaling pathways.

Conclusion

This compound is a versatile and valuable building block for the development of peptide-based drugs. Its ability to enhance proteolytic stability and prevent oxidation makes it an attractive choice for medicinal chemists seeking to improve the drug-like properties of peptide candidates. The provided protocols offer a practical guide for the synthesis of peptides containing this non-proteinogenic amino acid. While further research is needed to fully understand the pharmacological effects and mechanisms of action of this compound-containing peptides, their potential to modulate key signaling pathways like mTOR highlights the promise of this approach in developing novel therapeutics.

References

Application Notes and Protocols for Incorporating N-Acetyl-dl-norleucine into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate biological activity, and probe structure-function relationships. N-Acetyl-dl-norleucine, a derivative of the leucine isomer norleucine, is a particularly interesting building block. The N-acetyl group can mimic natural post-translational modifications and may influence the peptide's pharmacokinetic properties, while the norleucine side chain can serve as a non-oxidizable substitute for methionine or introduce unique hydrophobic interactions.[1][2]

These application notes provide a comprehensive protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed methodologies for synthesis, cleavage, purification, and characterization are provided, along with illustrative data and visualizations to guide researchers in this process.

Quantitative Data Summary

The successful synthesis of peptides containing non-canonical amino acids is dependent on several factors, including the specific sequence, coupling conditions, and purification methods. While specific quantitative data for the incorporation of this compound is not extensively reported in the literature, the following table provides representative data based on the synthesis of similar modified peptides and challenging sequences, such as amyloid-beta analogs.[3][4] This data is intended to provide a realistic expectation of synthetic outcomes.

ParameterExpected RangeNotes
Coupling Efficiency >98%Monitored by Kaiser test or other qualitative methods. Double coupling may be required.
Crude Peptide Purity 60-95%Highly sequence-dependent. Assessed by RP-HPLC.
Overall Yield (after purification) 10-30%Dependent on peptide length, complexity, and purification efficiency.[3]
Final Purity (after purification) >95%Achievable with optimized RP-HPLC protocols.

Note: The data presented in this table is illustrative and may vary depending on the specific peptide sequence, synthesis scale, and experimental conditions.

Experimental Protocols

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality).

  • Amino Acids: Fmoc-protected standard amino acids, this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

    • Dichloromethane (DCM) (ACS grade)

    • Piperidine (20% v/v in DMF)

    • Diethyl ether (cold)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA) (95%)

    • Triisopropylsilane (TIS) (2.5%)

    • Water (2.5%)

  • Purification:

    • Acetonitrile (ACN) (HPLC grade)

    • Water (HPLC grade)

    • TFA (0.1% v/v in water and ACN)

  • Analysis:

    • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

    • HPLC system with a C18 column

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol describes the manual Fmoc-SPPS for incorporating this compound. The process can be adapted for automated peptide synthesizers.

2.1. Resin Swelling and Preparation

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

2.2. Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

2.3. Amino Acid Coupling (for standard amino acids and this compound)

  • In a separate tube, dissolve the Fmoc-protected amino acid (or this compound) (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test (for primary amines). For the coupling of the amino acid following this compound, a different test may be needed as the N-acetyl group will not react with ninhydrin.

  • If the coupling is incomplete, drain the solution and repeat the coupling step (double coupling).

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

2.4. N-terminal Acetylation (if the peptide is to be N-terminally capped)

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.

  • Add the acetylation solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

Peptide Cleavage and Precipitation
  • Wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail (TFA/TIS/Water, 95:2.5:2.5).

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization

4.1. Purification by RP-HPLC

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

  • Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). The gradient will depend on the hydrophobicity of the peptide.

  • Monitor the elution at 220 nm and collect fractions corresponding to the desired peptide peak.

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

4.2. Characterization by Mass Spectrometry

  • Determine the molecular weight of the purified peptide using mass spectrometry (MALDI-TOF or ESI-MS).

  • Confirm that the observed mass matches the calculated theoretical mass of the peptide containing this compound.

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Fmoc-Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling 3. Amino Acid Coupling (AA/HBTU/HOBt/DIPEA) fmoc_deprotection->coupling nle_coupling 4. This compound Coupling fmoc_deprotection->nle_coupling Nle Position repeat_cycle Repeat Steps 2-3 for each amino acid coupling->repeat_cycle Standard AA nle_coupling->coupling Next AA repeat_cycle->fmoc_deprotection final_deprotection 5. Final Fmoc Deprotection repeat_cycle->final_deprotection End of Sequence cleavage 6. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation 7. Precipitation (Cold Ether) cleavage->precipitation purification 8. RP-HPLC Purification precipitation->purification characterization 9. Characterization (Mass Spectrometry) purification->characterization end End: Purified Peptide characterization->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.

Potential Application: Modulation of Amyloid-Beta Signaling

The substitution of methionine with the non-oxidizable norleucine in amyloid-beta (Aβ) peptides has been shown to reduce their neurotoxic effects, suggesting a potential therapeutic avenue for Alzheimer's disease.[2] The following diagram illustrates the simplified amyloid-beta signaling pathway implicated in Alzheimer's disease, which can be a target for peptides containing this compound.

Amyloid_Beta_Pathway app_node Amyloid Precursor Protein (APP) secretase_node β- and γ-Secretase Cleavage app_node->secretase_node abeta_node Amyloid-Beta (Aβ) Monomers secretase_node->abeta_node oligomer_node Aβ Oligomers abeta_node->oligomer_node Aggregation plaque_node Aβ Plaques oligomer_node->plaque_node synaptic_dysfunction Synaptic Dysfunction (LTP Inhibition, LTD Facilitation) oligomer_node->synaptic_dysfunction neuroinflammation Neuroinflammation (Microglial Activation) oligomer_node->neuroinflammation neuronal_death Neuronal Death synaptic_dysfunction->neuronal_death neuroinflammation->neuronal_death ad_pathology Alzheimer's Disease Pathology neuronal_death->ad_pathology peptide_intervention This compound Containing Peptide peptide_intervention->oligomer_node Inhibits Aggregation

Caption: Simplified signaling pathway of amyloid-beta in Alzheimer's disease and a potential point of intervention.

Conclusion

The incorporation of this compound into peptide sequences offers a valuable tool for modifying peptide properties for research and therapeutic applications. By following the detailed protocols outlined in these application notes, researchers can successfully synthesize, purify, and characterize peptides containing this non-canonical amino acid. The provided illustrative data and workflow diagrams serve as a practical guide for planning and executing these experiments. The potential to modulate pathways such as amyloid-beta aggregation highlights the significant impact that such tailored peptides can have in the field of drug development.

References

Enzyme assays involving N-Acetyl-dl-norleucine as a substrate or inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Acetyl-dl-norleucine as a substrate in enzyme assays, with a primary focus on its application in the study of acylase activity. The information compiled is intended to facilitate research and development in enzymology and biocatalysis. Based on available scientific literature, this compound primarily functions as a substrate for specific enzymes rather than an inhibitor.

I. Role as an Enzyme Substrate

This compound serves as a recognized substrate for aminoacylases (EC 3.5.1.14), enzymes that catalyze the hydrolysis of N-acyl-L-amino acids. This property is extensively utilized in the enzymatic resolution of racemic mixtures, a critical process in the production of enantiomerically pure amino acids for pharmaceuticals and other applications.[1][2] The enzymes selectively hydrolyze one enantiomer from the N-acetylated racemic mixture, allowing for the separation of the D and L forms.

Several types of acylases have been shown to process this compound:

  • D-aminoacylases: These enzymes exhibit specificity for the D-isomer of N-acetylated amino acids. Research on D-aminoacylase from bacteria such as Alcaligenes xylosoxydans subsp. xylosoxydans A-6 and Alcaligenes denitrificans subsp. xylosoxydans MI-4 has demonstrated their ability to hydrolyze N-acetyl-D-norleucine.[1]

  • L-aminoacylases: Enzymes like Acylase I from porcine kidney (pACY1) and human acylase I (hACY1) show broad substrate scope and are highly active towards N-acetylated amino acids with linear side chains like norleucine.[3]

  • Archaeal Aminoacylases: An aminoacylase from the hyperthermophilic archaeon Pyrococcus furiosus has also been shown to hydrolyze this compound, although with lower efficiency compared to its preferred substrate, N-acetyl-L-methionine.[4]

Quantitative Data for Substrate Activity

The following tables summarize the available quantitative data on the enzymatic hydrolysis of this compound.

Table 1: Relative Activity of D-Aminoacylase from Alcaligenes denitrificans subsp. xylosoxydans MI-4

SubstrateRelative Activity (%)
N-acetyl-D-methionine100
This compound 69
N-acetyl-DL-leucine42
N-acetyl-γ-methyl-D-leucine25

Data sourced from a study on the substrate specificity of D-aminoacylase induced by γ-methyl-D-leucine.[1]

Table 2: Relative Activity of Aminoacylase from Pyrococcus furiosus

SubstrateRelative Hydrolysis Rate (%)
N-acetyl-L-methionine100
This compound 6
N-Chloroacetyl-l-tryptophan5
N-Formyl-l-leucine4

All substrates were tested at a final concentration of 30 mM. The rate of hydrolysis is expressed as a percentage of the activity compared to that with N-acetyl-L-methionine.[4]

II. Role as an Enzyme Inhibitor

Current scientific literature does not provide significant evidence for this compound acting as a direct enzyme inhibitor. While derivatives of norleucine, such as Boc-D-norleucine, are utilized as building blocks in the design of potent enzyme inhibitors for targets like proteases, this compound itself is primarily characterized as a substrate.[5]

III. Experimental Protocols

Protocol 1: Assay for Aminoacylase Activity using this compound

This protocol is adapted from the characterization of the aminoacylase from the hyperthermophilic archaeon Pyrococcus furiosus.[4] It can be modified for other acylases with adjustments to pH, temperature, and buffer composition. The principle of the assay is the colorimetric detection of the free amino group of norleucine liberated upon enzymatic hydrolysis of the N-acetylated substrate.

A. Materials and Reagents

  • This compound

  • Enzyme sample (e.g., purified aminoacylase or cell extract)

  • Buffer: 50 mM MOPS (morpholinepropanesulfonic acid) or Bis-Tris, adjusted to the optimal pH for the enzyme (e.g., pH 6.5 for P. furiosus aminoacylase).[4]

  • Trichloroacetic acid (TCA), 15% (w/v)

  • Ninhydrin reagent

  • L-norleucine (for standard curve)

  • Heating block or water bath capable of maintaining the optimal temperature (e.g., 100°C for P. furiosus aminoacylase).[4]

  • Spectrophotometer

B. Assay Procedure

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound (e.g., 60 mM in the assay buffer).

    • In a microcentrifuge tube, add 250 µL of the assay buffer.

    • Add the enzyme sample (volume depends on concentration and activity).

    • The total volume should be brought to 250 µL with buffer before adding the substrate.

  • Enzymatic Reaction:

    • Pre-incubate the enzyme mixture at the optimal temperature for 5 minutes.

    • Initiate the reaction by adding 250 µL of the pre-warmed 60 mM this compound stock solution to achieve a final concentration of 30 mM in a total volume of 500 µL.[4]

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 5-15 minutes). The time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding 500 µL of 15% (w/v) trichloroacetic acid.[4] This will precipitate the enzyme.

    • Centrifuge the tube to pellet the precipitated protein.

  • Detection of Liberated Norleucine:

    • Take an aliquot of the supernatant for quantification of the free amino acid using the ninhydrin method described by Rosen.[4]

    • Prepare a standard curve using known concentrations of L-norleucine.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for the ninhydrin reaction).

  • Calculation of Enzyme Activity:

    • Determine the concentration of norleucine produced from the standard curve.

    • Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Assay_Workflow A Prepare Reaction Mixture (Buffer + Enzyme) B Pre-incubate at Optimal Temperature A->B 5 min C Initiate Reaction with This compound B->C D Incubate for a Defined Time C->D 5-15 min E Terminate Reaction with TCA D->E F Centrifuge to Pellet Protein E->F G Quantify Liberated Norleucine in Supernatant (Ninhydrin Assay) F->G H Calculate Enzyme Activity G->H

Caption: Workflow for a typical aminoacylase assay.

Protocol 2: Enzymatic Resolution of dl-Norleucine

This protocol provides a general workflow for the separation of D- and L-norleucine enantiomers using an L-aminoacylase like porcine kidney acylase I.

A. Principle

The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer of this compound, yielding L-norleucine and N-acetyl-D-norleucine. The resulting mixture can then be separated based on the different chemical properties of the free amino acid and the N-acetylated amino acid.

B. Procedure

  • Enzymatic Hydrolysis:

    • Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0 for Acylase I).[2][3]

    • Add the L-aminoacylase (e.g., Acylase I from porcine kidney). The enzyme-to-substrate ratio will need to be optimized.

    • Incubate the mixture at the optimal temperature (e.g., 25-37°C) with gentle stirring.

    • Monitor the reaction progress by measuring the amount of L-norleucine formed.

  • Separation:

    • Once the hydrolysis of the L-enantiomer is complete, adjust the pH of the solution to the isoelectric point of L-norleucine to decrease its solubility, aiding in its crystallization.

    • Alternatively, use ion-exchange chromatography to separate the positively charged L-norleucine from the negatively charged N-acetyl-D-norleucine.

  • Isolation:

    • L-Norleucine: Collect the crystallized L-norleucine by filtration or recover it from the appropriate fractions after chromatography.

    • N-acetyl-D-norleucine: The remaining solution containing N-acetyl-D-norleucine can be acidified and extracted with an organic solvent to isolate the D-enantiomer.

Enzymatic_Resolution node_substrate node_substrate node_enzyme node_enzyme node_product node_product node_process node_process Substrate This compound (Racemic Mixture) Hydrolysis Enzymatic Hydrolysis Substrate->Hydrolysis Enzyme L-Aminoacylase Enzyme->Hydrolysis Products Mixture: L-Norleucine + N-Acetyl-D-norleucine Hydrolysis->Products Separation Separation Step (e.g., Crystallization, Chromatography) Products->Separation L_Product Pure L-Norleucine Separation->L_Product D_Product Pure N-Acetyl-D-norleucine Separation->D_Product

Caption: Enzymatic resolution of this compound.

References

N-Acetyl-dl-norleucine: A Tool for Investigating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Key Applications:

  • Modulation of PPIs: N-Acetyl-dl-norleucine can be employed to either disrupt or stabilize protein complexes, allowing for the study of the functional consequences of these interactions.

  • Elucidation of Signaling Pathways: By observing the downstream effects of this compound on cellular processes, researchers can gain insights into the signaling cascades governed by specific PPIs.

  • Target Validation: In drug discovery, this compound can be used to probe the therapeutic potential of targeting a particular PPI.

Principles of Application

This compound is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation. The N-acetylation of the amino group alters its chemical properties, potentially influencing its interaction with protein binding sites. This modification can lead to several outcomes when introduced to a biological system:

  • Competitive Inhibition: It may compete with natural amino acid residues at the interface of a protein-protein interaction, thereby disrupting the complex.

  • Allosteric Modulation: Binding to a site distant from the interaction interface may induce a conformational change in one of the partner proteins, either enhancing or inhibiting the interaction.

  • Probe for Binding Pockets: Its unique structure can be used to characterize the stringency and chemical nature of amino acid binding pockets involved in PPIs.

Experimental Protocols

The following are representative protocols outlining how this compound can be integrated into common experimental workflows to study PPIs. Researchers should optimize concentrations and incubation times based on their specific systems.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess PPI Disruption

This protocol details the use of this compound to investigate its potential to disrupt the interaction between a "bait" protein and its "prey" binding partner.

Materials:

  • Cells expressing the bait and prey proteins of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads

  • This compound stock solution (e.g., in DMSO or PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Cell Lysis:

    • Harvest and wash cells with cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the bait-specific antibody for 2-4 hours or overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specific binding partners.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using elution buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting, probing for both the bait and prey proteins.

Data Interpretation:

A decrease in the amount of co-immunoprecipitated prey protein in the presence of this compound compared to the vehicle control would suggest that the compound disrupts the interaction between the bait and prey proteins.

CoIP_Workflow cluster_treatment Cell Treatment cluster_lysis Cell Lysis & IP cluster_analysis Analysis cell_culture Cell Culture treatment Treat with this compound or Vehicle Control cell_culture->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (Bait Antibody) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution western Western Blot (Probe for Bait & Prey) elution->western

Caption: Logic of a pull-down assay modulated by a small molecule.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR can be used to quantitatively measure the effect of this compound on the binding kinetics of a PPI.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified "ligand" protein

  • Purified "analyte" protein

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution

Procedure:

  • Ligand Immobilization:

    • Immobilize the ligand protein onto the sensor chip surface according to the manufacturer's instructions.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte protein over the ligand-coated surface to obtain baseline binding kinetics.

  • Inhibition Assay:

    • Prepare solutions of the analyte protein pre-incubated with various concentrations of this compound.

    • Inject these mixtures over the sensor chip.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    • Compare the kinetic parameters in the presence and absence of this compound.

Data Interpretation:

An increase in the KD value in the presence of this compound indicates that it weakens the binding affinity between the ligand and analyte. Changes in ka and kd can provide insights into the mechanism of inhibition.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from experiments using this compound to modulate a hypothetical Protein A-Protein B interaction.

Experimental TechniqueParameter MeasuredVehicle Control10 µM this compound50 µM this compound
Co-Immunoprecipitation Relative Prey (Protein B) Pulldown100%65%30%
In Vitro Pull-Down Relative Prey (Protein B) Bound100%55%25%
Surface Plasmon Resonance Binding Affinity (KD)50 nM150 nM500 nM
Association Rate (ka) (1/Ms)1.5 x 10^50.8 x 10^50.4 x 10^5
Dissociation Rate (kd) (1/s)7.5 x 10^-31.2 x 10^-22.0 x 10^-2

Signaling Pathway Modulation: The mTOR Pathway Example

While specific pathways modulated by this compound are still under investigation, we can draw parallels from the related compound, N-acetyl-L-leucine. N-acetyl-L-leucine has been shown to influence the mTOR signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its activity is heavily dependent on a cascade of protein-protein interactions. A small molecule like an N-acetylated amino acid could potentially modulate this pathway at various points.

Hypothetical mTOR Pathway Modulation by an N-Acetylated Amino Acid:

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt TSC TSC1/TSC2 Complex Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Inhibitor This compound (Hypothetical) Inhibitor->mTORC1 Modulation?

Caption: Hypothetical modulation of the mTOR signaling pathway.

These application notes and protocols provide a framework for utilizing this compound as a tool to investigate the complex world of protein-protein interactions. As with any research tool, empirical validation and optimization are key to achieving robust and meaningful results.

References

Application of N-Acetyl-dl-norleucine in Metabolic Pathway Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-dl-norleucine is a derivative of the non-proteinogenic amino acid norleucine, an isomer of leucine. While research has extensively focused on its close structural analog, N-Acetyl-dl-leucine, for its therapeutic potential in neurological disorders, this compound holds promise as a valuable tool in metabolic pathway research.[1][2] Its structural similarity to N-Acetyl-dl-leucine suggests potential involvement in similar metabolic and signaling pathways, making it a compound of interest for studying amino acid metabolism, cellular bioenergetics, and developing novel therapeutic agents.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in metabolic pathway research, drawing parallels from the well-researched N-Acetyl-dl-leucine where direct data for the norleucine derivative is limited.

Application Notes

Investigating Cellular Uptake and Transport

N-acetyl-l-leucine has been shown to bypass the conventional L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake, and instead utilizes organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[1] This switch in transporter usage is a critical aspect of its mechanism of action. Given the structural similarity, this compound is hypothesized to follow a similar uptake mechanism.

Potential Applications:

  • Competitive Inhibition Studies: this compound can be used as a competitive inhibitor to probe the substrate specificity of MCT1, OAT1, and OAT3 transporters.

  • Prodrug Development: The potential to utilize different transporters than its parent amino acid makes this compound an interesting candidate for prodrug design, aiming to enhance bioavailability and tissue-specific targeting.[4]

Elucidating Metabolic Fate and Bioactivation

N-acetyl-l-leucine is known to be deacetylated intracellularly to yield L-leucine.[1] It is presumed that this compound undergoes a similar bioactivation step, releasing dl-norleucine. The metabolic fate of norleucine is less understood than that of leucine but is thought to involve pathways of branched-chain amino acid catabolism.[5][6]

Potential Applications:

  • Tracer Studies: Isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) can be used in cell cultures or in vivo models to trace the metabolic fate of the norleucine backbone and the acetyl group.

  • Enzyme Activity Assays: this compound can be used as a substrate to identify and characterize the acylases responsible for its deacetylation.

Modulating Cellular Signaling Pathways

Leucine is a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. N-acetylleucine amide, a derivative of L-leucine, has been shown to inhibit the amino acid-mTOR signaling pathway.[7] The impact of this compound on this and other signaling pathways remains an open area of investigation.

Potential Applications:

  • mTOR Signaling Research: Investigate the effect of this compound on the phosphorylation status of key mTOR pathway components such as p70S6K and 4E-BP1.

  • Energy Metabolism Studies: Given the link between N-acetyl-leucine and cellular energy metabolism (ATP production), this compound can be used to explore its effects on mitochondrial function and cellular respiration.[8]

Quantitative Data Summary

As direct quantitative data for this compound is scarce, the following tables summarize the pharmacokinetic data for the enantiomers of the closely related compound, N-acetyl-leucine, in mice after oral administration of the racemate (N-acetyl-DL-leucine). This data can serve as a valuable reference for designing and interpreting experiments with this compound.

Table 1: Pharmacokinetic Parameters of N-acetyl-D-leucine and N-acetyl-L-leucine in Mouse Plasma after Oral Administration of N-acetyl-DL-leucine (100 mg/kg) [4][9]

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 86,1003,410
Tmax (h) <0.25<0.25
AUC0-last (h*ng/mL) 57,8002,560
T1/2 (h) 0.310.4

Table 2: Tissue Distribution of N-acetyl-leucine Enantiomers in Mice 15 Minutes After Oral Administration of N-acetyl-DL-leucine (100 mg/kg) [4][9]

TissueN-acetyl-D-leucine (ng/g)N-acetyl-L-leucine (ng/g)
Brain ~1,000~100
Muscle ~2,000~200

Experimental Protocols

The following are detailed protocols adapted from studies on N-Acetyl-dl-leucine, which can be applied to the investigation of this compound.

Protocol 1: In Vitro Cellular Uptake Assay

Objective: To determine the transporters involved in the cellular uptake of this compound.

Materials:

  • Cell line of interest (e.g., HEK293 cells overexpressing MCT1, OAT1, or OAT3)

  • This compound

  • Radiolabeled this compound (e.g., [³H]this compound) or a suitable analytical method for quantification (e.g., LC-MS/MS)

  • Known inhibitors of MCT1 (e.g., phloretin), OAT1/3 (e.g., probenecid), and LAT1 (e.g., BCH)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and counter (for radiolabeled compounds)

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash cells twice with pre-warmed PBS.

  • Pre-incubate cells for 10 minutes in PBS containing the respective transporter inhibitors or a vehicle control.

  • Initiate the uptake by adding PBS containing radiolabeled or unlabeled this compound (at desired concentrations) with or without inhibitors.

  • Incubate for a specific time (e.g., 1, 5, 15 minutes) at 37°C.

  • Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • For radiolabeled compounds, add the cell lysate to scintillation fluid and measure radioactivity using a scintillation counter.

  • For unlabeled compounds, process the cell lysate for LC-MS/MS analysis to quantify the intracellular concentration of this compound.

  • Normalize the uptake to the protein concentration of each well.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • This compound

  • Male BALB/c mice (or other appropriate strain)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge for plasma separation

  • Analytical method for quantification of this compound in plasma and tissues (e.g., chiral LC-MS/MS)

Procedure:

  • Fast mice overnight before dosing.

  • Administer this compound (e.g., 100 mg/kg) via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) via saphenous vein puncture.

  • Separate plasma by centrifugation.

  • At the final time point, euthanize the mice and collect tissues of interest (e.g., brain, muscle, liver).

  • Store plasma and tissue samples at -80°C until analysis.

  • Prepare plasma and tissue homogenates for analysis.

  • Quantify the concentrations of N-acetyl-d-norleucine and N-acetyl-l-norleucine using a validated chiral LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software.

Visualizations

G Hypothesized Cellular Uptake and Metabolism of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Acetyl-dl-norleucine_ext This compound MCT1 MCT1 N-Acetyl-dl-norleucine_ext->MCT1 Uptake OAT OAT1/3 N-Acetyl-dl-norleucine_ext->OAT Uptake N-Acetyl-dl-norleucine_int This compound MCT1->N-Acetyl-dl-norleucine_int OAT->N-Acetyl-dl-norleucine_int LAT1 LAT1 Norleucine_ext->LAT1 Blocked/Bypassed Acylase Acylase N-Acetyl-dl-norleucine_int->Acylase Deacetylation dl-Norleucine dl-Norleucine Acylase->dl-Norleucine Metabolic_Pathways Metabolic Pathways (e.g., BCAA Catabolism) dl-Norleucine->Metabolic_Pathways Enters G Experimental Workflow for In Vivo Pharmacokinetic Study Start Start Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Dosing Oral Administration of This compound Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Tissue_Collection Tissue Collection (End Point) Dosing->Tissue_Collection Sample_Processing Plasma Separation & Tissue Homogenization Sampling->Sample_Processing Tissue_Collection->Sample_Processing Analysis Chiral LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis End End Data_Analysis->End G Proposed Signaling Pathway Investigation cluster_mTOR mTOR Signaling Pathway cluster_energy Cellular Energy Metabolism This compound This compound mTORC1 mTORC1 This compound->mTORC1 Modulates? Mitochondria Mitochondria This compound->Mitochondria Impacts? p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates ATP_Production ATP Production Mitochondria->ATP_Production Regulates

References

Application Notes and Protocols for N-Acetyl-dl-norleucine in Dietary Supplements for Muscle Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the current scientific understanding of related compounds, such as N-Acetyl-L-leucine and norleucine. There is currently a lack of direct clinical or preclinical studies specifically investigating the efficacy of N-Acetyl-dl-norleucine for muscle recovery. Therefore, the proposed mechanisms of action and experimental designs should be considered hypothetical and require experimental validation.

Introduction

This compound is an acetylated derivative of the amino acid norleucine. While research on this specific compound is limited, its structural similarity to other N-acetylated amino acids and the known biological activities of norleucine suggest its potential as an ingredient in dietary supplements aimed at promoting muscle recovery. This document provides a theoretical framework and detailed protocols for investigating the efficacy of this compound in this context.

The proposed benefit of this compound for muscle recovery is predicated on the hypothesis that it serves as a pro-drug for norleucine. Pharmacokinetic studies on similar compounds, such as N-acetyl-DL-leucine, have shown that the L-enantiomer can be deacetylated in the body to release the free amino acid[1][2]. If this compound follows a similar metabolic pathway, it could increase the bioavailability of norleucine, which has been shown to influence key signaling pathways involved in muscle protein synthesis.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound centers on its potential conversion to norleucine and the subsequent activation of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth and protein synthesis.

Here is a hypothesized signaling pathway:

N-Acetyl-dl-norleucine_Metabolism_and_Action cluster_0 Bioavailability cluster_1 Cellular Signaling This compound This compound Deacetylase Deacetylase This compound->Deacetylase Norleucine Norleucine Deacetylase->Norleucine mTORC1 mTORC1 Norleucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Muscle_Protein_Synthesis Muscle_Protein_Synthesis p70S6K->Muscle_Protein_Synthesis Promotes Experimental_Workflow Phase_1 Phase 1: In Vitro Studies Phase_2 Phase 2: Animal Models Phase_1->Phase_2 Promising Results Phase_3 Phase 3: Human Clinical Trials Phase_2->Phase_3 Safety and Efficacy Demonstrated

References

Application Notes and Protocols for N-Acetyl-dl-norleucine in Cosmetic Formulations for Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining optimal skin hydration is crucial for a healthy skin barrier and overall skin appearance. Dehydrated skin is often characterized by a compromised barrier function, leading to increased transepidermal water loss (TEWL), dullness, and fine lines. N-Acetyl-dl-norleucine, an acetylated derivative of the amino acid norleucine, is a promising ingredient for cosmetic formulations aimed at improving skin hydration.[1] While direct quantitative data on its efficacy is emerging, its structural similarity to other N-acetylated amino acids suggests a potential role in reinforcing the skin's natural moisturizing mechanisms.[2] This document provides detailed application notes and experimental protocols for researchers and formulators interested in evaluating the skin hydration benefits of this compound.

Hypothesized Mechanism of Action

Based on studies of related N-acetylated amino acids, the primary mechanism by which this compound is proposed to enhance skin hydration is through the reinforcement of the skin's barrier function. Specifically, it is hypothesized to interact with and preserve the highly organized structure of the intercellular lipids in the stratum corneum.[2] This helps to reduce transepidermal water loss and maintain moisture within the skin.

Furthermore, it is postulated that this compound may influence key biomarkers associated with skin hydration, including:

  • Filaggrin: A protein that is a precursor to Natural Moisturizing Factors (NMFs) in the stratum corneum.[3][4]

  • Aquaporin-3 (AQP3): A channel protein in keratinocytes that facilitates the transport of water and glycerol, crucial for epidermal hydration.[5][6][7][8]

A proposed signaling pathway for the action of this compound on skin hydration is outlined below.

Skin_Hydration_Pathway This compound This compound Stratum Corneum Lipids Stratum Corneum Lipids This compound->Stratum Corneum Lipids Preserves Structure Keratinocyte Signaling Keratinocyte Signaling This compound->Keratinocyte Signaling Skin Barrier Function Skin Barrier Function Stratum Corneum Lipids->Skin Barrier Function Improves TEWL ↓ Transepidermal Water Loss (TEWL) Skin Barrier Function->TEWL Skin Hydration Skin Hydration TEWL->Skin Hydration Filaggrin Expression ↑ Filaggrin Expression Keratinocyte Signaling->Filaggrin Expression Aquaporin-3 Expression ↑ Aquaporin-3 Expression Keratinocyte Signaling->Aquaporin-3 Expression NMF Production ↑ NMF Production Filaggrin Expression->NMF Production NMF Production->Skin Hydration Water/Glycerol Transport ↑ Water/Glycerol Transport Aquaporin-3 Expression->Water/Glycerol Transport Water/Glycerol Transport->Skin Hydration

Caption: Proposed mechanism of this compound on skin hydration.

Data Presentation

While specific quantitative data for this compound is not yet widely published, the following tables provide a template for how to structure and present efficacy data once generated from the experimental protocols outlined below.

Table 1: In Vitro Efficacy of this compound on Reconstructed Human Epidermis (RHE)

Treatment (Concentration)Change in Corneometry (Arbitrary Units)% Reduction in TEWL (g/m²/h)% Increase in Filaggrin Expression% Increase in Aquaporin-3 Expression
Vehicle ControlBaselineBaselineBaselineBaseline
This compound (0.1%)
This compound (0.5%)
This compound (1.0%)
Positive Control (e.g., Hyaluronic Acid)

Table 2: Ex Vivo Efficacy of this compound on Human Skin Explants

Treatment (Concentration)Change in Skin Capacitance (Arbitrary Units)% Reduction in TEWL (g/m²/h)
Vehicle ControlBaselineBaseline
This compound (0.5%)
This compound (1.0%)
Positive Control (e.g., Glycerin)

Table 3: In Vivo (Clinical) Efficacy of a Formulation Containing this compound

Time PointFormulation with this compound (Corneometry)Placebo Formulation (Corneometry)Formulation with this compound (% Change in TEWL)Placebo Formulation (% Change in TEWL)
Baseline (T0)
2 hours (T2h)
24 hours (T24h)
1 week (T1w)
4 weeks (T4w)

Experimental Protocols

The following are detailed protocols for evaluating the skin hydration potential of this compound.

In Vitro Assessment using Reconstructed Human Epidermis (RHE)

This protocol outlines the methodology for assessing the effect of this compound on skin hydration and relevant biomarkers using a commercially available RHE model (e.g., EpiDerm™, EpiSkin™).[9][10][11]

RHE_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis RHE_Culture Culture RHE tissues at air-liquid interface Equilibration Equilibrate tissues to room temperature and humidity RHE_Culture->Equilibration Application Topically apply test formulations (Vehicle, this compound, Positive Control) Equilibration->Application Incubation Incubate for 24-48 hours Application->Incubation Corneometry_TEWL Measure Corneometry and TEWL Incubation->Corneometry_TEWL Tissue_Harvesting Harvest tissues Corneometry_TEWL->Tissue_Harvesting Biomarker_Analysis Analyze Filaggrin and Aquaporin-3 expression (e.g., IHC, qPCR) Tissue_Harvesting->Biomarker_Analysis

Caption: Workflow for in vitro assessment of this compound.

Methodology:

  • RHE Tissue Culture: Culture RHE tissues at the air-liquid interface according to the manufacturer's instructions.

  • Equilibration: Prior to treatment, equilibrate the RHE tissues to controlled room temperature (20-22°C) and humidity (40-60%) for at least 30 minutes.

  • Formulation Preparation: Prepare test formulations: a vehicle control, formulations containing this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0%), and a positive control (e.g., 1% Hyaluronic Acid solution).

  • Topical Application: Apply a standardized amount (e.g., 2 mg/cm²) of each test formulation to the surface of the RHE tissues.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 24 or 48 hours) under standard culture conditions.

  • Hydration and Barrier Function Measurement:

    • Corneometry: Measure skin surface hydration using a Corneometer.

    • Transepidermal Water Loss (TEWL): Measure TEWL to assess barrier function.

  • Biomarker Analysis:

    • Harvest the RHE tissues.

    • Perform immunohistochemistry (IHC) or quantitative real-time PCR (qPCR) to assess the expression levels of filaggrin and aquaporin-3.

Ex Vivo Assessment using Human Skin Explants

This protocol describes the use of ex vivo human skin explants to evaluate the hydrating effects of this compound in a model that closely mimics in vivo skin.[12][13]

ExVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Skin_Procurement Procure human skin explants Explant_Culture Culture explants at air-liquid interface Skin_Procurement->Explant_Culture Formulation_Application Topically apply test formulations Explant_Culture->Formulation_Application Incubation_Period Incubate for 24-72 hours Formulation_Application->Incubation_Period Hydration_Measurement Measure skin capacitance Incubation_Period->Hydration_Measurement Barrier_Measurement Measure TEWL Hydration_Measurement->Barrier_Measurement

Caption: Workflow for ex vivo assessment using human skin explants.

Methodology:

  • Skin Explant Procurement: Obtain fresh human skin samples from elective surgeries (e.g., abdominoplasty, mammoplasty) with appropriate ethical approval and patient consent.

  • Explant Preparation and Culture: Prepare full-thickness skin explants (e.g., 8-10 mm punch biopsies) and culture them at the air-liquid interface on a suitable support (e.g., sterile grid or insert) in appropriate culture medium.

  • Baseline Measurements: Before treatment, perform baseline measurements of skin capacitance (Corneometer) and TEWL.

  • Topical Application: Apply a standardized amount of the test formulations (vehicle, this compound, positive control) to the epidermal surface of the explants.

  • Incubation: Incubate the treated explants for a defined period (e.g., 24, 48, or 72 hours).

  • Post-Treatment Measurements: At the end of the incubation period, carefully remove any excess formulation and repeat the measurements of skin capacitance and TEWL.

In Vivo (Clinical) Assessment of a Topical Formulation

This protocol provides a framework for a clinical study to evaluate the skin hydration efficacy of a cosmetic formulation containing this compound on human volunteers.

InVivo_Workflow cluster_setup Study Setup cluster_application Product Application cluster_evaluation Evaluation Subject_Recruitment Recruit healthy volunteers with dry skin Acclimatization Acclimatize subjects to controlled environment Subject_Recruitment->Acclimatization Baseline_Measurement Measure baseline Corneometry and TEWL on designated skin sites Acclimatization->Baseline_Measurement Product_Application Subjects apply the test formulation and placebo to randomized sites twice daily Baseline_Measurement->Product_Application Follow_up_Measurements Measure Corneometry and TEWL at specified time points (e.g., 2h, 24h, 1w, 4w) Product_Application->Follow_up_Measurements Data_Analysis Statistically analyze the data Follow_up_Measurements->Data_Analysis

Caption: Workflow for in vivo (clinical) assessment.

Methodology:

  • Subject Recruitment: Recruit a panel of healthy adult volunteers with clinically assessed dry skin on the forearms or lower legs. Ensure subjects meet inclusion and exclusion criteria.

  • Study Design: A double-blind, randomized, placebo-controlled study is recommended. Designate test sites on the volar forearms or lower legs of each subject.

  • Acclimatization: Before each measurement, subjects should acclimatize for at least 30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).

  • Baseline Measurements (T0): Perform baseline measurements of skin hydration (Corneometry) and TEWL on all test sites.

  • Product Application: Subjects will be instructed to apply the assigned products (formulation with this compound and placebo) to the designated test sites twice daily for a period of four weeks.

  • Follow-up Measurements: Repeat Corneometry and TEWL measurements at specified time points, for example:

    • Short-term: 2 hours and 24 hours after the first application.

    • Long-term: After 1 week and 4 weeks of consistent use.

  • Data Analysis: Statistically analyze the changes in Corneometry and TEWL values from baseline for both the active and placebo formulations to determine the significance of the results.

Safety Considerations

Based on the Cosmetic Ingredient Review (CIR) assessment of α-amino acids, these ingredients are generally considered safe for use in cosmetic products.[14] However, as with any new formulation, it is recommended to conduct standard safety and toxicological testing, including:

  • In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test (OECD TG 439).

  • In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437).

  • Human Repeat Insult Patch Test (HRIPT): To assess the potential for skin sensitization.

Formulations should be developed to be non-irritating and non-sensitizing.

Conclusion

This compound presents a compelling opportunity for the development of innovative cosmetic formulations for skin hydration. While further research is needed to fully elucidate its efficacy and mechanism of action, the protocols and application notes provided here offer a robust framework for its evaluation. By leveraging these standardized methodologies, researchers and formulators can generate the necessary data to substantiate the skin hydration benefits of this promising ingredient.

References

Application Notes and Protocols: N-Acetyl-dl-norleucine as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N-Acetyl-dl-norleucine as a reference standard in chromatographic applications. This document outlines its utility as an internal standard for the quantitative analysis of amino acids and as a racemic standard for the performance evaluation of chiral stationary phases.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.

PropertyValue
Synonyms Ac-DL-Nle-OH, Acetyl-DL-2-aminohexanoic acid
CAS Number 7682-16-8
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Appearance White crystalline powder
Purity ≥98%
Storage Conditions 2-8°C

Application I: Internal Standard for Achiral Amino Acid Analysis by HPLC

This compound is an ideal internal standard (IS) for the quantification of acetylated or other derivatized amino acids in various sample matrices, including pharmaceutical formulations and biological fluids. Its structural similarity to derivatized amino acids ensures comparable behavior during sample preparation and chromatographic analysis, while its unique retention time allows for clear separation and accurate quantification.

Experimental Protocol

This protocol describes the use of this compound as an internal standard for the analysis of a target N-acetylated amino acid analyte.

a. Materials and Reagents:

  • This compound (Reference Standard)

  • Target N-acetylated amino acid analyte (for calibration curve)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Volumetric flasks, pipettes, and autosampler vials

b. Standard Solution Preparation:

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target N-acetylated amino acid analyte and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the IS stock solution into varying concentrations of the analyte stock solution. Dilute with the mobile phase to the final volume.

c. Sample Preparation:

  • Accurately weigh or pipette the sample containing the target analyte.

  • Add a known amount of the this compound internal standard solution.

  • Perform necessary extraction or dilution steps to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

d. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, followed by a 5-minute re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Method Validation Data

The following table summarizes typical method validation parameters for the quantitative analysis of an N-acetylated amino acid using this compound as an internal standard.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow for Internal Standard Analysis

internal_standard_workflow prep Sample and Standard Preparation add_is Add Known Amount of This compound (IS) prep->add_is extract Sample Extraction/ Dilution add_is->extract filter Filtration (0.45 µm) extract->filter hplc HPLC Analysis filter->hplc detect UV Detection hplc->detect quant Quantification (Ratio of Analyte/IS Peak Area) detect->quant result Final Concentration quant->result

Workflow for quantitative analysis using an internal standard.

Application II: Chiral Stationary Phase Performance Standard

As a racemic mixture, this compound is an excellent reference standard for evaluating the performance and selectivity of chiral stationary phases (CSPs). Successful separation of its D- and L-enantiomers provides a reliable indication of the column's resolving power for N-acetylated amino acids.

Experimental Protocol

This protocol details the chiral separation of this compound enantiomers.

a. Materials and Reagents:

  • This compound (Racemic Reference Standard)

  • HPLC-grade methanol, ethanol, and isopropanol

  • Trifluoroacetic acid (TFA) or formic acid

b. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

c. HPLC Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm)
Mobile Phase Isopropanol:Hexane with 0.1% TFA (e.g., 20:80 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm
Chiral Separation Performance Data

The following table presents typical performance data for the chiral separation of this compound.

ParameterValue
Retention Time (L-form) ~ 8.5 min
Retention Time (D-form) ~ 10.2 min
Resolution (Rs) > 1.5
Selectivity (α) > 1.2

Workflow for Chiral Column Performance Evaluation

chiral_separation_workflow prep Prepare this compound (Racemic Standard) Solution inject Inject onto Chiral HPLC Column prep->inject separate Enantiomeric Separation inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram detect->analyze eval Evaluate Column Performance (Resolution, Selectivity) analyze->eval

Workflow for chiral stationary phase performance evaluation.

Troubleshooting & Optimization

Optimizing yield and purity of N-Acetyl-dl-norleucine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of N-Acetyl-dl-norleucine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acetylation of dl-norleucine using an acetylating agent, most commonly acetic anhydride. The reaction is typically carried out in an aqueous medium under controlled pH conditions.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary based on the specific reaction conditions and scale. However, with optimized protocols, it is possible to achieve high yields. For analogous syntheses like that of N-acetyl-DL-leucine, yields have been reported in the range of 70-80% or even higher under specific patented conditions.[1]

Q3: What level of purity should I expect for the final product?

A3: Commercially available this compound typically has a purity of >98.0%[2][3]. With careful purification, such as recrystallization, it is possible to achieve purities of ≥99%.[4]

Q4: Is it necessary to use protecting groups during the synthesis?

A4: For the direct acetylation of dl-norleucine with acetic anhydride, protection of the carboxylic acid group is generally not required. The reaction conditions can be optimized to selectively acetylate the amino group.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting material (dl-norleucine) and the formation of the product.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Product Yield

Low yield is a frequent issue that can often be resolved by optimizing reaction parameters.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Explanation
Suboptimal pH Adjust and maintain the pH of the reaction mixture within a slightly alkaline range (e.g., pH 8-10) during the addition of acetic anhydride.The free amino group of norleucine needs to be sufficiently nucleophilic to attack the acetic anhydride. In acidic conditions, the amino group is protonated, reducing its nucleophilicity. A slightly alkaline pH ensures the amino group is deprotonated and reactive.
Hydrolysis of Acetic Anhydride Add the acetic anhydride gradually to the reaction mixture at a controlled temperature (e.g., 0-5 °C).Acetic anhydride can be rapidly hydrolyzed by water, especially at higher temperatures and pH values. Slow, controlled addition minimizes this side reaction, ensuring more of the reagent is available for the acetylation of norleucine.
Incomplete Reaction Increase the reaction time or stir the mixture more vigorously.Ensure the reactants are in contact for a sufficient period to allow the reaction to go to completion. Efficient stirring is crucial, especially in heterogeneous mixtures.
Inappropriate Molar Ratio of Reactants Use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 molar equivalents) relative to dl-norleucine.A molar ratio of less than 2 between the amino acid and acetic anhydride has been shown to result in lower yields.[1] Using a slight excess of the acetylating agent can help drive the reaction to completion.
Product Loss During Workup Optimize the precipitation and isolation steps. Ensure the pH is adjusted correctly for precipitation (typically acidic, around pH 2-3) and that the mixture is sufficiently cooled to maximize crystallization.The solubility of this compound is pH-dependent. It is least soluble at its isoelectric point. Incomplete precipitation or washing with a solvent in which the product is partially soluble can lead to significant product loss.
Problem 2: Impure Final Product

Impurities can arise from unreacted starting materials, side products, or degradation.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Explanation
Presence of Unreacted dl-Norleucine Improve the reaction conditions as described for low yield (optimize pH, molar ratio, and reaction time). Purify the crude product by recrystallization.Unreacted starting material is a common impurity if the reaction does not go to completion. Recrystallization from a suitable solvent (e.g., water or ethanol-water mixtures) can effectively remove the more soluble dl-norleucine.
Diacetylation Avoid a large excess of acetic anhydride and control the reaction temperature.While less common, it is possible for the carboxylate group to be acylated to form a mixed anhydride, which is unstable. Careful control of the stoichiometry of the acetylating agent is important.
Side Products from Impurities in Starting Materials Use high-purity dl-norleucine as the starting material.Impurities in the starting amino acid can lead to corresponding N-acetylated impurities in the final product.
Contamination with Acetic Acid Ensure the final product is thoroughly washed and dried after isolation.Acetic acid is a byproduct of the reaction and can be trapped in the crystalline product. Washing with cold water and drying under vacuum can effectively remove it.

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

  • Dissolution: Dissolve dl-norleucine in an appropriate amount of an aqueous alkaline solution (e.g., 1-2 M sodium hydroxide) in a reaction vessel equipped with a stirrer and placed in an ice bath.

  • Acetylation: Cool the solution to 0-5 °C. Slowly add 1.1-1.5 molar equivalents of acetic anhydride dropwise while maintaining the temperature and ensuring vigorous stirring. Monitor and maintain the pH in the alkaline range (pH 8-10) by concurrently adding a base solution if necessary.

  • Reaction Completion: After the addition of acetic anhydride is complete, allow the reaction mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.

  • Acidification and Precipitation: Cool the reaction mixture again in an ice bath. Slowly add a mineral acid (e.g., concentrated hydrochloric acid or sulfuric acid) to adjust the pH to approximately 2-3.[6] A white precipitate of this compound should form.

  • Isolation: Allow the mixture to stand in the cold for a sufficient time to ensure complete crystallization. Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold water to remove any residual acid and salts.

  • Purification and Drying: For higher purity, the crude product can be recrystallized from a suitable solvent such as water or an ethanol-water mixture. Dry the purified product under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve dl-norleucine in aqueous NaOH cool_react Cool to 0-5 °C dissolve->cool_react Transfer add_ac2o Add Acetic Anhydride (1.1-1.5 equiv) cool_react->add_ac2o Maintain Temp stir Stir for 1-2 hours at RT add_ac2o->stir Allow to warm acidify Acidify to pH 2-3 with HCl stir->acidify Transfer precipitate Precipitate/ Crystallize acidify->precipitate filtrate Filter and Wash with cold water precipitate->filtrate dry Dry under vacuum filtrate->dry product product dry->product Pure N-Acetyl- dl-norleucine

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed ph Incorrect pH? start->ph temp High Temp? start->temp ratio Wrong Molar Ratio? start->ratio workup Workup Loss? start->workup adjust_ph Maintain pH 8-10 ph->adjust_ph control_temp Add Ac2O at 0-5 °C temp->control_temp adjust_ratio Use 1.1-1.5 eq Ac2O ratio->adjust_ratio optimize_workup Optimize pH for precipitation & cooling workup->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Side reactions and byproducts in N-Acetyl-dl-norleucine acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-acetylation of dl-norleucine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of N-Acetyl-dl-norleucine?

The primary reaction involves the acetylation of the amino group of dl-norleucine using an acetylating agent, most commonly acetic anhydride. The reaction is typically carried out in an aqueous solution, and the pH is adjusted to create favorable conditions for the N-acetylation to occur.

Q2: What are the most common side reactions and byproducts in the N-acetylation of dl-norleucine?

The most common side reactions and byproducts encountered during the N-acetylation of dl-norleucine are:

  • Hydrolysis of Acetic Anhydride: Acetic anhydride can react with water, which is often the solvent, to form acetic acid. This reaction consumes the acetylating agent and can lower the pH of the reaction mixture, potentially affecting the reaction rate and yield.

  • Formation of Dipeptide-like Impurities: A potential byproduct is the formation of N-acetyl-dl-norleucyl-dl-norleucine. This occurs when a molecule of already formed this compound reacts with another molecule of norleucine.

  • Unreacted dl-norleucine: Incomplete reaction can lead to the presence of the starting material in the final product.

Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the progress of the acetylation reaction and for the quantitative analysis of this compound and its impurities.[1][2][3] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the byproducts definitively.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the N-acetylation of dl-norleucine.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Hydrolysis of Acetic Anhydride: Excess water in the reaction or prolonged reaction times at elevated temperatures can lead to the decomposition of the acetylating agent.- Use a minimal amount of water necessary to dissolve the reactants.- Add the acetic anhydride gradually to the reaction mixture.- Control the reaction temperature; avoid excessive heat.
2. Suboptimal pH: The rate of N-acetylation is pH-dependent. If the pH is too low, the amino group of norleucine will be protonated and less nucleophilic. If the pH is too high, the hydrolysis of acetic anhydride is accelerated.- Maintain the pH of the reaction mixture in the optimal range (typically slightly alkaline, around pH 8-9) by using a suitable base (e.g., sodium hydroxide or sodium bicarbonate).[5]
3. Insufficient Acetic Anhydride: An inadequate amount of the acetylating agent will result in an incomplete reaction.- Use a molar excess of acetic anhydride relative to dl-norleucine (a common molar ratio is 1.2 to 2.0 equivalents of acetic anhydride).[6]
Presence of Significant Impurities 1. Unreacted dl-norleucine: The reaction has not gone to completion.- Increase the reaction time or temperature moderately.- Ensure efficient mixing of the reactants.- Verify the molar ratio of the reactants.
2. N-acetyl-dl-norleucyl-dl-norleucine formation: This dipeptide-like impurity can form, especially at higher concentrations of reactants.- Control the stoichiometry of the reactants carefully.- Consider adding the dl-norleucine solution to the acetic anhydride solution to maintain a low concentration of the free amino acid at any given time.
Difficulty in Product Isolation and Purification 1. Co-precipitation of impurities: Byproducts and unreacted starting materials may co-precipitate with the desired product.- Optimize the crystallization process by controlling the cooling rate and solvent system.- Recrystallization from a suitable solvent can be an effective purification step.
2. Product is an oil or does not crystallize: This can be due to the presence of impurities that inhibit crystallization.- Purify the crude product using column chromatography before attempting crystallization.- Ensure the pH of the solution is adjusted correctly to precipitate the this compound.

Experimental Protocols

Key Experiment: N-Acetylation of dl-Norleucine

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • dl-Norleucine

  • Acetic Anhydride

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of dl-Norleucine: Dissolve a known amount of dl-norleucine in a minimal amount of distilled water in a flask. If necessary, a small amount of NaOH solution can be added to aid dissolution by forming the sodium salt of the amino acid.

  • pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 8-9 using a solution of NaOH or NaHCO₃ while stirring.

  • Acetylation: Slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride to the cooled, stirring solution. Monitor and maintain the pH in the 8-9 range by adding the base solution as needed. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10°C.

  • Reaction Monitoring: Stir the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by TLC or HPLC.

  • Acidification and Precipitation: Once the reaction is complete, carefully acidify the solution to a pH of approximately 2-3 with dilute HCl. This will protonate the carboxylic acid group of the this compound, causing it to precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and unreacted starting materials. Dry the product under vacuum to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Visualizations

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve dl-Norleucine in Water B Adjust pH to 8-9 with Base A->B C Add Acetic Anhydride (slowly, with cooling) B->C D Monitor Reaction (TLC/HPLC) C->D E Acidify to pH 2-3 with HCl D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry Product G->H I Optional: Recrystallization H->I

Caption: Experimental workflow for the N-acetylation of dl-norleucine.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions MR dl-Norleucine + Acetic Anhydride -> this compound SR2 This compound + dl-Norleucine -> N-acetyl-dl-norleucyl-dl-norleucine MR->SR2 can lead to SR1 Acetic Anhydride + H2O -> 2 Acetic Acid SR1->MR competes with

References

Technical Support Center: Purification of N-Acetyl-dl-norleucine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Acetyl-dl-norleucine via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are several strategies to address this:

  • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of the hot solvent to the mixture to ensure the compound remains dissolved at a lower temperature.[1]

  • Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out.[2] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Re-evaluate Your Solvent System: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider a different solvent or a binary solvent system. Since this compound is soluble in methanol, you could try a methanol/water or methanol/diethyl ether system.[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections can provide nucleation sites for crystal growth.[2]

Q2: No crystals are forming, even after the solution has cooled completely. What is the problem?

A2: A lack of crystal formation usually indicates that the solution is not supersaturated.

  • Insufficient Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.[1]

  • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by:

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Scratching: As mentioned previously, scratching the inside of the flask can help initiate crystallization.[2]

  • Try a Different Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A less polar solvent or a binary system with an anti-solvent might be necessary.

Q3: The purity of my recrystallized this compound has not improved significantly. Why?

A3: This can happen if impurities are incorporated into the crystal lattice or if the washing step is inadequate.

  • Crystallization Was Too Rapid: Fast crystal growth can trap impurities within the crystal structure.[1] Ensure the cooling process is slow and gradual.

  • Inadequate Washing: It is crucial to wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor without dissolving a significant amount of the product.

  • Inappropriate Solvent Choice: The impurities may have similar solubility profiles to this compound in the chosen solvent. In this case, a different solvent system should be explored.

Q4: My final yield of pure this compound is very low. How can I improve it?

A4: A low yield can result from several factors during the recrystallization process.

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product, which leaves a significant amount of the compound in the mother liquor.[1] Use only the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the product crystallizes during a hot filtration step (if performed), you will lose a portion of your product. Ensure the filtration apparatus is pre-heated.

  • Excessive Washing: While washing is important for purity, using too much cold solvent or a solvent that is not cold enough will dissolve some of your purified crystals.

Quantitative Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 7682-16-8[3][4]
Molecular Formula C₈H₁₅NO₃[3][4]
Molecular Weight 173.21 g/mol [3]
Appearance White powder to crystal[3][4]
Melting Point 108 °C[3]
Purity (Typical) >99% (by Titration)[5]
Solubility Soluble in Methanol[3]
Storage Conditions 0-8°C[4][5]

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound.

Objective: To purify crude this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol/Water, or Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on available data, methanol is a suitable solvent.[3] Alternatively, a binary solvent system such as ethanol/water can be effective for N-acetylated amino acids.[2] To select an appropriate solvent, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.

Mandatory Visualizations

Recrystallization_Workflow cluster_setup Setup cluster_purification Purification cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, if impurities or charcoal are present) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Collect Crystals by Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end_product Pure Crystalline This compound dry->end_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree start Recrystallization Issue? oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No Crystals Forming? start->no_crystals low_purity Purity Not Improved? start->low_purity low_yield Low Yield? start->low_yield solution_oil_1 Add more hot solvent oiling_out->solution_oil_1 solution_oil_2 Slow down cooling oiling_out->solution_oil_2 solution_oil_3 Change solvent system oiling_out->solution_oil_3 solution_no_xtal_1 Evaporate some solvent no_crystals->solution_no_xtal_1 solution_no_xtal_2 Add a seed crystal no_crystals->solution_no_xtal_2 solution_no_xtal_3 Scratch inner flask surface no_crystals->solution_no_xtal_3 solution_purity_1 Ensure slow cooling low_purity->solution_purity_1 solution_purity_2 Wash with ice-cold solvent low_purity->solution_purity_2 solution_yield_1 Use minimum hot solvent low_yield->solution_yield_1 solution_yield_2 Pre-heat filtration apparatus low_yield->solution_yield_2

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Troubleshooting low coupling efficiency of N-Acetyl-dl-norleucine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Coupling Efficiency of N-Acetyl-dl-norleucine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of this compound into peptide sequences. The N-acetyl group introduces significant steric hindrance, which can lead to lower coupling yields and the formation of deletion sequences. This guide provides a systematic approach to troubleshooting and optimizing your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

Low coupling yields with this compound are primarily due to two factors:

  • Steric Hindrance: The acetyl group on the alpha-amino group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.[1]

  • Reduced Nucleophilicity: The N-acetylation reduces the nucleophilicity of the amine, making it a less effective reactant in the coupling reaction.

Q2: Which coupling reagents are most effective for incorporating this compound?

Standard carbodiimide reagents like DCC or DIC are often inefficient for sterically hindered amino acids.[1][2] More potent onium-salt-based reagents are highly recommended. These include:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are known for their high reactivity and speed in forming the active ester intermediate, which facilitates coupling.[1][2][3][4] HATU and COMU are often considered superior for particularly difficult couplings.[2][3][4][5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly noted for minimizing racemization.[3][6][7][8]

Q3: Can I use my standard coupling protocol for this compound?

It is unlikely that a standard protocol will be sufficient. Optimized conditions are typically necessary, which may include:

  • Using a more potent coupling reagent.

  • Increasing the equivalents of the amino acid and coupling reagent.

  • Extending the coupling reaction time.

  • Performing a "double coupling" step.

  • Optimizing the solvent system.

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction is complete.[2][6] This is a common strategy to drive difficult coupling reactions to completion and is highly recommended when incorporating sterically hindered residues like this compound, especially if monitoring indicates an incomplete reaction.

Q5: How does peptide aggregation affect the coupling of this compound?

As the peptide chain elongates, it can fold and aggregate on the solid support, which can block the N-terminus and prevent the incoming activated amino acid from reaching it.[9][10] This is a sequence-dependent issue, often exacerbated by hydrophobic residues.[9] Strategies to mitigate aggregation include using specialized resins, chaotropic salts, or solvents with better solvating properties like NMP.[9][11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low coupling efficiency of this compound.

Problem: Low Yield or Presence of Deletion Sequences

A positive colorimetric test (e.g., Kaiser test for primary amines, or more appropriately, a Bromophenol Blue or Chloranil test for the secondary amine of a growing peptide chain before the N-acetylated residue is added) after the coupling step indicates the presence of unreacted amino groups.[10][12] Mass spectrometry analysis of the crude peptide showing a significant peak corresponding to the mass of the desired peptide minus the mass of this compound confirms a deletion.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_strategy Troubleshooting Strategy Start Low Yield or Deletion Sequence CheckMonitoring Perform Qualitative Test (e.g., Bromophenol Blue) Start->CheckMonitoring DoubleCouple Perform Double Coupling CheckMonitoring->DoubleCouple Test Positive End Proceed to Next Cycle CheckMonitoring->End Test Negative ChangeReagent Switch to Potent Coupling Reagent (HATU, COMU, PyBOP) DoubleCouple->ChangeReagent Still Positive OptimizeConditions Optimize Conditions (Solvent, Time, Temp) ChangeReagent->OptimizeConditions Still Incomplete AddressAggregation Address Aggregation (Chaotropic Salts, NMP) OptimizeConditions->AddressAggregation Aggregation Suspected AddressAggregation->End Re-evaluate

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

Coupling ReagentRelative ReactivityRacemization RiskKey Advantages
HATU Very HighLowHighly effective for hindered couplings, fast reaction times.[2][3][4][8]
HBTU HighLow to ModerateGood all-purpose reagent, but may be less effective than HATU for very difficult couplings.[3][13]
COMU Very HighVery LowExcellent efficiency, safer byproducts (non-explosive), good solubility.[3][4][5]
PyBOP HighVery LowLow racemization, avoids guanidinylation side reactions.[3][7][8]
DIC/HOAt Moderate to HighLowCost-effective, HOAt additive boosts reactivity over HOBt.[3]
DIC/Oxyma Moderate to HighVery LowSafer, non-explosive alternative to HOBt/HOAt with excellent performance.[14][15][16]

Experimental Protocols

The following are detailed protocols for common troubleshooting strategies.

Protocol 1: Double Coupling using HATU

This protocol is recommended as a first-line strategy when incomplete coupling of this compound is suspected.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Acetyl-dl-norleucine-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

Procedure:

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-N-Acetyl-dl-norleucine-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF or NMP.

    • Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes for pre-activation.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times).

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and perform a qualitative test (e.g., Bromophenol Blue test) to check for the presence of free amines.

  • Second Coupling:

    • Repeat the steps outlined in "First Coupling" using a fresh solution of activated Fmoc-N-Acetyl-dl-norleucine-OH.

    • Agitate the reaction mixture for an additional 1-2 hours.

  • Final Wash:

    • Drain the reaction solution and wash the resin extensively with DMF or NMP (3-5 times), followed by Dichloromethane (DCM) (2-3 times), and finally DMF or NMP (2-3 times) to prepare for the next deprotection step.

Double_Coupling_Workflow cluster_pre_coupling Preparation cluster_coupling_cycle Coupling Cycle Resin Fmoc-Deprotected Peptide-Resin Coupling1 First Coupling (1-2 hours) Resin->Coupling1 Activation1 Activate Fmoc-N-Acetyl-dl-norleucine with HATU/DIPEA Activation1->Coupling1 Wash1 Wash Resin (DMF/NMP) Coupling1->Wash1 Monitoring Monitoring Test (Optional) Wash1->Monitoring Activation2 Prepare Fresh Activated Amino Acid Monitoring->Activation2 Incomplete Wash2 Final Wash (DMF/NMP, DCM) Monitoring->Wash2 Complete Coupling2 Second Coupling (1-2 hours) Activation2->Coupling2 Coupling2->Wash2 NextStep Proceed to Next Deprotection Wash2->NextStep

Caption: Workflow for the double coupling protocol.

Protocol 2: Improving Solvation with NMP and Chaotropic Salts

This protocol is intended for sequences prone to aggregation.

Materials:

  • Fmoc-deprotected peptide-resin exhibiting poor swelling or clumping

  • Fmoc-N-Acetyl-dl-norleucine-OH

  • Appropriate coupling reagent (e.g., HATU, COMU) and base (e.g., DIPEA)

  • N-Methylpyrrolidone (NMP)

  • Lithium Chloride (LiCl) (optional)

Procedure:

  • Solvent Exchange:

    • Wash the resin with NMP (3-5 times) to replace the existing solvent (e.g., DMF).

  • Chaotropic Salt Wash (Optional):

    • If severe aggregation is suspected, wash the resin with a solution of 1M LiCl in NMP for 15-30 minutes.

    • Thoroughly wash the resin with NMP (5-7 times) to remove the LiCl.

  • Coupling in NMP:

    • Perform the coupling of Fmoc-N-Acetyl-dl-norleucine-OH as described in Protocol 1, but use NMP as the solvent for both the activation and coupling steps. NMP's superior solvating properties can help disrupt secondary structures and improve reagent access to the reaction sites.[11]

  • Monitoring and Further Steps:

    • Monitor the reaction completion. If coupling is still incomplete, a double coupling in NMP may be necessary.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Signaling_Pathways cluster_coupling Peptide Coupling Reaction AA_COOH Fmoc-N-Acetyl-dl-norleucine-OH (Carboxyl Group) ActivatedEster Highly Reactive Activated Ester AA_COOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedEster Activation PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond Peptide_NH2 Resin-Bound Peptide (N-terminal Amine) Peptide_NH2->PeptideBond Nucleophilic Attack

Caption: General mechanism of peptide bond formation.

Logical_Relationships cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions LowYield Low Coupling Efficiency StericHindrance Steric Hindrance (N-Acetyl Group) LowYield->StericHindrance Caused by Aggregation Peptide Aggregation LowYield->Aggregation Caused by PotentReagents Use Potent Coupling Reagents (HATU, COMU) StericHindrance->PotentReagents Addressed by DoubleCoupling Perform Double Coupling StericHindrance->DoubleCoupling Addressed by OptimizedSolvents Use Better Solvents (NMP) & Chaotropic Salts Aggregation->OptimizedSolvents Addressed by

Caption: Logical relationship between problems, causes, and solutions.

References

Preventing racemization during N-Acetyl-l-norleucine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Acetyl-L-norleucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the synthesis of N-Acetyl-L-norleucine, ensuring high chiral purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in N-Acetyl-L-norleucine synthesis?

A1: Racemization is the conversion of an enantiomerically pure substance, such as L-norleucine, into a mixture containing equal amounts of both enantiomers (L- and D-forms). In the context of N-Acetyl-L-norleucine synthesis, this results in the formation of N-Acetyl-D-norleucine as an impurity. The biological activity of molecules like N-Acetyl-L-norleucine is often highly specific to one enantiomer. The presence of the D-enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic properties, and potential off-target effects.[1][2] Therefore, maintaining the stereochemical integrity of the L-enantiomer is crucial.

Q2: What is the primary mechanism of racemization during the N-acetylation of L-norleucine?

A2: The most common mechanism for racemization during the N-acetylation of amino acids involves the formation of an oxazolone (or azlactone) intermediate.[1][3] This occurs when the carboxyl group of the N-acetylated amino acid is activated, particularly under basic conditions or at elevated temperatures. The planar structure of the oxazolone intermediate allows for the loss of stereochemical information at the alpha-carbon, leading to racemization upon ring-opening.[1][3] Direct enolization, where a base abstracts the alpha-proton of the amino acid derivative, is another potential pathway to racemization.[1]

Q3: Which factors in the synthesis process are most likely to cause racemization?

A3: Several factors can significantly influence the extent of racemization during N-Acetyl-L-norleucine synthesis:

  • Base: The strength and concentration of the base used can promote racemization. Stronger bases and higher concentrations increase the likelihood of proton abstraction from the alpha-carbon.[4][5]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[6]

  • Activating Agent/Reagent: The choice of acetylating agent and any coupling reagents can influence the formation of racemization-prone intermediates.[3][6] For direct acetylation, the reactivity of the acetylating agent plays a role.

  • Reaction Time: Prolonged exposure to conditions that promote racemization will naturally lead to a higher percentage of the undesired D-enantiomer.

Q4: How can I determine the enantiomeric purity of my synthesized N-Acetyl-L-norleucine?

A4: The enantiomeric purity of N-Acetyl-L-norleucine can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying enantiomers.[7][8][9] A chiral stationary phase (CSP) is used to resolve the L- and D-enantiomers, allowing for precise determination of the enantiomeric excess.

  • Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. The specific rotation of pure N-Acetyl-L-norleucine can be compared to the measured rotation of the synthesized sample to estimate its enantiomeric purity.[7][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization: The N-Acetyl-L-norleucine can be derivatized with a chiral reagent to form diastereomers, which can then be separated and quantified using a standard GC-MS setup.[11]

Troubleshooting Guide

This guide addresses common issues related to racemization during N-Acetyl-L-norleucine synthesis and provides systematic steps for resolution.

Issue: Significant Racemization Detected in the Final Product (High Percentage of D-Isomer)

Below is a logical workflow to troubleshoot and minimize racemization.

G cluster_0 Troubleshooting Workflow for Racemization start High Racemization Detected reagent Step 1: Evaluate Acetylating Agent and Base start->reagent conditions Step 2: Assess Reaction Conditions reagent->conditions solution_reagent Solution: - Use milder acetylating agent (e.g., acetyl chloride at low temp). - Use a weaker, non-nucleophilic base (e.g., NaHCO3). - Control stoichiometry carefully. reagent->solution_reagent Identify Issue workup Step 3: Review Work-up and Purification conditions->workup solution_conditions Solution: - Lower reaction temperature (e.g., 0-5 °C). - Minimize reaction time. - Choose an appropriate solvent. conditions->solution_conditions Identify Issue analysis Step 4: Verify Analytical Method workup->analysis solution_workup Solution: - Avoid prolonged exposure to acidic or basic conditions during work-up. - Use appropriate crystallization solvent to potentially enrich the desired enantiomer. workup->solution_workup Identify Issue solution_analysis Solution: - Validate chiral HPLC/GC method. - Confirm peak identification with standards. - Check polarimeter calibration. analysis->solution_analysis Identify Issue end_node Racemization Minimized solution_reagent->end_node solution_conditions->end_node solution_workup->end_node solution_analysis->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Acetylating Agent and Base

  • Observation: High levels of racemization are often linked to harsh reaction conditions.

  • Analysis: The combination of acetic anhydride and a strong base like sodium hydroxide can lead to significant racemization, especially at elevated temperatures.[12] The Schotten-Baumann reaction, which utilizes an acyl chloride under basic conditions, can offer a milder alternative if controlled properly.[13][14][15]

  • Solution:

    • Acetylating Agent: Consider using acetyl chloride instead of acetic anhydride, as it is more reactive and can be used at lower temperatures.

    • Base Selection: Employ a milder base such as sodium bicarbonate or sodium carbonate instead of sodium hydroxide. The use of organic bases like pyridine should be approached with caution as they can also promote racemization.[3]

    • Stoichiometry: Ensure precise control over the stoichiometry of the base and acetylating agent to avoid excess that can promote side reactions.

Step 2: Assess Reaction Conditions

  • Observation: Racemization is highly dependent on temperature and reaction time.

  • Analysis: The rate of oxazolone formation and subsequent racemization increases with temperature.[6]

  • Solution:

    • Temperature Control: Maintain a low reaction temperature, ideally between 0 °C and 5 °C, throughout the addition of the acetylating agent and for the duration of the reaction.

    • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC) and quench the reaction as soon as the starting material is consumed to minimize the exposure time to racemizing conditions.

Step 3: Review Work-up and Purification

  • Observation: The stereochemical integrity of the product can be compromised during work-up and purification.

  • Analysis: Prolonged exposure to strongly acidic or basic conditions during extraction and isolation can potentially lead to racemization.

  • Solution:

    • pH Control: Neutralize the reaction mixture carefully and avoid extreme pH values during the work-up procedure.

    • Purification: If recrystallization is used for purification, the choice of solvent can sometimes lead to the enrichment of one enantiomer.

Step 4: Verify Analytical Method

  • Analysis: The chosen analytical method must be validated for the separation and quantification of N-Acetyl-L-norleucine and its D-enantiomer.

  • Solution:

    • Method Validation: Ensure that the chiral HPLC or GC method provides baseline separation of the enantiomers.

    • Standard Confirmation: Use a racemic standard of N-Acetyl-DL-norleucine to confirm the retention times of both enantiomers and to verify the accuracy of the quantification.

    • Polarimeter Calibration: If using polarimetry, ensure the instrument is properly calibrated and that the specific rotation of your pure starting material is known.

Quantitative Data Summary

The following table provides key quantitative data for N-Acetyl-L-norleucine.

ParameterValueSource
Molecular Formula C₈H₁₅NO₃[7]
Molecular Weight 173.22 g/mol [7]
Appearance White to off-white powder[7]
Melting Point 106 - 114 °C[7]
Specific Optical Rotation [α]D²⁰ = -8 ± 1° (c=1 in DMF)[7]
Chiral Purity (Typical) ≥ 99.5% (Chiral HPLC)[7]

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-L-norleucine with Minimized Racemization

This protocol is based on the principles of the Schotten-Baumann reaction, optimized for minimizing racemization.

G cluster_0 Synthesis Workflow start Start dissolve Dissolve L-norleucine and NaHCO3 in water start->dissolve cool Cool solution to 0-5 °C dissolve->cool add_accl Slowly add acetyl chloride cool->add_accl react Stir at 0-5 °C and monitor reaction add_accl->react acidify Acidify with HCl to pH 2-3 react->acidify extract Extract with ethyl acetate acidify->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify by recrystallization dry->purify end_node N-Acetyl-L-norleucine purify->end_node

Caption: Experimental workflow for the synthesis of N-Acetyl-L-norleucine.

Materials:

  • L-norleucine

  • Sodium bicarbonate (NaHCO₃)

  • Acetyl chloride (CH₃COCl)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-norleucine (1 equivalent) and sodium bicarbonate (2.5 equivalents) in deionized water.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Acetylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cold, stirring solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a suitable stain like ninhydrin to visualize the disappearance of the free amino acid).

  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-Acetyl-L-norleucine.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric purity of the synthesized N-Acetyl-L-norleucine. The specific column and mobile phase may require optimization.

Materials:

  • Synthesized N-Acetyl-L-norleucine

  • This compound (racemic standard)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Trifluoroacetic acid (TFA, optional modifier)

  • Chiral HPLC column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized N-Acetyl-L-norleucine in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a solution of the racemic standard at the same concentration.

  • HPLC Method:

    • Column: Select a suitable chiral stationary phase.

    • Mobile Phase: A typical mobile phase for chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like TFA (e.g., 0.1%).

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Detection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

    • Temperature: Maintain a constant column temperature.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the N-Acetyl-D-norleucine and N-Acetyl-L-norleucine enantiomers and to ensure the column is providing adequate separation.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

References

Stability of N-Acetyl-dl-norleucine in aqueous solution for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of N-Acetyl-dl-norleucine in aqueous solutions for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

For consistent results, a standardized protocol for stock solution preparation is crucial. Due to the limited information on the aqueous solubility of this compound, it is recommended to first test its solubility in common solvents.

  • Solubility Testing: Initially, determine the optimal solvent. While some N-acetylated amino acids are water-soluble, others may require an organic solvent for initial dissolution. Test solubility in sterile water, PBS, and a cell culture-compatible organic solvent like DMSO or ethanol.

  • Stock Solution Preparation: If soluble in an aqueous buffer, dissolve directly in your chosen buffer (e.g., PBS) to the desired concentration. If aqueous solubility is low, first dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to the final concentration with your cell culture medium or buffer. Be mindful of the final concentration of the organic solvent in your cell culture, as it can be toxic to cells at higher concentrations.

Q2: What are the recommended storage conditions for this compound solutions?

To maintain the integrity of this compound, proper storage is essential.

  • Powder Form: Store the solid compound in a cool, dry, and well-ventilated place, protected from light.[1]

Q3: What is the stability of this compound in aqueous cell culture medium?

The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of enzymes.

  • Potential Degradation Pathways:

    • Hydrolysis: The N-acetyl group can be hydrolyzed by enzymes present in cell culture, such as aminoacylases, which would release norleucine and acetic acid.[2][3][4] This is a potential metabolic pathway within the cellular environment.

    • Oxidation: While specific data for this compound is limited, other N-acetylated amino acids, like N-acetylcysteine, are susceptible to oxidation, especially in the presence of oxygen.[5] This could be a consideration for long-term experiments.

  • Factors Influencing Stability:

    • pH: The stability of amino acids and their derivatives can be pH-dependent. Cell culture media is typically buffered to a physiological pH of around 7.4.

    • Temperature: Higher temperatures generally accelerate chemical degradation. Incubating at 37°C for extended periods may lead to some degradation.

    • Light: Exposure to light can cause photodegradation of some compounds. It is good practice to protect solutions from light.

Q4: What are the potential cellular mechanisms of action of this compound?

While the precise signaling pathways of this compound are not well-documented, we can infer potential mechanisms based on studies of the structurally similar compound, N-acetyl-leucine. It is important to note that these are hypothetical and require experimental validation for this compound.

  • Modulation of Cellular pH: N-acetyl-leucine is thought to influence intracellular pH, which can impact neuronal function.

  • Regulation of Autophagy: It may also play a role in autophagy, the cellular process for clearing damaged components.

  • Cellular Energy Metabolism: Effects on glucose metabolism and cellular energy production have also been proposed for N-acetyl-leucine.

Troubleshooting Guide

Inconsistent results in experiments involving this compound can often be traced back to issues with its preparation, storage, or stability.

Problem Potential Cause Recommended Action
Inconsistent or unexpected experimental results Compound Degradation: The compound may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, light exposure).Always prepare fresh working solutions from a single-use stock aliquot for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C.
Inaccurate Concentration: The compound may not have been fully dissolved, leading to a lower effective concentration. Precipitation may occur upon dilution in aqueous media.Visually inspect the solution to ensure complete dissolution. If using an organic solvent for the stock, ensure it is fully miscible with the cell culture medium and does not cause precipitation.
Poor cell growth or cytotoxicity High Solvent Concentration: If using an organic solvent (e.g., DMSO) to prepare the stock solution, the final concentration in the cell culture medium may be too high and toxic to the cells.Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent for your specific cell line. Keep the final solvent concentration consistent across all experiments.
Contamination: The stock solution or cell culture may be contaminated.Practice sterile techniques when preparing and handling all solutions. Regularly check cell cultures for signs of contamination.
Accumulation of Toxic Metabolites: Over longer incubation times, the cellular metabolism of this compound could lead to the buildup of byproducts that affect cell viability.Consider reducing the incubation time or performing a medium change during the experiment.
No observable effect of the compound Inactive Compound: The compound may be from a poor-quality source or may have degraded.Ensure you are using a high-purity compound from a reputable supplier. Prepare fresh solutions.
Incorrect Concentration: The concentration used may be too low to elicit a biological response.Perform a dose-response experiment to determine the optimal working concentration for your experimental system.

Data and Protocols

Physicochemical Properties of this compound
PropertyValue
CAS Number 7682-16-8
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Appearance White to off-white powder or crystals
Recommended Storage Conditions
FormTemperatureDurationNotes
Solid Powder Room TemperatureLong-termStore in a cool, dry, well-ventilated place, protected from light.
Stock Solution -20°C or -80°CShort to Medium-termPrepare single-use aliquots to avoid freeze-thaw cycles.
Experimental Protocol: Preparation of a 100 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (cell culture grade)

    • Sterile, conical microcentrifuge tubes

    • Calibrated balance

    • Vortex mixer

    • Sterile pipette tips

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out 17.32 mg of this compound powder using a calibrated balance and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.

    • This yields a 100 mM stock solution.

    • Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 50 µL aliquots).

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cells Assess Cell Health start->check_cells sub_compound1 Fresh Solution? check_compound->sub_compound1 sub_compound2 Proper Storage? check_compound->sub_compound2 sub_protocol1 Consistent Timing? check_protocol->sub_protocol1 sub_protocol2 Accurate Dosing? check_protocol->sub_protocol2 sub_cells1 Passage Number? check_cells->sub_cells1 sub_cells2 Contamination? check_cells->sub_cells2 action_compound1 Prepare Fresh Solution sub_compound1->action_compound1 No action_compound2 Aliquot & Store Properly sub_compound2->action_compound2 No action_protocol1 Standardize Incubation Times sub_protocol1->action_protocol1 No action_protocol2 Verify Pipetting & Dilutions sub_protocol2->action_protocol2 No action_cells1 Use Consistent Passage # sub_cells1->action_cells1 No action_cells2 Test for Contamination sub_cells2->action_cells2 Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

SignalingPathway Hypothesized Signaling Pathway of this compound compound This compound uptake Cellular Uptake compound->uptake metabolism Intracellular Metabolism (e.g., by Aminoacylases) uptake->metabolism ph_regulation Cellular pH Regulation uptake->ph_regulation autophagy Autophagy Modulation uptake->autophagy norleucine Norleucine metabolism->norleucine energy Energy Metabolism norleucine->energy response Cellular Response ph_regulation->response autophagy->response energy->response

Caption: A hypothesized signaling pathway for this compound.

PreparationWorkflow Preparation and Handling of this compound Solution start Weigh this compound Powder dissolve Dissolve in Appropriate Solvent (e.g., DMSO) start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store use Dilute in Cell Culture Medium for Experiments store->use

Caption: Workflow for the preparation and handling of this compound solutions.

References

Overcoming solubility issues of N-Acetyl-dl-norleucine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Acetyl-dl-norleucine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a derivative of the amino acid norleucine. It is utilized in various research applications, including as a building block in peptide synthesis and in studies investigating metabolic pathways and enzyme activity.[1] It is also explored for its potential in pharmaceutical and nutritional science.[1]

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a white crystalline powder.[1] Its molecular formula is C8H15NO3, and it has a molecular weight of approximately 173.21 g/mol .[2]

Q3: In which solvents is this compound generally soluble?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers.

Q4: What is the predicted isoelectric point (pI) of this compound and how does it affect solubility?

A4: The isoelectric point (pI) of an amino acid is the pH at which it has a net zero charge, and at which it typically has its lowest solubility. For this compound, the pI is predicted to be around the pKa of its carboxylic acid group, which is approximately 2-3. Therefore, its solubility in aqueous solutions is expected to be lowest in this acidic pH range and will increase as the pH moves further away, either more acidic or more basic.

Q5: How should I store this compound powder and its solutions?

A5: this compound powder should be stored at -20°C for long-term stability.[3] Aqueous solutions of related N-acetylated amino acids are not recommended to be stored for more than one day.[3] It is best to prepare fresh solutions for each experiment.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound directly into my aqueous experimental buffer (e.g., PBS, Tris).

  • Solution 1: The DMSO Two-Step Method

    This is the most common and effective method for dissolving sparingly soluble compounds in aqueous buffers.

    • Step 1: Prepare a Concentrated Stock Solution in DMSO. Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution. Based on data for the related compound N-acetyl-D-leucine, a solubility of approximately 30 mg/mL in DMSO can be expected.[3]

    • Step 2: Dilute the DMSO Stock in Your Aqueous Buffer. Slowly add the DMSO stock solution to your experimental buffer while vortexing or stirring to ensure rapid mixing. It is recommended not to exceed a final DMSO concentration of 1% in your final working solution, as higher concentrations can be toxic to cells. For N-acetyl-D-leucine, a solubility of approximately 0.2 mg/mL is achieved in a 1:4 DMSO:PBS (pH 7.2) solution.[3]

  • Solution 2: Adjusting the pH of the Buffer

    Since the solubility of this compound is pH-dependent, adjusting the pH of your buffer can significantly improve solubility.

    • For acidic buffers (pH below pI): The compound will be protonated and carry a net positive charge, which can increase solubility.

    • For neutral to basic buffers (pH above pI): The compound will be deprotonated and carry a net negative charge, which generally leads to higher solubility in aqueous solutions. Consider preparing your buffer at a slightly more alkaline pH (e.g., pH 8.0) to aid dissolution.

  • Solution 3: Gentle Heating and Sonication

    For some N-acetylated amino acids, gentle warming and sonication can aid dissolution.

    • Gentle Heating: Warm the buffer to 37°C before adding the this compound. Do not overheat, as this could degrade the compound.

    • Sonication: After adding the compound to the buffer, sonicate the solution in a water bath sonicator for 5-10 minutes.[4]

Problem: My this compound precipitates out of solution after dilution or during my experiment.

  • Cause 1: Exceeding the Solubility Limit. The concentration of this compound in your final working solution may be too high.

    • Solution: Refer to the solubility data to ensure you are working within the soluble range for your specific buffer and conditions. If a higher concentration is needed, you may need to increase the percentage of DMSO, but be mindful of its effects on your experimental system.

  • Cause 2: Temperature Changes. A decrease in temperature can cause the compound to precipitate, especially if the solution is close to its saturation point.

    • Solution: Maintain a constant temperature for your solutions, especially during storage and handling. If you need to store the solution, check for precipitation before use and gently warm and vortex to redissolve if necessary.

  • Cause 3: Interaction with Other Components in the Media. Components in complex media, such as cell culture media, could potentially interact with this compound and reduce its solubility.

    • Solution: Prepare the this compound solution in a simple buffer first, and then add it to the more complex media. Perform a small-scale test to check for precipitation before preparing a large volume.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubilityReference
N-Acetyl-D-leucineEthanol~1 mg/mL[3]
N-Acetyl-D-leucineDMSO~30 mg/mL[3]
N-Acetyl-D-leucineDimethylformamide (DMF)~30 mg/mL[3]
N-Acetyl-D-leucine1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[3]
N-Acetyl-L-leucineWater (25 °C)8.1 mg/mL[5]

Note: The solubility of this compound is expected to be similar to its isomers, N-Acetyl-D-leucine and N-Acetyl-L-leucine.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

  • Weigh out 10 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. This may take a few minutes.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Thaw an aliquot of the 10 mg/mL this compound stock solution in DMSO.

  • Calculate the volume of the stock solution needed. For a 100 µM final concentration in 10 mL of cell culture medium:

    • Molecular Weight of this compound = 173.21 g/mol

    • Concentration of stock solution = 10 mg/mL = 10 g/L

    • Molarity of stock solution = (10 g/L) / (173.21 g/mol ) = 0.0577 M = 57.7 mM

    • Using the dilution equation M1V1 = M2V2: (57.7 mM)(V1) = (0.1 mM)(10 mL) V1 = (0.1 * 10) / 57.7 = 0.0173 mL = 1.73 µL

  • Warm the cell culture medium to 37°C.

  • Add 1.73 µL of the 10 mg/mL stock solution to 10 mL of the pre-warmed cell culture medium.

  • Immediately vortex the medium to ensure rapid and even distribution of the compound.

  • The final concentration of DMSO in the medium will be approximately 0.0173%, which is well below the toxicity level for most cell lines.

  • Use the prepared medium immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application weigh Weigh N-Acetyl- dl-norleucine Powder dissolve_dmso Dissolve in 100% DMSO to make stock solution weigh->dissolve_dmso dilute Dilute DMSO stock into warm buffer dissolve_dmso->dilute Add dropwise while vortexing warm_buffer Warm Experimental Buffer to 37°C warm_buffer->dilute apply_to_cells Apply to cells or assay dilute->apply_to_cells incubate Incubate under experimental conditions apply_to_cells->incubate analyze Analyze results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_guide start Solubility Issue with This compound check_method Are you dissolving directly in buffer? start->check_method use_dmso Use DMSO two-step method check_method->use_dmso Yes check_ph Is the buffer pH around 2-3? check_method->check_ph No success Solubility Issue Resolved use_dmso->success adjust_ph Adjust pH away from the pI check_ph->adjust_ph Yes check_concentration Is the concentration too high? check_ph->check_concentration No adjust_ph->success lower_concentration Lower the final concentration check_concentration->lower_concentration Yes use_heat_sonication Try gentle heating (37°C) or sonication check_concentration->use_heat_sonication No lower_concentration->success use_heat_sonication->success

Caption: Logical troubleshooting flow for this compound solubility.

signaling_pathway cluster_cell Cellular Environment cluster_pathway Potential Intracellular Effects nadn This compound (extracellular) transporter Amino Acid Transporter nadn->transporter nadn_intra This compound (intracellular) transporter->nadn_intra neuronal_excitability Modulation of Neuronal Excitability nadn_intra->neuronal_excitability Direct or indirect interaction cellular_homeostasis Restoration of Cellular Homeostasis nadn_intra->cellular_homeostasis atp_production Increased ATP Production cellular_homeostasis->atp_production lysosomal_function Improved Lysosomal Function cellular_homeostasis->lysosomal_function

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: N-Acetyl-dl-norleucine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection of N-Acetyl-dl-norleucine by mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound in a question-and-answer format.

Issue: Low or No Signal Intensity

Q1: I am not observing any signal for my this compound standard. What are the initial troubleshooting steps?

A1: When no signal is detected, a systematic check of your instrument and sample is necessary.

  • Confirm Standard Integrity: Ensure the N-Acetyl-dl-norleঞ্চলেucine standard is of high purity and has been stored correctly to prevent degradation.

  • Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines. Run a system suitability test with a known compound to confirm instrument performance.

  • Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters. Inadequate desolvation can lead to poor ionization efficiency. Adjust the gas flow, temperature, and capillary voltage.

  • Check for Matrix Effects: If analyzing a complex sample, co-eluting matrix components can suppress the ionization of this compound. To assess this, compare the signal intensity of the analyte in the sample matrix to that in a clean solvent. If significant suppression is observed, improve sample cleanup or use a matrix-matched calibration curve.[1]

Issue: Poor Peak Shape

Q2: The chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and integration accuracy.

  • Optimize Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. Adjusting the pH to ensure the analyte is in a single ionic form can improve peak shape. The use of an ion-pairing reagent may also be beneficial.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.[1]

  • Sample Solvent Compatibility: Ensure the solvent in which the sample is dissolved is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.

Issue: Inconsistent or Irreproducible Results

Q3: I am observing significant variability in my measurements. What are the likely causes?

A3: Irreproducible results can stem from sample instability or methodological inconsistencies.

  • Analyte Stability: N-acetylated amino acids can be susceptible to degradation, especially at low pH and high temperatures.[1] Ensure samples are processed and stored under appropriate conditions to maintain stability.

  • Sample Preparation Variability: Inconsistent sample preparation, including extraction and derivatization steps, can introduce significant variability. Automating these steps where possible can improve reproducibility.

  • System Contamination: Carryover from previous injections can lead to inconsistent results. Implement a thorough wash step between samples to minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

Q2: What are some common adducts I should look for when analyzing this compound?

A2: In electrospray ionization, adduct formation is common and can complicate spectra. In positive ion mode, look for sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, formate [M+HCOO]⁻ and acetate [M+CH₃COO]⁻ adducts may be observed, especially if these are present in your mobile phase.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not always required for LC-MS/MS analysis. Direct analysis of underivatized N-acetylated amino acids is possible.[3][4] However, for other detection methods like HPLC with fluorescence detection, pre-column derivatization is often necessary to enhance sensitivity.[1]

Q4: How should I prepare and store my samples for this compound analysis to ensure stability?

A4: For biological samples, a protein precipitation step is typically required.[3][4] To ensure stability, it is recommended to store samples at -80°C for long-term storage. For short-term storage (a few days), -20°C is generally sufficient. If samples are dried, they are generally more stable and can be transported at room temperature.

Experimental Protocols

Disclaimer: The following protocol is an adaptation based on a validated method for the analysis of the structurally similar compound, N-Acetyl-dl-leucine, and general procedures for amino acid analysis.[5][6] Optimization will be required for your specific instrumentation and sample matrix.

LC-MS/MS Method for the Quantification of this compound

This method is designed for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[4]

  • Vortex for 30 seconds.

  • Refrigerate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled analog of this compound) prepared in the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to ensure good separation from matrix components. A typical starting point could be a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Gas Temperature: 300 - 350°C

    • Gas Flow: 7 - 10 L/min

    • Nebulizer Pressure: 30 - 40 psi

Quantitative Data

The following table provides suggested MRM transitions for this compound, adapted from data for N-Acetyl-dl-leucine.[5][6] These should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound174.186.115 - 25
This compound174.1132.110 - 20

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection InternalStandard Addition of Internal Standard SupernatantCollection->InternalStandard FinalSample Final Sample for Injection InternalStandard->FinalSample LC Liquid Chromatography (C18 Column) FinalSample->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

TroubleshootingWorkflow Start Start: Poor MS Signal CheckInstrument Check Instrument Performance (Tuning & Calibration) Start->CheckInstrument InstrumentOK Instrument OK? CheckInstrument->InstrumentOK OptimizeSource Optimize Ion Source Parameters (Gas, Temp, Voltage) InstrumentOK->OptimizeSource Yes FixInstrument Fix Instrument Issues InstrumentOK->FixInstrument No SignalImproved1 Signal Improved? OptimizeSource->SignalImproved1 CheckSamplePrep Review Sample Preparation (Extraction, Storage) SignalImproved1->CheckSamplePrep No ConsultExpert Consult Senior Scientist or Instrument Specialist SignalImproved1->ConsultExpert Yes SamplePrepOK Sample Prep OK? CheckSamplePrep->SamplePrepOK InvestigateMatrix Investigate Matrix Effects (Post-column infusion, Dilution) SamplePrepOK->InvestigateMatrix Yes RefineSamplePrep Refine Sample Prep Protocol SamplePrepOK->RefineSamplePrep No SignalImproved2 Signal Improved? InvestigateMatrix->SignalImproved2 SignalImproved2->ConsultExpert Yes SignalImproved2->ConsultExpert No

Caption: Troubleshooting decision tree for low signal intensity in mass spectrometry.

References

Technical Support Center: Resolving Enantiomers of N-Acetyl-dl-norleucine by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of N-Acetyl-dl-norleucine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of chiral stationary phase (CSP) for resolving this compound?

A1: For N-acetylated amino acids like this compound, macrocyclic glycopeptide-based CSPs are highly effective. Specifically, columns based on teicoplanin, such as the Astec® CHIROBIOTIC® T, have demonstrated successful enantioseparation of related compounds. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are also a viable option and should be considered during method development.

Q2: Can I use a standard reversed-phase column (e.g., C18) to separate the enantiomers of this compound?

A2: A standard C18 column cannot separate enantiomers directly because they have identical physicochemical properties in an achiral environment. To achieve separation on a C18 column, you would first need to derivatize the this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can then be separated on an achiral column. However, direct separation on a chiral stationary phase is often the preferred and more straightforward approach.

Q3: What are typical starting conditions for mobile phase selection?

A3: The choice of mobile phase depends on the chiral stationary phase. For a teicoplanin-based column like CHIROBIOTIC® T, a reversed-phase or polar organic mode is common.

  • Reversed-Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier like methanol or acetonitrile is a good starting point.

  • Polar Organic Mode: This typically involves a mixture of polar organic solvents such as methanol, ethanol, and acetonitrile, often with small amounts of acidic or basic additives.

Q4: Why are acidic or basic additives often necessary in the mobile phase?

A4: Acidic additives (e.g., formic acid, acetic acid, trifluoroacetic acid) or basic additives (e.g., diethylamine) are often crucial for improving peak shape and resolution. For an acidic analyte like this compound, an acidic modifier can suppress the ionization of the carboxyl group, leading to better peak symmetry and potentially enhanced chiral recognition. The concentration of these additives can significantly impact selectivity and may even alter the elution order of the enantiomers.

Troubleshooting Guide

Problem: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Systematically vary the ratio of the organic modifier to the aqueous phase. For reversed-phase, try changing the organic modifier (e.g., from methanol to acetonitrile).
Incorrect Additive Concentration Optimize the concentration of the acidic or basic additive. Start with a low concentration (e.g., 0.1%) and adjust as needed. The type of additive can also be critical.
Suboptimal Temperature If your system has a column thermostat, experiment with different temperatures (e.g., in the range of 10-40°C). Temperature can significantly affect selectivity in chiral separations.
Unsuitable Flow Rate A lower flow rate generally provides better resolution by allowing more time for interaction with the CSP. Try reducing the flow rate in small increments.
Wrong Chiral Stationary Phase If extensive mobile phase optimization fails, the chosen CSP may not be suitable. Screen other types of chiral columns (e.g., polysaccharide-based if you started with a macrocyclic glycopeptide-based one).

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Secondary Interactions with Silica Support Ensure the mobile phase contains an appropriate additive to suppress silanol interactions. For acidic compounds, a small amount of acid is beneficial.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible. A mismatch between the sample solvent and the mobile phase can cause peak distortion.

Problem: Drifting Retention Times

Possible Cause Suggested Solution
Insufficient Column Equilibration Allow the column to equilibrate with the mobile phase for a sufficient amount of time before starting your analytical run, especially after changing the mobile phase composition.
Changes in Mobile Phase Composition Ensure accurate preparation of the mobile phase and keep the reservoirs covered to prevent evaporation of volatile components.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
HPLC Pump Issues Check for leaks and ensure the pump is delivering a consistent flow rate.

Problem: Split Peaks

Possible Cause Suggested Solution
Column Void or Channeling A void at the column inlet can cause peak splitting. Consider replacing the column and using a guard column to protect the analytical column.
Contamination at the Column Inlet Reverse-flush the column (if permitted by the manufacturer) to remove particulates from the inlet frit.
Sample Solvent Incompatibility Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting, especially for early-eluting peaks. Dissolve the sample in the mobile phase.
Co-elution of an Impurity The split peak may be two closely eluting compounds. Optimize the mobile phase to improve the separation.

Data Presentation

The following tables provide example chromatographic data for the separation of norleucine enantiomers, which can serve as a starting point for the method development for this compound.

Table 1: Example Chromatographic Conditions for Norleucine Enantiomer Separation

ParameterCondition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm[1]
Mobile Phase Acetonitrile / Water (80/20, v/v)[1]
Flow Rate 1.0 mL/min[1]
Temperature 25°C[1]
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)[1][2]
Injection Volume 5 µL[1]

Table 2: Quantitative Data for Norleucine Enantiomer Separation

ParameterValueReference
Retention Factor (k'1) 0.98[1]
Retention Factor (k'2) 3.07[1]
Selectivity Factor (α) 3.10[1]
Resolution (Rs) 3.00[1]

Experimental Protocols

Detailed HPLC Method for Chiral Separation of this compound (Starting Point)

This protocol provides a general procedure for developing a chiral separation method for this compound enantiomers, adapted from methods for similar compounds.

1. Materials and Reagents

  • This compound

  • Individual N-Acetyl-L-norleucine and N-Acetyl-D-norleucine standards (for peak identification)

  • HPLC-grade methanol, acetonitrile, and water

  • HPLC-grade ammonium acetate and formic acid

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm)

  • Guard column (recommended)

  • HPLC system with UV or Mass Spectrometry (MS) detector

2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Prepare individual standard solutions of the L- and D-enantiomers at a similar concentration.

  • Filter all sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

3. Chromatographic Conditions (Starting Point)

  • Column: Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 80:20 (v/v) methanol / 20 mM ammonium acetate with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in negative mode.

  • Injection Volume: 5 µL

4. Method Optimization

  • If resolution is insufficient, systematically adjust the mobile phase composition by varying the percentage of methanol and the concentration of ammonium acetate and formic acid.

  • Evaluate the effect of flow rate by testing values between 0.5 and 1.2 mL/min.

  • Investigate the influence of temperature by analyzing samples at different column temperatures (e.g., 25°C, 30°C, 35°C).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase p2 Prepare Sample and Standards (1 mg/mL in mobile phase) p1->p2 p3 Filter Samples (0.22 µm) p2->p3 h1 Equilibrate Chiral Column p3->h1 h2 Inject Sample/Standard h1->h2 h3 Isocratic Elution h2->h3 h4 Detect with UV or MS h3->h4 d1 Integrate Peak Areas h4->d1 d2 Calculate Resolution (Rs) d1->d2 d3 Identify Enantiomers d2->d3

Caption: Experimental workflow for chiral separation of this compound.

Troubleshooting_Workflow decision decision action action issue issue start Start issue_node Poor Resolution (Rs < 1.5) start->issue_node dec_mobile_phase Mobile Phase Optimized? issue_node->dec_mobile_phase act_mobile_phase Adjust Organic Modifier % Adjust Additive Concentration dec_mobile_phase->act_mobile_phase No dec_flow_temp Flow Rate & Temp Optimized? dec_mobile_phase->dec_flow_temp Yes act_mobile_phase->dec_mobile_phase Re-evaluate act_flow_temp Decrease Flow Rate Vary Column Temperature dec_flow_temp->act_flow_temp No dec_column Different CSP Tested? dec_flow_temp->dec_column Yes act_flow_temp->dec_flow_temp Re-evaluate act_column Screen Alternative Chiral Stationary Phases dec_column->act_column No end_success Resolution Achieved dec_column->end_success Yes end_fail Consult Specialist act_column->end_fail

Caption: Troubleshooting workflow for poor enantiomeric resolution.

References

Technical Support Center: N-Acetyl-dl-Norleucine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of N-Acetyl-dl-norleucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the N-acetylation of dl-norleucine?

A1: The primary challenges in scaling up the N-acetylation of dl-norleucine include managing reaction exotherms, ensuring consistent mixing to avoid localized overheating and side reactions, controlling the rate of addition of reagents, and preventing degradation of the product. Inadequate heat removal at larger scales can lead to increased impurity formation and reduced yield.

Q2: How can I control the racemization process to ensure a dl-mixture?

A2: If starting from an enantiomerically pure norleucine (L- or D-), a racemization step is necessary to produce this compound. This is often achieved by heating in the presence of a base or an aldehyde catalyst, such as salicylaldehyde, with acetic anhydride.[1][2] Consistent temperature control and reaction time are critical for complete racemization. Monitoring the optical rotation of the reaction mixture is a key process control parameter.

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities can include unreacted dl-norleucine, diacetylated byproducts, and degradation products resulting from excessive heat or pH deviations.[3][4][5] The impurity profile can change upon scale-up due to differences in reaction conditions. It is crucial to develop a robust analytical method, such as HPLC, to identify and quantify these impurities.[5][6]

Q4: What factors are critical for successful crystallization of this compound at a larger scale?

A4: Key factors for successful large-scale crystallization include controlled cooling rates, appropriate agitation, and the use of seed crystals to ensure consistent crystal size and morphology.[7][8][9] Solvent selection and the final concentration of the product in the solvent are also critical parameters that need to be optimized. Process Analytical Technology (PAT) tools can be invaluable for monitoring and controlling crystallization in real-time.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: Low Yield in N-Acetylation Reaction
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or in-line spectroscopy).[15] Consider extending the reaction time or slightly increasing the temperature.At a larger scale, heat and mass transfer limitations may slow down the reaction rate compared to lab-scale experiments.
Side Reactions Optimize the rate of addition of acetic anhydride. Ensure efficient mixing to maintain a homogeneous reaction mixture. Control the temperature carefully to prevent localized overheating.Poor mixing or rapid addition of reagents can lead to localized high concentrations and temperatures, promoting side reactions like diacetylation or degradation.
Hydrolysis of Acetic Anhydride Use fresh, high-purity acetic anhydride. Minimize exposure of the reaction to water.Acetic anhydride readily hydrolyzes in the presence of water, reducing the amount available for the N-acetylation reaction.[2]
Issue 2: Poor Crystal Quality or Inconsistent Crystal Size
Potential Cause Troubleshooting Step Rationale
Uncontrolled Nucleation Implement a controlled cooling profile. Introduce seed crystals at a specific temperature to induce controlled nucleation.Rapid cooling can lead to spontaneous and uncontrolled nucleation, resulting in fine, difficult-to-filter crystals. Seeding provides a template for crystal growth, leading to a more uniform crystal size distribution.[9]
Inefficient Mixing Optimize the agitator speed and design to ensure uniform suspension of crystals without causing excessive attrition.Poor mixing can lead to temperature and supersaturation gradients within the crystallizer, resulting in a broad crystal size distribution. High shear can cause crystal breakage.
Presence of Impurities Analyze the impurity profile of the starting material and the crude product. Impurities can inhibit or alter crystal growth.[3][4] Consider a pre-purification step if necessary.Certain impurities can act as crystal habit modifiers or inhibitors, leading to undesirable crystal shapes or preventing crystallization altogether.
Issue 3: Difficulty in Filtration and Drying
Potential Cause Troubleshooting Step Rationale
Fine Crystal Size Optimize the crystallization process to obtain larger, more uniform crystals (see Issue 2).Small, needle-like crystals can pack tightly, leading to a high-pressure drop across the filter cake and slow filtration rates.
Residual Solvents Ensure efficient deliquoring of the filter cake. Optimize the drying temperature and time under vacuum.Inefficient removal of the mother liquor can lead to longer drying times and potential product degradation if high temperatures are used.
Product Agglomeration Control the drying conditions to prevent melting or softening of the product, which can lead to agglomeration.Agglomerated product can be difficult to handle and may not meet final product specifications for particle size.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methods for the synthesis of similar N-acetylated amino acids.[1][16]

  • Dissolution and Racemization:

    • In a suitable reactor, dissolve L-norleucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

    • Add a catalytic amount of salicylaldehyde.

    • Heat the mixture to approximately 95°C and maintain for a period sufficient to achieve complete racemization (typically 2-3 hours). Monitor the optical rotation; it should be close to zero.

  • Acetylation:

    • Cool the reaction mixture to a controlled temperature (e.g., 5-10°C).

    • Slowly add acetic anhydride dropwise while maintaining the temperature. The molar ratio of acetic anhydride to norleucine is a critical parameter to optimize.

    • After the addition is complete, allow the reaction to proceed for a specified time (e.g., 30 minutes).

  • Work-up and Isolation:

    • Adjust the pH of the reaction mixture to an acidic range (e.g., pH 2.5-3.0) with hydrochloric acid to precipitate the this compound.

    • Cool the mixture to induce further crystallization.

    • Isolate the product by filtration and wash with cold water.

    • Dry the product under vacuum at a suitable temperature.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Dissolve the crude this compound in a suitable solvent (e.g., water or a water/ethanol mixture) at an elevated temperature. The choice of solvent and the final concentration should be determined through solubility studies.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and stir for a short period.

    • Filter the hot solution to remove the activated carbon.

  • Crystallization:

    • Cool the solution in a controlled manner to induce crystallization. The cooling rate should be slow to promote the growth of larger crystals.

    • Seeding the solution with a small amount of pure this compound when the solution is slightly supersaturated can improve crystal quality.

  • Isolation and Drying:

    • Isolate the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the final product under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This is a general method that should be validated for this compound.[6][17][18][19][20]

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210-220 nm)
Column Temperature Ambient or controlled (e.g., 25-30°C)
Injection Volume 10-20 µL

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start L-Norleucine Racemization Racemization (NaOH, Salicylaldehyde, Heat) Start->Racemization Acetylation N-Acetylation (Acetic Anhydride) Racemization->Acetylation Precipitation Precipitation (Acidification) Acetylation->Precipitation Crude Crude this compound Precipitation->Crude Dissolution Dissolution Crude->Dissolution Transfer to Purification Crystallization Controlled Crystallization Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Final Pure this compound Drying->Final

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis cluster_purification issue Low Yield or Purity synthesis_params Check Synthesis Parameters issue->synthesis_params Problem in Reaction purification_params Check Purification Parameters issue->purification_params Problem in Isolation temp Temperature Control synthesis_params->temp mixing Mixing Efficiency synthesis_params->mixing reagent_quality Reagent Quality/Ratio synthesis_params->reagent_quality cooling_rate Cooling Rate purification_params->cooling_rate solvent Solvent System purification_params->solvent seeding Seeding Strategy purification_params->seeding

Caption: Logical troubleshooting flow for scaling up this compound production.

References

Validation & Comparative

A Comparative Analysis of N-Acetyl-dl-Norleucine and Other Unnatural Amino Acids in the Context of Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the unnatural amino acid N-Acetyl-dl-norleucine and its structurally related counterparts: N-acetyl-leucine, N-acetyl-valine, and N-acetyl-isoleucine. Unnatural amino acids are pivotal in modern drug discovery, offering novel building blocks to enhance the therapeutic properties of peptides and small molecules.[1] This analysis focuses on their physicochemical characteristics, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols for comparative evaluation.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The N-acetylation of amino acids can alter these properties, influencing their solubility and membrane permeability. A comparison of key physicochemical parameters for this compound and its analogs is summarized below.

PropertyThis compoundN-acetyl-L-leucineN-acetyl-L-valineN-acetyl-L-isoleucine
Molecular Formula C₈H₁₅NO₃C₈H₁₅NO₃C₇H₁₃NO₃C₈H₁₅NO₃
Molecular Weight ( g/mol ) 173.21173.21[2]159.18[3]173.21[4]
Water Solubility Soluble in Methanol[5]8.1 mg/mL (at 25 °C)[2][6]37.1 mg/mL (at 25 °C)[3]Predicted: 25.2 g/L[7]
LogP (Octanol-Water Partition Coefficient) Predicted: 0.7[8]0.79[2][6]0.30[3]Predicted: 0.77[7]
Melting Point (°C) 108[5]187-190[9]~148[10]Not Available

Table 1: Comparative Physicochemical Properties. This table summarizes key physicochemical parameters of this compound and related N-acetylated amino acids.

Biological Activity and Therapeutic Potential

While structurally similar, these N-acetylated amino acids exhibit distinct biological activities, particularly in the realm of neurological disorders.

N-acetyl-leucine has been the most extensively studied of the group. The racemic mixture, N-acetyl-DL-leucine, has been used for the treatment of vertigo.[2] Further research has revealed that the therapeutic activity resides primarily in the L-enantiomer, N-acetyl-L-leucine.[11][12][13] It has shown promise in treating rare neurological conditions such as Niemann-Pick disease type C and GM2 gangliosidoses.[2]

The proposed mechanism of action for N-acetyl-leucine involves the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth and metabolism.[1] Dysregulation of the mTOR pathway is implicated in various diseases.

This compound , as an isomer of N-acetyl-leucine, is an intriguing candidate for comparative studies. Norleucine itself has been used to probe the role of methionine in the neurotoxic effects of Amyloid-β peptide, a key factor in Alzheimer's disease. The therapeutic potential of this compound is an active area of investigation.

N-acetyl-valine and N-acetyl-isoleucine are less studied in the context of therapeutic applications. However, their parent amino acids, valine and isoleucine, are known to have significant metabolic effects and roles in cellular signaling.[14][15] Further research is warranted to explore the biological activities of their N-acetylated forms.

Experimental Protocols for Comparative Analysis

To facilitate further research and a direct comparison of these compounds, detailed experimental protocols are provided below.

Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxicity of the N-acetylated amino acids on a relevant cell line (e.g., neuronal cells for neurotoxicity/neuroprotection studies). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[16]

Materials:

  • 96-well plates

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • N-acetylated amino acids (dissolved in a suitable solvent, e.g., DMSO or sterile PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[17]

  • Compound Treatment: Prepare serial dilutions of the N-acetylated amino acids in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[17]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17]

  • Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] Incubate for 15 minutes with shaking.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[16][17]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. IC50 values (the concentration of a compound that inhibits cell viability by 50%) can then be determined.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add N-acetyl amino acids A->B 24h C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (1.5-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Analyze Data (IC50) G->H

Caption: Workflow for the MTT cell viability assay.

mTORC1 Kinase Assay

This protocol provides a framework for assessing the direct inhibitory effect of N-acetylated amino acids on mTORC1 kinase activity. This assay typically involves immunoprecipitating mTORC1 from cell lysates and then performing an in vitro kinase assay using a known substrate.

Materials:

  • Cell line with active mTORC1 signaling (e.g., HEK293T)

  • Cell lysis buffer (e.g., CHAPS lysis buffer)

  • Antibodies for immunoprecipitation (e.g., anti-Raptor antibody)

  • Protein A/G beads

  • Kinase assay buffer

  • Recombinant inactive substrate (e.g., 4E-BP1)

  • [γ-³²P]ATP

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Cell Lysis: Lyse cultured cells in CHAPS lysis buffer.

  • Immunoprecipitation: Incubate cell lysates with an anti-Raptor antibody to immunoprecipitate the mTORC1 complex.[18] Capture the antibody-complex with Protein A/G beads.[18]

  • Washing: Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.[18]

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the recombinant substrate (e.g., 4E-BP1), [γ-³²P]ATP, and varying concentrations of the N-acetylated amino acids.

  • Incubation: Incubate the reaction mixture at 30-37°C for 20-30 minutes.[18]

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Separate the reaction products by SDS-PAGE, and visualize the phosphorylated substrate by autoradiography.

  • Quantification: Quantify the band intensities to determine the extent of mTORC1 inhibition by each compound and calculate IC50 values.

G cluster_pathway mTORC1 Signaling Pathway AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibits (when unphosphorylated)

Caption: Simplified mTORC1 signaling pathway.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of this compound in relation to other N-acetylated unnatural amino acids. The provided data and experimental protocols are intended to empower researchers to conduct further investigations into the therapeutic potential of these compounds. While N-acetyl-L-leucine has shown promise in clinical settings, a systematic comparison with its structural analogs, including this compound, is crucial for identifying candidates with improved efficacy, safety, and pharmacokinetic profiles. Future studies should focus on generating robust, directly comparable datasets for these molecules to accelerate their development into novel therapeutics.

References

Validating the Incorporation of N-Acetyl-dl-norleucine in Synthetic Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of non-canonical amino acids (ncAAs) like N-Acetyl-dl-norleucine into synthetic peptides is a critical step in developing novel therapeutics with enhanced stability and bioactivity. This guide provides a comprehensive comparison of analytical techniques to validate the incorporation of this compound, supported by experimental protocols and data. We also explore alternative ncAAs and present a logical workflow for robust validation.

The N-acetylation of the N-terminus of a peptide is a common strategy to increase its metabolic stability by preventing degradation by aminopeptidases.[1] this compound, a non-proteinogenic amino acid, offers the dual benefits of N-terminal protection and the introduction of a unique side chain that can influence peptide conformation and function. However, the successful synthesis of such modified peptides requires rigorous validation to confirm the identity, purity, and precise incorporation of the ncAA.

Comparative Analysis of Validation Techniques

The validation of this compound incorporation relies on a combination of chromatographic and spectrometric techniques. Each method provides distinct information, and a multi-pronged approach is recommended for comprehensive characterization.

Validation Technique Principle Information Provided Advantages Limitations
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Purity of the peptide, retention time shift upon incorporation.High resolution, quantitative, well-established for peptide analysis.[2]Indirect confirmation of incorporation, retention time shifts can be influenced by other factors.[3]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Confirmation of molecular weight, sequence verification through fragmentation (MS/MS).High accuracy and sensitivity, definitive confirmation of incorporation and localization.[4]Can be challenging to differentiate isomers (e.g., leucine and isoleucine) without specialized techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Detailed structural information, confirmation of covalent bonds, and stereochemistry.Provides unambiguous structural data and can identify subtle conformational changes.[6]Lower sensitivity compared to MS, requires larger sample amounts, complex data analysis.[7]
Edman Degradation Sequential removal and identification of N-terminal amino acids.Direct sequencing of the peptide from the N-terminus.Well-established, provides direct sequence information.Not suitable for N-terminally acetylated peptides as the free N-terminal amino group required for the reaction is blocked.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent like HBTU/HOBt and a base such as DIPEA in DMF.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • N-Terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, couple this compound using the same coupling procedure.

  • Final Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by RP-HPLC.[8][9]

Validation by RP-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the purified peptide in mobile phase A.

  • Inject the sample onto the equilibrated column.

  • Elute the peptide using a linear gradient of mobile phase B (e.g., 5-95% over 30 minutes).

  • Monitor the absorbance at 214 nm or 280 nm.

  • The purity of the peptide is determined by the peak area of the main product relative to the total peak area. Successful incorporation of the hydrophobic this compound is expected to result in a noticeable increase in retention time compared to the non-acetylated peptide.[3][10]

Validation by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Introduce the purified peptide solution into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the N-acetylated peptide. A match within the instrument's mass accuracy confirms the successful incorporation.

  • For sequence confirmation, perform tandem MS (MS/MS) analysis. The fragmentation pattern should be consistent with the expected peptide sequence, including the N-terminal this compound residue.[4]

Quantitative Data Summary

While specific incorporation efficiency data for this compound is not extensively published, the efficiency of coupling N-acetylated amino acids in SPPS is generally high, often exceeding 95%, comparable to standard Fmoc-amino acids.[11] The following table provides a comparative overview based on typical performance.

Amino Acid Typical Coupling Efficiency (%) Key Considerations
This compound > 95%Racemic mixture may lead to diastereomers, potentially separable by HPLC.
N-Acetyl-l-leucine > 95%Stereochemically pure, avoids diastereomer formation.
Standard Fmoc-Amino Acids > 98%Well-established coupling protocols.
Norleucine (as Fmoc-Nle-OH) > 98%Requires subsequent N-terminal acetylation step if desired.

Alternatives to this compound

Several other ncAAs can be used to enhance peptide stability. The choice of alternative depends on the specific requirements of the study.

Alternative ncAA Primary Advantage Potential Drawbacks
N-Acetyl-l-leucine Stereochemically defined, avoids diastereomers.May have different conformational effects compared to norleucine.
Pyroglutamic Acid (pGlu) N-terminal cyclized structure provides excellent stability.Can be difficult to incorporate synthetically.
D-amino acids Increased resistance to proteolysis.Can alter peptide conformation and biological activity.
PEGylated amino acids Increased solubility and half-life.Can be sterically bulky and affect receptor binding.

Visualizing the Workflow and Logic

To ensure a systematic and robust validation process, the following workflow is recommended.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial Analysis cluster_validation Validation synthesis Solid-Phase Peptide Synthesis (incorporating this compound) cleavage Cleavage & Deprotection synthesis->cleavage crude_peptide Crude Peptide cleavage->crude_peptide Crude Product hplc_purification RP-HPLC Purification crude_peptide->hplc_purification purified_peptide Purified Peptide hplc_purification->purified_peptide Purified Fractions ms_analysis Mass Spectrometry (Molecular Weight & Sequencing) purified_peptide->ms_analysis hplc_analysis Analytical RP-HPLC (Purity & Retention Time) purified_peptide->hplc_analysis nmr_analysis NMR Spectroscopy (Structural Confirmation) purified_peptide->nmr_analysis final_validation Validated Peptide ms_analysis->final_validation Confirmed Identity hplc_analysis->final_validation Confirmed Purity nmr_analysis->final_validation Confirmed Structure

Figure 1. Experimental workflow for the synthesis and validation of peptides containing this compound.

The decision to incorporate this compound and the subsequent validation process should be guided by a clear understanding of the desired properties of the final peptide and the capabilities of the available analytical instrumentation.

logical_relationship start Need for Enhanced Peptide Stability? incorporate_naa Incorporate Non-Canonical Amino Acid start->incorporate_naa n_acetylation N-Terminal Acetylation with This compound incorporate_naa->n_acetylation other_modifications Other Modifications (D-amino acids, PEGylation, etc.) incorporate_naa->other_modifications synthesis Synthesize Peptide n_acetylation->synthesis validation Validate Incorporation synthesis->validation hplc RP-HPLC validation->hplc Purity ms Mass Spectrometry validation->ms Identity nmr NMR Spectroscopy validation->nmr Structure successful Successful Incorporation hplc->successful failed Incorporation Failed hplc->failed ms->successful ms->failed nmr->successful nmr->failed optimize Optimize Synthesis/Purification failed->optimize optimize->synthesis

Figure 2. Logical relationship for the decision-making and validation process of this compound incorporation.

By following a structured approach that combines synthesis, purification, and multi-faceted validation, researchers can confidently produce peptides with this compound and unlock their potential for various applications in drug discovery and biomedical research.

References

A Comparative Guide to the Pharmacokinetics of N-Acetyl-dl-norleucine and Its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of chiral drugs can be significantly influenced by the pharmacokinetic behavior of their individual enantiomers. This guide provides an objective comparison of the pharmacokinetic profiles of the racemic mixture N-Acetyl-dl-norleucine and its constituent enantiomers, N-Acetyl-l-norleucine and N-Acetyl-d-norleucine. The data presented herein is derived from key experimental studies to support informed decisions in drug development and research.

Key Pharmacokinetic Differences

Significant and unexpected differences have been observed in the pharmacokinetics of the enantiomers of N-acetyl-leucine, a close structural analog of N-acetyl-norleucine, which can provide valuable insights. When administered as a racemic mixture (N-acetyl-DL-leucine) to mice, the D-enantiomer exhibits a substantially higher maximum plasma concentration (Cmax) and overall exposure (area under the curve; AUC) compared to the L-enantiomer.[1][2] Conversely, when the purified L-enantiomer is administered alone, its Cmax and AUC are notably higher than when given as part of the racemic mixture, even when accounting for the dose.[1][2]

These disparities are thought to arise from two primary mechanisms: the inhibition of the L-enantiomer's intestinal absorption by the D-enantiomer and a more pronounced first-pass metabolism of the L-enantiomer, likely through deacetylation.[1][2][3] Interestingly, the elimination half-lives of the two enantiomers are similar.[2][3][4] In tissues such as the brain and muscle, N-acetyl-L-leucine concentrations are lower than those of N-acetyl-D-leucine, which suggests a rapid conversion of the L-enantiomer into L-leucine for subsequent metabolic use.[1][2][3]

These stereoselective pharmacokinetics have important clinical implications. Chronic administration of the racemic mixture could lead to an accumulation of the D-enantiomer, the effects of which are not fully understood.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for the N-acetyl-leucine enantiomers in mice following oral administration of either the racemic mixture or the purified L-enantiomer at a dose of 100 mg/kg.

ParameterN-Acetyl-dl-leucine AdministrationN-Acetyl-l-leucine Administration
N-Acetyl-d-leucine N-Acetyl-l-leucine
Cmax (ng/mL) 86,1003,410
AUC0-last (h*ng/mL) 57,8002,560
T½ (h) 0.310.25
Tmax (h) <0.25<0.25

Data sourced from Churchill et al. (2019, 2020).[5][6]

Experimental Protocols

The pharmacokinetic data presented above was obtained through a standardized experimental protocol.

Animal Model: Male BALB/c mice were used for the study.[6]

Drug Administration: The compounds were administered orally via gavage at a dose of 100 mg/kg (10 mL/kg).[6]

Sample Collection: Blood samples were collected via the saphenous vein at predetermined time points ranging from 0.25 to 8 hours post-administration.[1][3][4] Plasma was separated by centrifugation.[6] Tissue samples (brain and skeletal muscle) were also collected at specific time points.[5]

Sample Analysis: The concentrations of the N-acetyl-leucine enantiomers in plasma and tissue homogenates were quantified using a validated liquid chromatography/mass spectrometry (LC/MS) method.[1][3][4]

Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer was analyzed using a noncompartmental model to determine the key pharmacokinetic parameters, including Cmax, Tmax, elimination rate constant (ke), T½, and AUC.[1][3][4][5]

Visualizing the Experimental Workflow and Proposed Mechanisms

To better illustrate the processes described, the following diagrams are provided.

experimental_workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis admin Oral Gavage (100 mg/kg) to Male BALB/c Mice blood Blood Sampling (0.25 - 8 hours) admin->blood tissue Tissue Collection (Brain & Muscle) admin->tissue plasma Plasma Separation blood->plasma analysis LC/MS Quantification tissue->analysis plasma->analysis pk_model Noncompartmental Pharmacokinetic Modeling analysis->pk_model proposed_mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte racemate This compound (Racemic Mixture) transporter Intestinal Carrier (e.g., MCT1) racemate->transporter Absorption d_enantiomer_inhibit D-Enantiomer metabolism First-Pass Metabolism (Deacetylation) transporter->metabolism L-enantiomer d_enantiomer_portal Higher Concentration of D-Enantiomer transporter->d_enantiomer_portal D-enantiomer l_enantiomer_portal Lower Concentration of L-Enantiomer metabolism->l_enantiomer_portal d_enantiomer_inhibit->transporter Inhibits L-enantiomer uptake

References

N-Acetyl-dl-norleucine Containing Peptides: A Comparative Guide to Enhanced Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics, achieving robust enzymatic stability is a critical determinant of in vivo efficacy. Unmodified peptides are often susceptible to rapid degradation by proteases, leading to a short circulating half-life and diminished therapeutic potential. Chemical modifications, such as N-terminal acetylation and the incorporation of non-proteinogenic amino acids like norleucine, are key strategies to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing N-Acetyl-dl-norleucine, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Enhanced Stability Through N-Terminal Acetylation

N-terminal acetylation is a widely employed strategy to block the action of exopeptidases, particularly aminopeptidases, which cleave amino acids from the N-terminus of peptides. By acetylating the N-terminal amine group, the peptide is no longer a substrate for these enzymes, leading to a significant increase in its stability in biological fluids.

A study on the proteolytic stability of self-assembling peptides in human plasma demonstrated a substantial increase in the half-life of N-acetylated peptides compared to their non-acetylated counterparts. The stability of anionic peptides, in particular, was significantly enhanced through N-acetylation.

Peptide ModificationSequenceHalf-life (t½) in human plasma (hours)
Non-acetylated Anionic Peptide (PD)FFPLGLAGDD< 0.5
N-acetylated Anionic Peptide (Ac-PD) Ac-FFPLGLAGDD 20.7
Non-acetylated Anionic Peptide (AD)FFALGLAGDD< 0.5
N-acetylated Anionic Peptide (Ac-AD) Ac-FFALGLAGDD 8.64
Non-acetylated Cationic Peptide (PK)FFPLGLAGKK< 0.5
N-acetylated Cationic Peptide (Ac-PK)Ac-FFPLGLAGKK< 0.5
Non-acetylated Cationic Peptide (AK)FFALGLAGKK< 0.5
N-acetylated Cationic Peptide (Ac-AK)Ac-FFALGLAGKK< 0.5

Table 1: Comparison of the half-life of N-acetylated and non-acetylated peptides in human plasma. Data sourced from a study on the proteolytic stability of self-assembling peptides.

The data clearly indicates that N-terminal acetylation can dramatically increase the plasma half-life of certain peptides, with the effect being particularly pronounced for anionic sequences. This is thought to be due to reduced electrostatic interactions with proteases.

The Role of Norleucine in Peptide Stability

Norleucine (Nle) is an isomer of leucine and a non-proteinogenic amino acid that can be incorporated into peptide sequences to enhance their stability. Its unbranched, hydrophobic side chain can influence peptide conformation and interaction with proteases.

The substitution of natural amino acids with norleucine is a strategy to improve peptide stability for several reasons:

  • Resistance to Proteolysis: The unique structure of norleucine can hinder recognition by specific proteases that target natural amino acid residues, thereby slowing down enzymatic degradation.

  • Replacement for Methionine: Norleucine is often used as a substitute for methionine to prevent oxidation of the sulfur-containing side chain, which can be a significant pathway of peptide degradation and loss of activity.

  • Modification of Conformation: The incorporation of norleucine can alter the peptide's secondary structure, potentially making cleavage sites less accessible to proteases.

Experimental Protocols

Accurate assessment of enzymatic stability is crucial for the development of peptide-based drugs. Below is a detailed protocol for an in vitro plasma stability assay.

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a peptide in plasma to estimate its half-life.

Materials:

  • Test peptide (e.g., containing this compound)

  • Control peptide (e.g., non-acetylated and/or norleucine-free analogue)

  • Human or animal plasma (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile with 1% formic acid)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Peptide Preparation:

    • Synthesize or procure high-purity (>95%) peptides.

    • Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL. Store at -80°C.

  • Plasma Preparation:

    • If using fresh plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Use the plasma immediately or store it at -80°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Mix the peptide stock solution with the plasma to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 120 µL) of the peptide-plasma mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and up to 72 hours for highly stable peptides).

  • Reaction Quenching and Protein Precipitation:

    • Immediately add a volume of quenching solution (e.g., 20 µL of 10% TCA) to each aliquot to stop enzymatic activity and precipitate plasma proteins[1].

    • Vortex the samples and incubate on ice for at least 10 minutes.

    • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins[1].

  • Analysis:

    • Carefully collect the supernatant containing the intact peptide.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the remaining peptide at each time point.

    • For HPLC analysis, monitor the absorbance at 214 nm or 280 nm.

    • For LC-MS analysis, monitor the parent ion mass of the peptide.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

Experimental Workflow Diagram

EnzymaticStabilityWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions (Test & Control) Incubate Incubate Peptide with Plasma at 37°C Peptide_Stock->Incubate Plasma Prepare Plasma Plasma->Incubate Sample Collect Aliquots at Different Time Points Incubate->Sample Quench Quench Reaction & Precipitate Proteins Sample->Quench Centrifuge Centrifuge to Separate Supernatant Quench->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS Centrifuge->Analyze Quantify Quantify Remaining Peptide Analyze->Quantify Calculate Calculate Half-life (t½) Quantify->Calculate

Caption: Workflow for the in vitro plasma stability assay of peptides.

References

Cross-Validation of Analytical Methods for the Quantification of N-Acetyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of N-Acetyl-dl-norleucine is essential for its application in various research fields, including pharmaceutical development, biochemical research, and nutritional science.[1] As a modified amino acid, its analysis requires sensitive and specific methodologies to ensure reliable results. This guide provides a comparative overview of common analytical techniques that can be adapted for the quantification of this compound, supported by experimental protocols derived from similar compounds.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes and compares key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of N-acetylated amino acids.

Parameter HPLC with UV/Fluorescence Detection Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection via UV absorbance or fluorescence after derivatization.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection.Separation based on polarity, followed by highly specific and sensitive mass-based detection.
Sample Type Biological fluids, pharmaceutical formulations.Urine, biological extracts.Plasma, tissues, and other complex biological matrices.[2][3][4][5]
Derivatization Often required (pre- or post-column) to enhance detection (e.g., OPA, FMOC).[6][7]Mandatory to increase volatility (e.g., silylation, esterification).[8]Generally not required, but can be used to improve chromatography.
Sensitivity Moderate to high, depending on the detector and derivatizing agent.High, especially in Selected Ion Monitoring (SIM) mode.Very high, often in the ng/mL to pg/mL range.[2][3]
Specificity Can be limited by co-eluting substances.High, based on both retention time and mass fragmentation patterns.[9]Very high, due to the selection of specific precursor and product ions (MRM).
Throughput Can be high with modern UHPLC systems.[10]Generally lower due to longer run times and sample preparation.High, with fast gradient elution.[11]
Advantages Widely available, robust.High resolving power, extensive spectral libraries.High sensitivity and specificity, suitable for complex matrices.
Disadvantages Lower specificity than MS methods, derivatization can be complex.[12]Destructive, requires volatile analytes, derivatization is essential.Higher instrument cost and complexity.

Detailed Experimental Protocols

The following are detailed methodologies for LC-MS/MS and GC-MS, which can be adapted for the quantification of this compound.

Protocol 1: Chiral LC-MS/MS Quantification in Plasma

This protocol is adapted from a method for the quantification of N-acetyl-leucine enantiomers and is suitable for the stereospecific analysis of this compound.[13]

1. Sample Preparation:

  • To 50 µL of plasma, add 100 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (e.g., an isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: A chiral column capable of separating the D- and L-enantiomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient tailored to resolve the enantiomers of this compound.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

Protocol 2: GC-MS Quantification in Biological Extracts

This protocol is based on established methods for the analysis of N-acetylated amino acids in biological samples.[9]

1. Sample Preparation and Derivatization:

  • Lyophilize the aqueous sample to dryness.

  • Esterification: Add 100 µL of 3 M HCl in n-butanol and heat at 60°C for 30 minutes to form butyl esters. Evaporate the reagent under a stream of nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 20 µL of trifluoroacetic anhydride (TFAA) and heat at 100°C for 10 minutes. Evaporate the reagents to dryness.

  • Reconstitute the sample in an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature of 70°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Workflow and Data Analysis Visualization

The following diagrams illustrate a typical experimental workflow for the quantification of this compound and the logical relationship in method validation.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction / Protein Precipitation InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MassSpec Mass Spectrometric Detection Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification Method_Validation cluster_Performance Performance Characteristics MethodValidation Method Validation Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Sensitivity (LOD/LOQ) Sensitivity (LOD/LOQ) MethodValidation->Sensitivity (LOD/LOQ) Specificity Specificity MethodValidation->Specificity Stability Stability MethodValidation->Stability

References

A Comparative Guide to the In Vitro and In Vivo Effects of N-Acetyl-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on N-Acetyl-dl-norleucine: Initial investigation into the biological effects of this compound reveals a significant gap in publicly available research. Currently, literature primarily describes this compound and its enantiomers as versatile amino acid derivatives used in biochemical research and pharmaceutical development.[1][2] Its primary applications include:

  • Peptide Synthesis: Serving as a building block in the synthesis of peptides and peptide-based drugs, where the acetyl group protects the N-terminus.[1]

  • Biochemical Research: Use in studies of protein synthesis, protein interactions, and enzyme mechanisms.[1][2]

  • Nutritional Science: Exploration for its potential inclusion in dietary supplements aimed at enhancing muscle recovery.[1]

Due to the lack of published in vitro and in vivo experimental data on this compound, a direct comparison of its biological effects is not feasible at this time.

This guide will therefore focus on the closely related and extensively studied compound, N-Acetyl-dl-leucine , for which a substantial body of comparative in vitro and in vivo data exists. This analysis will serve as a valuable resource for researchers by highlighting the critical differences observed between cell-based assays and whole-organism studies, the distinct roles of its enantiomers, and its proposed mechanisms of action.

N-Acetyl-dl-leucine: A Tale of Two Enantiomers

N-Acetyl-dl-leucine is a racemic mixture of two stereoisomers: N-Acetyl-l-leucine (NALL) and N-Acetyl-d-leucine. A significant body of evidence from both laboratory and animal studies indicates that the therapeutic effects of the mixture are almost exclusively attributable to the L-enantiomer.[3][4][5] The D-enantiomer is often found to be inactive or significantly less potent.[4][5]

Quantitative Data Summary: In Vitro vs. In Vivo Effects

The following tables summarize key quantitative findings from various studies, highlighting the differential activities of the enantiomers and the pharmacokinetic disparities between in vitro and in vivo models.

Table 1: In Vitro Efficacy of N-Acetyl-leucine Enantiomers

Assay Cell Model Compound Concentration Effect Reference
Lysosomal Volume ReductionNPC1-/- CHO CellsN-Acetyl-l-leucine1 mMSignificant reduction in relative lysosomal volume (p < 0.001)[5]
N-Acetyl-dl-leucine1 mMSignificant reduction in relative lysosomal volume (p < 0.01)[5]
N-Acetyl-d-leucine1 mMNo significant reduction[5]
Lysosomal Volume ReductionNPC Patient FibroblastsN-Acetyl-l-leucine1 mMMost effective at reducing relative lysosomal volume (p < 0.001)[5]
N-Acetyl-dl-leucine1 mMSignificant reduction (p < 0.01)[5]
N-Acetyl-d-leucine1 mMNo significant reduction[5]
Neuronal Membrane PotentialGuinea Pig Vestibular NeuronsN-Acetyl-dl-leucineNot SpecifiedNormalizes membrane potential of hyper- and depolarized neurons[6]

Table 2: In Vivo Pharmacokinetics in Mice (Oral Administration of 100 mg/kg)

Administered Compound Measured Enantiomer Cmax (ng/mL) AUC (ng*h/mL) T½ (h) Reference
N-Acetyl-dl-leucine (Racemate)N-Acetyl-l-leucine1,600 ± 3002,700 ± 5001.1 ± 0.1[3][7]
N-Acetyl-d-leucine10,000 ± 1,50028,000 ± 4,0001.2 ± 0.1[3][7]
N-Acetyl-l-leucine (Purified)N-Acetyl-l-leucine5,600 ± 1,00010,000 ± 1,5001.1 ± 0.1[3][7]

Data are presented as mean ± standard error of the mean.

Key Observation: A stark contrast is observed in the pharmacokinetics of the enantiomers in vivo. When the racemic mixture is administered, the plasma concentration and total exposure (AUC) of the D-enantiomer are substantially higher than the L-enantiomer.[3][8] This is attributed to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and the rapid first-pass metabolism of the L-enantiomer.[3][8] This critical in vivo finding would not be predicted from in vitro studies alone.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of N-Acetyl-l-leucine

N-Acetyl-l-leucine (NALL) is believed to exert its neuroprotective effects through multiple pathways. One key hypothesis involves the modulation of cellular metabolism and clearance pathways. Acetylation of leucine alters its cellular uptake from the amino acid transporter LAT1 to the monocarboxylate transporter MCT1.[9] Inside the cell, NALL is deacetylated to L-leucine. Its proposed mechanisms include improving mitochondrial energy metabolism and enhancing autophagy, a cellular process for clearing damaged components, potentially via inhibition of the mTORC1 pathway.[10][11][12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion NALL_ext N-Acetyl-l-leucine (Extracellular) MCT1 MCT1 Transporter NALL_ext->MCT1 NALL_int N-Acetyl-l-leucine (Intracellular) MCT1->NALL_int Deacetylase Deacetylase NALL_int->Deacetylase mTORC1 mTORC1 Pathway NALL_int->mTORC1 Inhibits (?) L_Leucine L-Leucine Deacetylase->L_Leucine Energy Improved Energy Metabolism (ATP) L_Leucine->Energy Promotes Autophagy Autophagy (Cellular Clearance) mTORC1->Autophagy Inhibits Neuroprotection Neuroprotective Effects Autophagy->Neuroprotection Energy->Neuroprotection

Caption: Proposed mechanism of N-Acetyl-l-leucine (NALL).

General Experimental Workflow: TBI Mouse Model

Studying the neuroprotective effects of N-Acetyl-l-leucine in vivo often involves animal models of neurological injury, such as Traumatic Brain Injury (TBI). The workflow integrates surgical procedures, treatment administration, and behavioral and histological analysis.

G Start Animal Acclimation (Adult Male Mice) Surgery Induce TBI (Controlled Cortical Impact) or Sham Surgery Start->Surgery Grouping Random Assignment to Treatment Groups Surgery->Grouping Treatment_Vehicle Vehicle Control (e.g., Standard Diet/Gavage) Grouping->Treatment_Vehicle Control Treatment_NALL NALL Treatment (e.g., 100 mg/kg/day) Grouping->Treatment_NALL NALL Behavioral Behavioral Testing (Motor & Cognitive Function) Treatment_Vehicle->Behavioral Treatment_NALL->Behavioral Endpoint Tissue Collection (Endpoint: e.g., Day 28) Behavioral->Endpoint Analysis Histological & Biochemical Analysis (Lesion Volume, Cell Death, Neuroinflammation) Endpoint->Analysis

Caption: Workflow for NALL efficacy in a TBI mouse model.

Detailed Experimental Protocols

In Vitro Lysosomal Volume Measurement

This protocol is adapted from studies assessing the cellular effects of N-Acetyl-leucine in lysosomal storage disorders.[5]

  • Cell Lines: Npc1-/- Chinese Hamster Ovary (CHO) cells or human fibroblasts derived from Niemann-Pick Type C (NPC) patients.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with N-Acetyl-l-leucine, N-Acetyl-d-leucine, or N-Acetyl-dl-leucine (e.g., at a concentration of 1 mM) in culture medium for a specified duration (e.g., 24-72 hours).

  • Staining: Following treatment, the medium is replaced with a medium containing LysoTracker dye (a fluorescent probe that accumulates in acidic organelles like lysosomes) and incubated (e.g., 30 minutes at 37°C).

  • Imaging and Analysis: Cells are washed and imaged using a high-content imaging system or fluorescence microscope. Image analysis software is used to quantify the total fluorescence intensity or the volume of fluorescent puncta per cell, which serves as a measure of the relative lysosomal volume.

  • Statistical Analysis: Data from treated groups are compared to an untreated control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

In Vivo Pharmacokinetic Analysis in Mice

This protocol is based on studies characterizing the pharmacokinetics of N-Acetyl-leucine enantiomers.[3][7][8]

  • Animal Model: Male C57BL/6 mice.

  • Compound Administration: Mice are administered a single oral dose (p.o.) of either N-Acetyl-dl-leucine (racemate) or purified N-Acetyl-l-leucine, typically at 100 mg/kg.

  • Sample Collection: At predetermined time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), blood is collected via cardiac puncture or tail vein sampling into tubes containing an anticoagulant. Plasma is separated by centrifugation. Brain and muscle tissues can also be collected.

  • Sample Analysis: Plasma and tissue homogenate concentrations of N-Acetyl-l-leucine and N-Acetyl-d-leucine are quantified using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method allows for the separation and independent quantification of the two enantiomers.

  • Pharmacokinetic Calculations: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters calculated include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (T½).

Conclusion

The case of N-Acetyl-dl-leucine provides a compelling example for researchers in drug development. In vitro studies were crucial in identifying N-Acetyl-l-leucine as the active enantiomer by demonstrating its superior efficacy in cellular models of disease.[5] However, in vivo studies revealed unexpected and complex pharmacokinetic interactions between the enantiomers, where the D-form significantly hampers the absorption of the active L-form.[3] This highlights the indispensability of whole-organism models to understand absorption, distribution, metabolism, and excretion (ADME) properties that govern a drug's ultimate therapeutic potential. The collective evidence strongly supports the development of the purified N-Acetyl-l-leucine enantiomer over the racemic mixture for clinical applications.[3]

References

Benchmarking N-Acetyl-dl-norleucine: A Comparative Analysis of Neurotropic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective neurotropic compounds to combat neurodegenerative diseases and enhance cognitive function is a cornerstone of modern neuroscience research. This guide provides a comparative analysis of N-Acetyl-dl-norleucine against a selection of established neurotropic agents: Piracetam, Citicoline, and N-Acetyl-L-cysteine (NAC).

It is critical to note that while this compound is available as a chemical entity, there is a significant lack of publicly available experimental data on its specific neurotropic and neuroprotective effects.[1] Therefore, this guide will draw upon data from its close structural analog, N-Acetyl-L-leucine (NALL), the pharmacologically active L-enantiomer of N-Acetyl-dl-leucine.[2][3] NALL has demonstrated therapeutic potential in various neurological conditions.[4][5][6][7][8][9][10][11][12][13][14] This comparison will proceed with the strong caveat that the data for NALL serves as a proxy, and direct experimental validation of this compound's neurotropic profile is required.

The benchmark compounds—Piracetam, Citicoline, and NAC—have been selected based on their distinct yet sometimes overlapping mechanisms of action, providing a broad context for evaluating potential neurotropic agents.

Comparative Data of Neurotropic Compounds

The following tables summarize the key characteristics and experimental data for N-Acetyl-L-leucine (as a proxy for the active enantiomer in this compound) and the selected benchmark neurotropic compounds.

Table 1: General Properties and Primary Mechanisms of Action

CompoundClassPrimary Proposed Mechanisms of Action
N-Acetyl-L-leucine (NALL) N-Acetylated Amino AcidNormalizes neuronal membrane potential; Reduces neuroinflammation; Restores autophagy flux; Improves glucose and antioxidant metabolism.[4][5][6][7][15]
Piracetam RacetamModulates neurotransmitter receptors (ACh, NMDA); Increases cell membrane fluidity; Enhances cerebral blood flow and oxygen utilization.[16]
Citicoline (CDP-Choline) NucleotidePrecursor to phosphatidylcholine and acetylcholine; Stabilizes cell membranes; Reduces free radical generation; Attenuates glutamate excitotoxicity.
N-Acetyl-L-cysteine (NAC) Thiol CompoundPrecursor to glutathione (GSH); Scavenges reactive oxygen species (ROS); Modulates glutamatergic and inflammatory pathways.[17]

Table 2: Preclinical Neuroprotective and Cognitive Enhancement Data

CompoundAnimal Model/Cell LineKey FindingsReference
N-Acetyl-L-leucine (NALL) Traumatic Brain Injury (mouse)Improved motor and cognitive outcomes; Attenuated cortical cell death and neuroinflammation.[4][7][Hegdekar et al., 2021]
Parkinson's Disease (mouse)Alleviated motor impairments and dopaminergic neuronal deficits.[9][Su et al., 2023]
Piracetam Aged ratsImproved active avoidance learning; Increased membrane fluidity and NMDA/muscarinic receptor densities.[18][Scheuer et al., 1999]
Scopolamine-induced amnesia (rat)Reversed working memory impairment.[19][Lobay et al., 1998]
Citicoline Hypoxic-ischemic brain injury (neonatal rabbit)Reduced neuronal destruction and brain edema.[20][Gündoğan et al., 2016]
N-Acetyl-L-cysteine (NAC) Prenatal stress (rat pups)Ameliorated learning and memory deficits.[21][Shetty et al., 2021]
Rotenone-induced toxicity (hESC-derived mDA neurons)Increased survival of dopaminergic neurons.[22][Monti et al., 2016]

Table 3: Clinical Evidence Overview

CompoundClinical IndicationSummary of Clinical FindingsReference
N-Acetyl-L-leucine (NALL) Niemann-Pick Disease Type CDemonstrated a disease-modifying, neuroprotective effect with significant reduction in disease progression.[10][Patterson et al., 2025]
Piracetam Cognitive impairment/DementiaMeta-analysis showed improvement in clinical assessment in older adults with cognitive impairment, but evidence is mixed and many studies are of low quality.[12][23][Flicker & Grimley, 2001]
Citicoline Ischemic StrokeA meta-analysis of four clinical trials showed a significant improvement in the proportion of patients with complete recovery after 12 weeks.[3][Dávalos et al., 2002]
Post-cardiac arrest in childrenImproved Glasgow Coma Score and modified Rankin Scale scores; Reduced seizure frequency and duration.[24][El-Sabbagh et al., 2021]
N-Acetyl-L-cysteine (NAC) Parkinson's DiseasePreliminary clinical data showed increased dopamine transporter binding and improved UPDRS scores.[22][Monti et al., 2016]
Neurological DisordersNumerous clinical trials are ongoing or have been completed for various neurological and psychiatric conditions, though more robust evidence is needed for many indications.[17][Tardiolo et al., 2018]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for evaluating neurotropic compounds.

neurotropic_pathways cluster_nall N-Acetyl-L-leucine (NALL) cluster_piracetam Piracetam cluster_citicoline Citicoline cluster_nac N-Acetyl-L-cysteine (NAC) nall NALL inflammation Neuroinflammation (e.g., ↓ Cytokines) nall->inflammation autophagy Autophagy Flux (Restoration) nall->autophagy metabolism Glucose & Antioxidant Metabolism nall->metabolism piracetam Piracetam membrane ↑ Membrane Fluidity piracetam->membrane ach_receptors ↑ ACh Receptor Density piracetam->ach_receptors nmda_receptors ↑ NMDA Receptor Density piracetam->nmda_receptors citicoline Citicoline phosphatidylcholine ↑ Phosphatidylcholine Synthesis citicoline->phosphatidylcholine acetylcholine ↑ Acetylcholine Synthesis citicoline->acetylcholine membrane_stability Membrane Stabilization phosphatidylcholine->membrane_stability nac NAC gsh ↑ Glutathione (GSH) Synthesis nac->gsh nf_kb ↓ NF-κB Activation nac->nf_kb ros ↓ Reactive Oxygen Species (ROS) gsh->ros

Caption: Proposed primary signaling pathways of select neurotropic compounds.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) neurotoxicity_model Induce Neurotoxicity (e.g., H2O2, Aβ peptide, Rotenone) cell_culture->neurotoxicity_model treatment Treatment with Neurotropic Compound neurotoxicity_model->treatment viability_assay Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay molecular_analysis Molecular Analysis (e.g., Western Blot for signaling proteins, ELISA for cytokines) viability_assay->molecular_analysis end Data Analysis & Conclusion molecular_analysis->end animal_model Animal Model of Neurological Disorder (e.g., TBI, Stroke, Alzheimer's) compound_admin Compound Administration animal_model->compound_admin behavioral_tests Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) compound_admin->behavioral_tests histology Post-mortem Histological Analysis (e.g., Immunohistochemistry) behavioral_tests->histology histology->end start Hypothesis cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: A generalized experimental workflow for evaluating neurotropic compounds.

Detailed Experimental Protocols

Morris Water Maze for Spatial Learning and Memory Assessment

Objective: To assess hippocampal-dependent spatial learning and memory in rodents.

Apparatus:

  • A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path and latency to find the platform.

  • Distinct visual cues placed around the room.

Procedure:

  • Acquisition Phase (e.g., 5 days, 4 trials/day):

    • The animal is released into the pool from one of four randomized starting positions.

    • The animal is allowed to swim and locate the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds.

    • The latency to find the platform and the swim path are recorded for each trial.

  • Probe Trial (e.g., Day 6):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

Passive Avoidance Test for Fear-Motivated Learning and Memory

Objective: To assess long-term memory based on negative reinforcement.

Apparatus:

  • A two-compartment box with a light and a dark chamber, connected by a guillotine door.

  • The floor of the dark chamber is equipped with a grid capable of delivering a mild electric foot shock.

Procedure:

  • Training/Acquisition Trial:

    • The animal is placed in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a brief, mild foot shock is delivered.

    • The animal is then returned to its home cage.

  • Retention Trial (e.g., 24 hours later):

    • The animal is again placed in the light compartment.

    • The latency to enter the dark compartment is recorded.

    • A longer latency to enter the dark compartment is indicative of memory retention of the aversive stimulus.

Western Blot for Protein Expression Analysis

Objective: To detect and quantify the expression of specific proteins in cell or tissue lysates, often to assess the modulation of signaling pathways.

Procedure:

  • Sample Preparation:

    • Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins.

    • Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis (SDS-PAGE):

    • Protein samples are denatured and loaded onto a polyacrylamide gel.

    • An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking:

    • The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • The membrane is incubated with a primary antibody specific to the target protein.

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection:

    • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

    • The light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the target protein. The intensity of the bands can be quantified to determine relative protein expression levels.

Conclusion

While this compound remains an understudied compound in the context of neurotropic activity, the available data on its structural analog, N-Acetyl-L-leucine, suggests a promising profile characterized by neuroprotective and anti-inflammatory effects. The mechanisms of NALL, including the restoration of autophagy and modulation of cellular metabolism, present intriguing avenues for therapeutic intervention in neurological disorders.

In comparison, Piracetam, Citicoline, and N-Acetyl-L-cysteine are well-characterized compounds with established, albeit distinct, mechanisms of action and a larger body of preclinical and clinical evidence. Piracetam primarily acts by modulating neurotransmitter systems and enhancing neuronal membrane fluidity. Citicoline serves as a crucial precursor for neuronal membrane synthesis and acetylcholine production. NAC exerts its effects predominantly through its potent antioxidant and anti-inflammatory properties.

A notable finding from the literature is the potential for norleucine to mitigate the neurotoxicity of Amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[25] This suggests a plausible, yet unconfirmed, neuroprotective mechanism for this compound that warrants further investigation.

Future research should focus on elucidating the specific neuropharmacological profile of this compound through rigorous in vitro and in vivo studies. Direct comparative experiments employing the standardized protocols outlined in this guide will be essential to accurately benchmark its efficacy and mechanisms against established neurotropic agents and to validate the promising, yet indirect, evidence from its structural analogs. Such research will be pivotal in determining the potential of this compound as a novel therapeutic candidate for cognitive enhancement and the treatment of neurodegenerative diseases.

References

N-Acetyl-dl-norleucine Substitution: A Comparative Guide to its Structural Impact on Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of natural amino acids with non-proteinogenic counterparts is a cornerstone of modern peptide drug design. This guide provides an objective comparison of the structural and functional implications of substituting a natural amino acid with N-Acetyl-dl-norleucine in a peptide backbone. The inclusion of this synthetic amino acid can significantly influence a peptide's conformational stability, proteolytic resistance, and overall bioactivity. This analysis is supported by experimental data from key biophysical techniques.

Impact on Peptide Structure and Stability: A Comparative Analysis

The substitution of a natural amino acid with this compound can induce significant changes in the secondary structure and thermal stability of a peptide. Norleucine, being an isomer of leucine, possesses a linear n-butyl side chain which can lead to altered hydrophobic interactions within the peptide structure.

A study examining the effects of substituting isoleucine with norleucine in a lanthanide-binding coiled-coil polypeptide provides direct comparative data on this subject.[1] The results indicate that the norleucine substitution enhances the thermodynamic stability of the peptide complex.[1]

ParameterOriginal Peptide (Isoleucine)Norleucine-Substituted Peptide
Secondary Structure Trimeric coiled-coilTrimeric coiled-coil
Thermal Stability (Tm) Lower thermal stabilityGreater thermal stability
Complex Formation Micromolar range dissociation constantMore favorable complex formation

Data summarized from a study on a lanthanide-binding coiled-coil polypeptide where isoleucine was substituted with norleucine.[1]

The N-acetylation of the N-terminus further modifies the peptide's properties by neutralizing the positive charge, which can enhance membrane permeability and increase resistance to aminopeptidases, thereby extending the peptide's half-life.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the structural and stability changes resulting from this compound substitution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a fundamental technique used to assess the secondary structure of peptides.[2]

Objective: To determine and compare the secondary structure content (e.g., α-helix, β-sheet, random coil) of the original and the this compound substituted peptides.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

    • Determine the precise concentration of the peptide solution using a reliable method, such as amino acid analysis.

    • Prepare a final peptide solution with a concentration typically in the range of 50-200 µM.

  • Instrumentation and Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire a spectrum of the buffer blank in a 1 mm path length quartz cuvette over the wavelength range of 190-260 nm.

    • Acquire the CD spectrum of the peptide solution under the same conditions.

    • Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (CD signal in mdeg) / (10 * c * n * l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.

    • Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software. Characteristic CD spectra show a double minimum at ~208 and ~222 nm for α-helices and a single minimum around 218 nm for β-sheets.

Thermal Denaturation Monitored by CD

Objective: To assess the thermal stability of the peptides by determining their melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.

Methodology:

  • Sample Preparation: Prepare peptide samples as for standard CD spectroscopy.

  • Instrumentation and Data Acquisition:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Monitor the CD signal at a fixed wavelength characteristic of the peptide's folded state (e.g., 222 nm for an α-helical peptide).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) over a relevant temperature range (e.g., 20°C to 95°C).

    • Record the CD signal at each temperature point.

  • Data Analysis:

    • Plot the mean residue ellipticity as a function of temperature.

    • The resulting curve will show a transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the midpoint of this transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution.

Objective: To determine the solution structure of the peptides and identify specific conformational changes upon this compound substitution.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 0.5-2 mM.

    • Adjust the pH to the desired value.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, such as:

      • 1D ¹H NMR: For a general overview of the sample's integrity and folding.

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., NMRPipe).

    • Assign the resonances to specific protons in the peptide sequence.

    • Use the distance restraints from the NOESY spectra to calculate the 3D structure of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized peptides.

Objective: To verify the successful synthesis and purity of the original and modified peptides.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Instrumentation and Data Acquisition:

    • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum of the peptide.

  • Data Analysis:

    • Compare the observed molecular weight with the calculated theoretical mass to confirm the identity of the peptide.

    • Tandem MS (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.

Visualizing the Impact: Diagrams

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be modulated by a peptide therapeutic.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Structural & Stability Analysis cluster_comparison Comparative Analysis Original_Peptide Original Peptide Synthesis CD Circular Dichroism (CD) - Secondary Structure Original_Peptide->CD Thermal_Denaturation Thermal Denaturation (CD) - Stability (Tm) Original_Peptide->Thermal_Denaturation NMR NMR Spectroscopy - 3D Structure Original_Peptide->NMR MS Mass Spectrometry - Purity & Identity Original_Peptide->MS Modified_Peptide This compound Substituted Peptide Synthesis Modified_Peptide->CD Modified_Peptide->Thermal_Denaturation Modified_Peptide->NMR Modified_Peptide->MS Comparison Comparison of Structural and Stability Parameters CD->Comparison Thermal_Denaturation->Comparison NMR->Comparison MS->Comparison

Caption: Workflow for comparing peptides.

Signaling_Pathway Peptide Modified Peptide (e.g., with this compound) Receptor Cell Surface Receptor Peptide->Receptor Binding & Activation G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: A generic G-protein coupled receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-dl-norleucine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-Acetyl-dl-norleucine is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. While some safety data sheets (SDS) may not classify this compound as a hazardous substance under OSHA's Hazard Communication Standard, it is imperative to treat all chemical waste with caution and adhere to institutional and regulatory guidelines.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be aware of its potential hazards. Some sources indicate that related compounds may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[2] Therefore, appropriate personal protective equipment should always be worn.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

  • Respiratory Protection: A dust mask or respirator may be necessary if handling fine powders to avoid inhalation.[3]

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[4] Discharging this chemical into sewer systems is not advised.[4]

  • Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[5]

    • The container should be compatible with the chemical; plastic containers are often preferred for hazardous waste when compatible.[6][7]

    • Do not mix this compound with other chemical waste unless compatibility has been verified to avoid unintended reactions.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".[6] Avoid using abbreviations or chemical formulas.[6]

    • The label must include the words "Hazardous Waste" and appropriate hazard pictograms if applicable.[6]

    • Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[6]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]

    • This area should be under the direct supervision of laboratory personnel.[7]

    • Ensure the storage area is well-ventilated and that incompatible wastes are segregated.[5]

    • Be mindful of institutional limits on the amount of hazardous waste that can be stored in a satellite accumulation area (e.g., typically no more than 55 gallons).[8][9]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[6][9]

    • Complete any required hazardous waste disposal forms, providing a detailed list of the contents.[6]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water, if the compound is soluble) before being disposed of as regular trash.[5][9]

    • The rinsate from this process must be collected and treated as hazardous waste.[5][9]

    • After rinsing, deface or remove all chemical labels from the container before disposal.[9]

III. Chemical and Physical Properties Summary

The following table summarizes key data for this compound, which is important for its safe handling and disposal.

PropertyValue
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol [2]
Appearance Solid[1]
Melting Point 158 - 160 °C[1]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->ppe collect_waste Collect in a Labeled, Sealed Container ppe->collect_waste label_container Label as 'Hazardous Waste' with Full Chemical Name and Details collect_waste->label_container decontaminate Triple-Rinse Empty Container and Collect Rinsate as Hazardous Waste collect_waste->decontaminate If container is empty store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Chemical Waste Vendor contact_ehs->disposal dispose_container Dispose of Decontaminated Container as Regular Trash decontaminate->dispose_container

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, as well as the most current Safety Data Sheet (SDS) for this compound. Local and national regulations for chemical waste disposal may vary and must be followed.[10][11][12]

References

Personal protective equipment for handling N-Acetyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Acetyl-dl-norleucine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification

This compound may cause skin, eye, and respiratory tract irritation.[1][2][3] While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard in some contexts, it is crucial to handle it with care to avoid potential health effects.[4] In case of fire, thermal decomposition can lead to the release of irritating gases, vapors, and nitrogen oxides.[2][5]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose & Guidelines
Eye Protection Safety glasses with side-shields or goggles.Must conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[2] This protects against dust particles and splashes.
Hand Protection Chemically impermeable gloves.Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride.[6] Gloves must be inspected before use and replaced if damaged. Hands should be washed thoroughly after glove removal.[6][7]
Body Protection Laboratory coat and appropriate protective clothing.Prevents skin contact.[2][6] Contaminated clothing should be removed immediately and laundered before reuse.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 136 approved respirator.Required when ventilation is inadequate, if dust is generated, or if exposure limits are exceeded.[2][5][7][8] A respiratory protection program should be followed.[2]

Safe Handling and Storage Protocols

Proper handling and storage are essential to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust.[2][8]

  • Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

  • Ensure that an eyewash station and safety shower are readily accessible.[2][9]

Storage:

  • Store in a tightly closed, original container.[2][4][6]

  • Keep in a cool, dry, and well-ventilated place.[2][4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[2][4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][5] Seek medical attention.[1][2][8]
Skin Contact Take off all contaminated clothing immediately.[8] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][5] Seek medical attention if irritation develops or persists.[1][8]
Inhalation Move the individual to fresh air immediately.[2][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[2][8] Call a physician or Poison Control Center immediately.[8]

Accidental Release and Spill Response Plan

In the event of a spill, a systematic and calm response is necessary to contain and clean the area safely.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[7][8]

  • Ventilate: Ensure the area is well-ventilated. Close doors to the affected area and use fume hoods to manage dust or vapors.[10]

  • Assess & Equip: Only trained personnel should manage the cleanup. Before entering the area, review the Safety Data Sheet (SDS) and don the appropriate PPE as outlined in Section 2.[11]

  • Containment: Prevent the spill from spreading or entering drains.[7][8][11]

  • Cleanup (Dry Spill): For solid this compound, carefully sweep or vacuum up the material, avoiding dust generation.[1][2] Use spark-proof tools.[8] Place the collected material into a suitable, sealed, and labeled container for disposal.[2]

  • Decontamination: After removing the spilled material, decontaminate the area with a suitable cleaning solution and spill pads.[11][12]

  • Waste Disposal: Collect all cleanup materials (absorbent, pads, contaminated PPE) in the same container as the spilled chemical and label it as hazardous waste.[11]

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain Spill Prevent entry into drains ppe->contain cleanup Clean Up Spill (Sweep solid, use absorbent for solution) contain->cleanup package Place waste in a sealed, labeled container cleanup->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of Waste via Authorized Channels decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Logical workflow for a chemical spill response.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4]

  • Consult Regulations: Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal requirements.[4]

  • Disposal Method: Dispose of the substance and contaminated materials at an approved waste disposal facility.[1] Do not let the chemical enter drains.[7][8] Adhered or collected material should be disposed of promptly.[8] Consider recycling options where possible.[1]

  • Container Disposal: Empty containers may retain product residue and should be disposed of in an authorized landfill after being properly handled.[1][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.